2-Methyl-6-morpholinopyrimidin-4-amine
Description
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Properties
IUPAC Name |
2-methyl-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYNZTGBWLAAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652766 | |
| Record name | 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28732-85-6 | |
| Record name | 2-Methyl-6-(4-morpholinyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28732-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine
Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-Methyl-6-morpholinopyrimidin-4-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a three-step process commencing with the widely available precursor, 4,6-dihydroxy-2-methylpyrimidine. This whitepaper elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols for each synthetic transformation. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical literature. All quantitative data is summarized for clarity, and key transformations are visualized through mechanistic diagrams to provide a comprehensive resource for chemists and pharmaceutical scientists.
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, making it a privileged scaffold in drug design. This compound (Target Compound 3 ) incorporates key pharmacophoric features: a pyrimidine core, a secondary amine (morpholine), and a primary amine, presenting a versatile template for library synthesis and lead optimization programs.
This guide details a logical and field-proven synthetic route starting from a common pyrimidine precursor. The pathway involves an initial chlorination to activate the pyrimidine ring, followed by two sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This approach offers a reliable and scalable method for accessing the title compound.
Overall Synthetic Pathway
The synthesis of this compound is achieved via a three-step sequence, as illustrated below. The strategy hinges on the initial conversion of a dihydroxypyrimidine to a more reactive dichlorinated intermediate, which then undergoes sequential amination.
Caption: Chlorination of 4,6-dihydroxy-2-methylpyrimidine (1).
Mechanistic Insight & Experimental Rationale
The chlorination is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Thionyl chloride is often preferred for its operational simplicity and the volatile nature of its byproducts (SO₂ and HCl). The reaction proceeds through the conversion of the pyrimidine's keto groups into enolates, which then attack the chlorinating agent. This forms a reactive intermediate that readily eliminates to yield the aromatic dichlorinated product 2 . The use of a solvent like acetonitrile and elevated temperatures (reflux) is necessary to drive the reaction to completion.[1]
Experimental Protocol: Synthesis of 2-Methyl-4,6-dichloropyrimidine (2)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 4,6-dihydroxy-2-methylpyrimidine (1 ) (5.0 g, 0.04 mol).
-
Reagent Addition: Suspend the starting material in acetonitrile (50 mL). To this suspension, carefully add thionyl chloride (18.9 g, 11.5 mL, 0.16 mol) in a fume hood.
-
Reaction: Heat the reaction mixture to 80°C (reflux) and maintain for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and acetonitrile by distillation under reduced pressure.
-
Isolation: Slowly and cautiously pour the concentrated residue onto 50 g of crushed ice with stirring.
-
Purification: The precipitated white solid is collected by vacuum filtration. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Methyl-4,6-dichloropyrimidine (2 ) as a white solid.[1]
| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Eq. |
| 4,6-Dihydroxy-2-methylpyrimidine | 126.11 | 5.0 g | 1.0 |
| Thionyl Chloride | 118.97 | 18.9 g (11.5 mL) | 4.0 |
| Acetonitrile | 41.05 | 50 mL | Solvent |
| Expected Yield | ~94% [1] |
Part 2: Sequential Amination for the Synthesis of the Target Compound (3)
With the activated intermediate 2 in hand, the synthesis proceeds via two sequential SNAr reactions. The key to this strategy is controlling the introduction of two different amine nucleophiles—morpholine and ammonia.
Step 2a: First Nucleophilic Aromatic Substitution with Morpholine
Due to the electronic symmetry of 2-Methyl-4,6-dichloropyrimidine (2 ), the initial substitution with morpholine will yield a single monosubstituted product, 4-chloro-2-methyl-6-morpholinopyrimidine.
Caption: Monosubstitution of intermediate (2) with morpholine.
The SNAr mechanism involves two principal steps. First, the nucleophile (morpholine) attacks one of the electron-deficient carbons (C4 or C6) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group. The reaction is facilitated by a non-nucleophilic base, such as triethylamine (Et₃N), which neutralizes the hydrochloric acid generated during the reaction, preventing protonation of the morpholine nucleophile.
Caption: The two-step process of Nucleophilic Aromatic Substitution (SNAr).
-
Setup: Dissolve 2-Methyl-4,6-dichloropyrimidine (2 ) (1.63 g, 10 mmol) in tetrahydrofuran (THF, 50 mL) in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Reagent Addition: Add triethylamine (1.11 g, 1.53 mL, 11 mmol) followed by the dropwise addition of morpholine (0.87 g, 0.87 mL, 10 mmol).
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Work-up: Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to yield the desired monosubstituted product.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Eq. |
| 2-Methyl-4,6-dichloropyrimidine | 163.00 | 1.63 g | 1.0 |
| Morpholine | 87.12 | 0.87 g | 1.0 |
| Triethylamine | 101.19 | 1.11 g | 1.1 |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | Solvent |
Step 2b: Second Nucleophilic Aromatic Substitution with Ammonia
The final step involves the displacement of the remaining chlorine atom with an amino group using ammonia as the nucleophile. The electron-donating morpholine group attached to the ring slightly deactivates it towards further nucleophilic attack. Consequently, this step typically requires more forcing conditions, such as elevated temperature and pressure, to proceed efficiently.
Caption: Final amination step to yield the target compound (3).
-
Setup: Place the 4-chloro-2-methyl-6-morpholinopyrimidine intermediate (2.14 g, 10 mmol) into a high-pressure reaction vessel.
-
Reagent Addition: Add ethanol (20 mL) and a concentrated aqueous solution of ammonia (28-30%, 20 mL, excess).
-
Reaction: Seal the vessel securely and heat the mixture to 130°C in an oil bath behind a safety shield. Maintain this temperature for 12-18 hours with stirring.
-
Work-up: After cooling the vessel to room temperature, carefully vent and open it in a fume hood. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Isolation: The resulting solid can be suspended in water and collected by filtration.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the final product, this compound (3 ), as a purified solid.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Role |
| 4-Chloro-2-methyl-6-morpholinopyrimidine | 213.66 | 2.14 g | Substrate |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 20 mL | Nucleophile/Solvent |
| Ethanol | 46.07 | 20 mL | Solvent |
Conclusion
This guide outlines a clear and efficient three-step synthesis for this compound. The pathway leverages a common starting material and employs well-understood, high-yielding reactions, namely chlorination and nucleophilic aromatic substitution. By carefully controlling stoichiometry and reaction conditions, the sequential introduction of morpholine and ammonia onto the pyrimidine core can be achieved with high regioselectivity. The detailed protocols and mechanistic insights provided herein serve as a valuable and practical resource for researchers engaged in the synthesis of novel pyrimidine derivatives for drug discovery and development.
References
- Arnold, L.D., Maag, H., & Turner, Jr., W.W. (2016). Substituted pyrimidines. WO 2016/168619 A1.
- BenchChem (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
-
Large, J.M., et al. (2011). Discovery and characterisation of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as a new class of PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry, 19(2), 836-851. [Link]
-
MacCoss, M., & Robins, M. J. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 47(5), 1536-1547. [Link]
-
Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(18), 4043-4046. [Link]
-
Afanasyev, O. I., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(20), 3782. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-morpholinopyrimidin-4-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-6-morpholinopyrimidin-4-amine (CAS No: 28732-85-6), a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This document delves into the compound's structural characteristics, predicted and experimental properties, and provides a plausible synthetic route based on established methodologies for related analogues. Furthermore, it explores the potential biological significance of this scaffold, drawing insights from studies on similar morpholinopyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The incorporation of a morpholine moiety, a privileged structure in drug discovery, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound combines these features, making it a compound of significant interest for the development of novel bioactive molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development, from guiding synthesis and purification to predicting its behavior in biological systems. This guide synthesizes available data to present a detailed profile of this compound.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the bedrock of scientific research. This compound is systematically identified by the following descriptors:
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IUPAC Name: 2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine
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CAS Number: 28732-85-6[1]
-
Molecular Formula: C₉H₁₄N₄O[1]
-
Molecular Weight: 194.23 g/mol [1]
-
Canonical SMILES: CC1=NC(=NC(=C1)N)N2CCOCC2
The molecular structure, depicted below, reveals a pyrimidine ring substituted with a methyl group at the 2-position, an amine group at the 4-position, and a morpholine ring attached via a nitrogen atom at the 6-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is critical for its application in research and development. The following table summarizes the available experimental and computationally predicted properties of this compound.
| Property | Value | Source |
| Physical State | Solid (predicted based on melting point) | - |
| Melting Point | 209-211 °C | Literature |
| Boiling Point | Not available (predicted to be high) | - |
| Solubility | Not experimentally determined. Predicted to be soluble in polar organic solvents. | - |
| pKa (predicted) | 7.09 ± 0.10 | ChemicalBook |
| LogP (predicted) | 0.20382 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 64.27 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 5 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Expert Insights:
-
The reported melting point of 209-211 °C suggests that the compound is a stable solid at room temperature, which is advantageous for handling and storage. The high melting point is indicative of strong intermolecular forces, likely including hydrogen bonding from the amine group and dipole-dipole interactions.
-
The predicted pKa of 7.09 suggests that the compound will be partially protonated at physiological pH (7.4). The most likely site of protonation is the pyrimidine ring nitrogen, which would be in equilibrium with the protonated exocyclic amine. This property is crucial for its interaction with biological targets and for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
The predicted LogP value of 0.20382 indicates that the compound is relatively hydrophilic. This, combined with a moderate TPSA of 64.27 Ų, suggests good potential for oral bioavailability, as it falls within the parameters of Lipinski's rule of five.
Synthesis and Manufacturing
While a specific, peer-reviewed synthesis protocol for this compound was not found in the available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of analogous substituted pyrimidines. A common and effective approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative, followed by functional group interconversion.
A likely synthetic pathway would start from a readily available pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a sequential nucleophilic aromatic substitution.
Caption: Plausible synthetic route for this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine
-
To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base, for example, triethylamine (1.1 eq).
-
To this mixture, add morpholine (1.05 eq) dropwise at room temperature. The choice of a slight excess of morpholine ensures the complete consumption of the starting material. The rationale for using a base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel will afford the pure 4-chloro-2-methyl-6-morpholinopyrimidine.
Step 2: Synthesis of this compound
-
The intermediate, 4-chloro-2-methyl-6-morpholinopyrimidine (1.0 eq), is dissolved in a suitable solvent, often a high-boiling alcohol like n-butanol or placed in a sealed pressure vessel.
-
A solution of ammonia in a solvent (e.g., aqueous ammonia) or ammonia gas is introduced in excess. The use of a sealed vessel and elevated temperature is necessary to facilitate the displacement of the less reactive chlorine atom at the 4-position by ammonia.
-
The reaction is heated to a high temperature (e.g., 120-150 °C) for an extended period (12-24 hours).
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.
This proposed synthesis is robust and relies on well-established chemical transformations, ensuring its reproducibility and scalability.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected in the region of δ 2.2-2.5 ppm.
-
Morpholine Protons (-CH₂-N- and -CH₂-O-): Two multiplets, each integrating to 4 protons. The protons adjacent to the nitrogen will likely appear downfield (δ 3.5-3.8 ppm) compared to those adjacent to the oxygen (δ 3.7-4.0 ppm).
-
Pyrimidine Ring Proton (-CH=): A singlet integrating to 1 proton, expected in the aromatic region, likely around δ 5.5-6.5 ppm. The upfield shift compared to a typical aromatic proton is due to the electron-donating nature of the amine and morpholine substituents.
-
Amine Protons (-NH₂): A broad singlet integrating to 2 protons, the chemical shift of which will be highly dependent on the solvent and concentration, but typically expected in the range of δ 4.5-6.0 ppm.
-
-
¹³C NMR:
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.
-
Morpholine Carbons (-CH₂-N- and -CH₂-O-): Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen will be around δ 45-50 ppm, and those adjacent to the oxygen will be further downfield, around δ 65-70 ppm.
-
Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the methyl group (C2) and the carbon bearing the morpholine group (C6) will be significantly downfield due to the attachment of heteroatoms. The carbon bearing the amine group (C4) will also be downfield. The unsubstituted carbon (C5) will be the most upfield of the ring carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
N-H Stretching (Amine): Two medium-intensity sharp bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of the methyl and morpholine C-H bonds.
-
N-H Bending (Amine): A medium to strong band around 1600-1650 cm⁻¹.
-
C=N and C=C Stretching (Pyrimidine Ring): A series of bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: Strong bands in the 1200-1350 cm⁻¹ region.
-
C-O-C Stretching (Morpholine): A strong, characteristic band around 1115 cm⁻¹.
Mass Spectrometry
-
Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z = 194. Key fragmentation patterns would likely involve the loss of a methyl radical ([M-15]⁺), and fragmentation of the morpholine ring.
Biological and Pharmacological Context
While there is no specific biological data available for this compound, the broader class of morpholinopyrimidine derivatives has been extensively investigated for various therapeutic applications. Notably, related compounds have demonstrated significant anti-inflammatory activity . For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. Several of these compounds showed potent anti-inflammatory effects.
The structural motifs present in this compound, specifically the substituted pyrimidine core and the morpholine ring, are frequently found in kinase inhibitors. The nitrogen atoms in the pyrimidine and morpholine rings can act as hydrogen bond acceptors, while the exocyclic amine can act as a hydrogen bond donor, facilitating interactions with the hinge region of kinase active sites.
Given this context, it is plausible that this compound could serve as a valuable scaffold or intermediate for the development of novel anti-inflammatory agents, kinase inhibitors, or other therapeutic molecules. Further biological evaluation is warranted to explore its potential pharmacological activities.
Conclusion
This compound is a well-defined chemical entity with a promising profile for applications in medicinal chemistry. This guide has consolidated the available data on its physicochemical properties, including its chemical identity, a literature-reported melting point, and several key predicted parameters that suggest favorable drug-like characteristics. A plausible and robust synthetic route has been outlined, providing a clear path for its preparation in a laboratory setting. Although experimental spectroscopic data is currently lacking, a detailed prediction of its NMR, IR, and mass spectra has been provided to aid in its future characterization. The established biological activities of closely related analogues, particularly in the area of anti-inflammatory research, highlight the potential of this compound as a valuable building block for the discovery of new therapeutic agents. This technical guide serves as a comprehensive starting point for any researcher or drug development professional interested in exploring the chemistry and potential applications of this compound.
References
-
PubChem. N4-methyl-6-morpholin-4-yl-pyrimidine-2,4-diamine. [Link]
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8. [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19265-19277. [Link]
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An In-depth Technical Guide to 2-Methyl-6-morpholinopyrimidin-4-amine (CAS 28732-85-6): A Scaffolding for Kinase Inhibition and Anti-inflammatory Drug Discovery
This technical guide provides a comprehensive overview of 2-Methyl-6-morpholinopyrimidin-4-amine, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its chemical identity, potential synthetic routes, and explore its likely mechanisms of action based on the biological activities of structurally related morpholinopyrimidine derivatives. This guide will further provide detailed, field-proven protocols for investigating its potential as a kinase inhibitor and an anti-inflammatory agent.
Introduction: The Prominence of the Morpholinopyrimidine Scaffold
The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a morpholine moiety, the resulting morpholinopyrimidine scaffold often exhibits enhanced aqueous solubility and metabolic stability, making it a desirable feature in drug design.[1] this compound (Figure 1) emerges as a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors and anti-inflammatory therapeutics.[2][3] Its structure presents multiple points for diversification, allowing for the fine-tuning of its biological activity.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug discovery and for the development of in vitro and in vivo assays.
| Property | Value | Source |
| CAS Number | 28732-85-6 | [4] |
| Molecular Formula | C₉H₁₄N₄O | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| Canonical SMILES | CC1=NC(=NC(=C1)N)N2CCOCC2 | [4] |
| Topological Polar Surface Area (TPSA) | 64.27 Ų | [4] |
| Predicted logP | 0.20382 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
| Predicted pKa | 7.09 ± 0.10 | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Synthesis Strategies: A-Roadmap to this compound and its Analogs
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material: 2-Methyl-4,6-dichloropyrimidine is a common and commercially available starting material for the synthesis of 2,4,6-trisubstituted pyrimidines.
-
Step 1: Morpholine Addition: The first nucleophilic substitution with morpholine is typically performed under basic conditions to neutralize the HCl byproduct. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to avoid competition with the morpholine nucleophile. The reaction is usually heated to overcome the activation energy of the substitution.
-
Step 2: Amination: The second substitution with ammonia introduces the 4-amino group. This step often requires more forcing conditions (higher temperatures) due to the deactivating effect of the electron-donating morpholine group on the pyrimidine ring. The use of a sealed vessel may be necessary to maintain a sufficient concentration of ammonia.
Further derivatization of the 4-amino group can be achieved through various methods, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide range of substituents.
Unveiling the Biological Potential: Dual Roles in Oncology and Inflammation
While direct biological data for this compound is limited, extensive research on its structural analogs strongly suggests its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation.
A Potent Scaffold for PI3K/Akt/mTOR Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][8] Numerous studies have demonstrated that the morpholinopyrimidine scaffold is a key pharmacophore for potent and selective PI3K/mTOR inhibitors.[6][9]
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.
The morpholine oxygen is known to form a critical hydrogen bond within the ATP-binding pocket of PI3K, contributing to the high affinity of these inhibitors. It is highly probable that this compound acts as an ATP-competitive inhibitor of PI3K and potentially mTOR.
A Scaffold for Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases. The morpholinopyrimidine scaffold has also been explored for its anti-inflammatory properties.[10] Derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[10] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[10]
Caption: Proposed anti-inflammatory mechanism of action.
The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a master regulator of the inflammatory response.
Experimental Protocols: A Practical Guide to Biological Evaluation
To empirically determine the biological activity of this compound, a series of robust and validated in vitro assays are required. The following protocols provide a step-by-step guide for assessing its potential as a PI3K/mTOR inhibitor and as an anti-inflammatory agent.
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of this compound.
Detailed Protocol: PI3K HTRF Assay
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to quantify the in vitro inhibitory activity of this compound against PI3K isoforms.[11][12]
Principle: This is a competitive immunoassay where the production of PIP3 by PI3K displaces a biotinylated-PIP3 tracer from a GST-tagged GRP1-PH domain/anti-GST-Europium cryptate/streptavidin-XL665 complex, leading to a decrease in the HTRF signal.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
PI3K HTRF Assay Kit (containing PIP2 substrate, biotin-PIP3, GST-GRP1-PH, anti-GST-Europium, Streptavidin-XL665, and assay buffer)
-
ATP
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final concentrations in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound, followed by the enzyme/substrate mix. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection mix containing biotin-PIP3, GST-GRP1-PH, anti-GST-Europium, and Streptavidin-XL665.
-
Incubation: Incubate for at least 2 hours at room temperature to allow for the detection complex to form.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Detailed Protocol: Western Blot for Phosphorylated Akt (p-Akt)
This protocol is for determining the effect of this compound on the PI3K/Akt signaling pathway in a cellular context by measuring the phosphorylation of Akt at Ser473.[13]
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and run the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total Akt and anti-β-actin antibodies for loading controls.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-Akt.
Detailed Protocol: Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay is used to quantify nitrite (a stable metabolite of NO) in cell culture supernatants to assess the anti-inflammatory activity of this compound.[7][14]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is proportional to the nitrite concentration.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatants.
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve in the cell culture medium.
-
Griess Reaction: Add the Griess reagent to the standards and samples in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition of NO production.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel therapeutics. Based on the extensive research on its analogs, it is highly likely to exhibit inhibitory activity against the PI3K/Akt/mTOR pathway and possess anti-inflammatory properties. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of its biological activities.
Future research should focus on obtaining direct experimental evidence of its kinase inhibitory profile and anti-inflammatory efficacy. A detailed structure-activity relationship (SAR) study, by synthesizing and testing a library of analogs, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to validate its therapeutic potential. The journey from a promising scaffold to a clinical candidate is arduous, but the foundational information and methodologies outlined in this guide provide a solid starting point for the scientific community to unlock the full potential of this compound.
References
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ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]
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Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19035-19048. [Link]
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Rebollo-Jareño, A., et al. (2019). Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells. Journal of Hematology & Oncology, 12(1), 1-16. [Link]
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PubMed. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 887463. [Link]
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PubMed. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654. [Link]
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MDPI. (2015). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 15(9), 23311-23340. [Link]
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PubMed Central. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American journal of hematology/oncology, 9(5), 12-21. [Link]
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Protocol Online. (2019). Protocol Griess Test. Retrieved from [Link]
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Weng, L., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(8), 3298-3311. [Link]
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ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]
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PubMed. (2013). Two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones as new non-purine xanthine oxidase inhibitors and anti-inflammatory agents. Food and Chemical Toxicology, 55, 493-497. [Link]
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PubMed. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(19), 12781-12801. [Link]
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ResearchGate. (n.d.). IC50 values of dual anti-fungal, anti-inflammatory inhibitors (µM),.... Retrieved from [Link]
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PubMed Central. (2013). The mTOR (Mammalian Target of Rapamycin) Kinase Maintains Integrity of mTOR Complex 2. The Journal of biological chemistry, 288(41), 29323-29329. [Link]
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PubMed Central. (2014). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Current protocols in pharmacology, 67, 12.18.1-12.18.14. [Link]
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MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1435. [Link]
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An In-depth Technical Guide to 2-Methyl-6-morpholinopyrimidin-4-amine: Synthesis, Mechanisms, and Therapeutic Prospects
Foreword: The Architectural Elegance of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures, through a combination of favorable pharmacokinetics and versatile binding capabilities, serve as foundational blueprints for the development of novel therapeutic agents. The pyrimidine ring, a cornerstone of nucleic acids, is one such scaffold. Its inherent ability to engage in hydrogen bonding and occupy the ATP-binding pockets of kinases has made it a focal point of drug discovery. When fused with the morpholine moiety—a group known to enhance aqueous solubility and metabolic stability—a powerful synergistic partnership emerges. This guide delves into the technical intricacies of a specific embodiment of this partnership: 2-Methyl-6-morpholinopyrimidin-4-amine. While the specific chronology of its initial synthesis is not extensively documented, its existence is a logical progression in the exploration of aminopyrimidine-based kinase inhibitors. This document will, therefore, treat its "discovery" as a rational design evolution, providing a comprehensive overview of its synthesis, potential mechanisms of action, and prospective applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of a compound begins with its physical and chemical characteristics. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 28732-85-6 | [1][2] |
| Molecular Formula | C₉H₁₄N₄O | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Purity | ≥98% (Commercially available) | [1][2] |
| Storage | Sealed in dry, 2-8°C | [1][2] |
| SMILES | N=1C(=NC(=CC1N)N2CCOCC2)C | [1][2] |
A Rational Path to Discovery: Synthesis and Chemical Logic
The synthesis of this compound can be logically deduced from established methodologies for the preparation of substituted pyrimidines. A plausible and efficient synthetic route involves the sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor.
Proposed Synthetic Pathway
The synthesis likely commences with a commercially available and appropriately substituted dichloropyrimidine. A step-wise approach allows for the controlled introduction of the morpholine and amine functionalities.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven methodology for the synthesis of the target compound, based on analogous reactions reported in the literature.
Step 1: Synthesis of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)morpholine
-
To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in isopropanol (10 volumes), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-((6-chloro-2-methylpyrimidin-4-yl)amino)morpholine.
Step 2: Synthesis of this compound
-
In a sealed pressure vessel, dissolve the intermediate from Step 1 (1.0 eq) in a solution of ammonia in methanol (7N).
-
Heat the mixture to 100-120°C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford this compound.
Mechanism of Action: Targeting Cellular Signaling Cascades
The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, acting as an ATP-competitive inhibitor by mimicking the adenine ring of ATP.[3] The morpholine moiety often contributes to target specificity and improved pharmacokinetic properties. It is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases.
Potential Kinase Targets and Signaling Pathways
Derivatives of morpholinopyrimidine have shown significant activity as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[4]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Beyond the PI3K pathway, other kinases are plausible targets. The 2,4-diaminopyrimidine core is a known scaffold for inhibitors of various tyrosine kinases, including Focal Adhesion Kinase (FAK) and Bruton's tyrosine kinase (BTK).[5][6]
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of morpholinopyrimidine derivatives.[1][7] This activity may be mediated through the inhibition of inflammatory signaling pathways, potentially involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][7]
Therapeutic Potential and Future Directions
The structural motifs present in this compound suggest a range of potential therapeutic applications, primarily in oncology and inflammatory diseases.
-
Oncology : As a putative kinase inhibitor, this compound could be explored for its efficacy in cancers driven by aberrant PI3K/Akt/mTOR signaling, such as certain breast, lung, and hematological malignancies.[4]
-
Inflammatory Disorders : The potential to modulate iNOS and COX-2 pathways suggests utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[1][7]
-
Antimicrobial Applications : The pyrimidine nucleus is found in numerous antimicrobial agents, and some morpholine-containing compounds have demonstrated antimicrobial and anti-urease activities.[8][9][10]
Future research should focus on a comprehensive biological characterization of this compound. This would include broad kinase profiling to identify its primary targets, cell-based assays to determine its anti-proliferative and anti-inflammatory efficacy, and in vivo studies to evaluate its pharmacokinetic properties and therapeutic potential in relevant disease models.
Conclusion
This compound stands as a compelling example of rational drug design, leveraging the strengths of two privileged scaffolds. While its specific history is not deeply chronicled, its chemical logic is clear. Its plausible synthesis from readily available starting materials and its potential to modulate key signaling pathways, particularly as a kinase inhibitor, make it a molecule of significant interest for further investigation. This guide provides a foundational technical overview to inspire and inform future research into the therapeutic applications of this and related morpholinopyrimidine derivatives.
References
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ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link][1]
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ResearchGate. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Retrieved from [Link][6]
-
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link][7]
-
PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link][11]
-
PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link][12]
-
ScienceDirect. (2024). The identification of novel kinase inhibitor. Retrieved from [Link][13]
-
PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link][8]
-
PubMed. (2018). 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Retrieved from [Link][9]
-
PubMed. (2015). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link][10]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-6-morpholinopyrimidin-4-amine
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] The functionalization of this heterocyclic system offers a versatile platform for developing novel therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5][6][7] Within this chemical space, 2-Methyl-6-morpholinopyrimidin-4-amine represents a molecule of significant interest. While direct, in-depth studies on its specific mechanism of action are not extensively documented in publicly available literature, the known biological activities of structurally related morpholinopyrimidine derivatives provide a strong foundation for a hypothesized mechanism and a clear path for its experimental validation.[1][6][8][9]
This guide presents a proposed mechanism of action for this compound, drawing upon the established anti-inflammatory properties of similar compounds.[1][6][8] More importantly, it provides a comprehensive, step-by-step experimental framework for researchers and drug development professionals to rigorously test this hypothesis. The protocols and workflows described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the elucidation of the compound's core biological functions.
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Based on the activities of analogous morpholinopyrimidine derivatives, we hypothesize that this compound functions as an anti-inflammatory agent by targeting key enzymes in the inflammatory cascade: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6][8] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) in macrophages, the expression of iNOS and COX-2 is dramatically upregulated. iNOS produces large quantities of nitric oxide (NO), a key inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which also contribute to inflammation and pain.
Our proposed signaling pathway is as follows:
Caption: Proposed inhibitory action on the iNOS and COX-2 inflammatory pathway.
Experimental Validation: A Step-by-Step Guide
To rigorously test this hypothesized mechanism, a multi-faceted approach is required, progressing from cellular assays to more specific molecular-level investigations.
Phase 1: Cellular Anti-inflammatory Activity
The initial step is to determine if this compound exhibits anti-inflammatory effects in a relevant cellular model. The RAW 264.7 macrophage cell line is an excellent and widely used model for this purpose.[6][8]
Objective: To quantify the inhibitory effect of the compound on the production of nitric oxide (NO) in LPS-stimulated macrophages.
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant. A reduction in nitrite levels in the presence of the compound indicates inhibition of NO production.
Detailed Protocol: Nitric Oxide Production (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., L-NAME).
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytotoxicity Assay (Parallel Plate): Concurrently, run a parallel plate treated under the same conditions and perform an MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Analysis and Interpretation:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).
-
A dose-dependent decrease in NO production without significant cytotoxicity would strongly suggest an anti-inflammatory effect.
Caption: Workflow for determining the effect on nitric oxide production.
Phase 2: Molecular Target Expression Analysis
Following the confirmation of cellular activity, the next logical step is to investigate whether the compound affects the expression of the hypothesized target proteins, iNOS and COX-2.
Objective: To determine if this compound inhibits the expression of iNOS and COX-2 proteins in LPS-stimulated macrophages.
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. A decrease in the band intensity corresponding to iNOS and COX-2 in compound-treated cells would indicate an effect on their expression.
Detailed Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with the compound and stimulate with LPS as described in the Griess assay protocol.
-
Cell Lysis: After 24 hours of incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis and Interpretation:
-
Perform densitometric analysis of the protein bands using image analysis software.
-
Normalize the band intensity of iNOS and COX-2 to the corresponding loading control.
-
A dose-dependent reduction in the normalized iNOS and COX-2 protein levels would support the hypothesis that the compound acts by downregulating the expression of these enzymes.
Caption: Workflow for Western blot analysis of iNOS and COX-2 expression.
Phase 3: Direct Enzyme Inhibition Assays
While changes in protein expression are informative, it is crucial to determine if this compound can directly inhibit the enzymatic activity of iNOS and COX-2. This distinguishes between an effect on protein synthesis and a direct interaction with the enzyme.
Objective: To assess the direct inhibitory potential of the compound on the activity of purified iNOS and COX-2 enzymes.
Principle: Cell-free enzyme activity assays measure the function of the isolated enzyme in the presence of its substrate and the test compound. Commercially available kits are often used for this purpose.
Detailed Protocol: In Vitro Enzyme Inhibition Assays
-
COX-2 Inhibition Assay (Fluorometric):
-
Use a commercial COX-2 inhibitor screening kit.
-
In a 96-well plate, add assay buffer, a fluorescent probe, and purified COX-2 enzyme.
-
Add various concentrations of this compound or a known inhibitor (e.g., celecoxib).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to COX-2 activity.
-
-
iNOS Inhibition Assay (Colorimetric):
-
Use a commercial iNOS inhibitor screening kit.
-
The assay measures the conversion of L-arginine to NO.
-
In a 96-well plate, add purified iNOS enzyme, necessary cofactors (e.g., NADPH, FAD, FMN, BH4), and L-arginine.
-
Add various concentrations of the test compound.
-
Incubate to allow for NO production.
-
Quantify the generated NO using the Griess reaction as described previously.
-
Data Analysis and Interpretation:
-
For both assays, calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for direct enzyme inhibition.
-
If the compound shows a low IC₅₀ value in these assays, it indicates direct inhibition of the enzyme's catalytic activity. If the IC₅₀ is high or there is no inhibition, the mechanism is more likely related to the regulation of enzyme expression.
Summary of Expected Quantitative Data
The following table summarizes the type of quantitative data that would be generated from the proposed experimental plan, with hypothetical values for a compound with the proposed mechanism of action.
| Assay | Parameter | Expected Value for Active Compound | Interpretation |
| Griess Assay (RAW 264.7) | IC₅₀ | 5 - 20 µM | Potent inhibition of cellular nitric oxide production. |
| Cell Viability (MTT) | CC₅₀ | > 100 µM | The observed anti-inflammatory effect is not due to cytotoxicity. |
| Western Blot (iNOS) | % Decrease | Dose-dependent reduction | The compound reduces the amount of iNOS protein. |
| Western Blot (COX-2) | % Decrease | Dose-dependent reduction | The compound reduces the amount of COX-2 protein. |
| In Vitro iNOS Inhibition | IC₅₀ | > 50 µM | The compound does not directly inhibit the iNOS enzyme. |
| In Vitro COX-2 Inhibition | IC₅₀ | > 50 µM | The compound does not directly inhibit the COX-2 enzyme. |
Conclusion
This technical guide outlines a robust and scientifically rigorous approach to defining the mechanism of action for this compound. By systematically progressing from cellular effects to the analysis of molecular targets, researchers can build a comprehensive and evidence-based understanding of this compound's biological activity. The presented hypothesis, centered on the downregulation of iNOS and COX-2 expression, provides a strong starting point for this investigation. The successful execution of these experiments will not only elucidate the specific mechanism of this molecule but also contribute valuable knowledge to the broader field of pyrimidine-based drug discovery.
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Unveiling the Molecular quarry: A Technical Guide to the Biological Targets of 2-Methyl-6-morpholinopyrimidin-4-amine and its Analogs
Introduction: The Prominence of the Morpholinopyrimidine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the identification of selective kinase inhibitors is a paramount objective. The morpholinopyrimidine scaffold has emerged as a privileged structure, frequently incorporated into potent inhibitors of key signaling pathways that drive cellular proliferation and survival. The compound 2-Methyl-6-morpholinopyrimidin-4-amine represents a fundamental building block within this chemical class. While direct and extensive research on this specific molecule is not widely published, its structural motifs strongly suggest an affinity for the ATP-binding pockets of various protein kinases. This guide will delve into the established biological targets of closely related morpholinopyrimidine derivatives, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will use the well-characterized dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor, VS-5584, as a primary exemplar to illustrate the principles of target identification, validation, and the elucidation of the mechanism of action.
The PI3K/Akt/mTOR Signaling Nexus: A Prime Target for Morpholinopyrimidine Derivatives
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3] Morpholinopyrimidine derivatives have demonstrated significant promise as inhibitors of this pathway, often exhibiting potent activity against both PI3K and mTOR kinases.[4]
The rationale behind targeting this pathway stems from the frequent mutations and amplifications of key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) in various tumors.[5] Constitutive activation of this pathway leads to uncontrolled cell growth and resistance to apoptosis.[3]
Below is a diagram illustrating the central role of PI3K and mTOR in this signaling cascade and the points of inhibition by morpholinopyrimidine-based inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.
Identifying the Primary Biological Targets: A Methodological Approach
The process of identifying and validating the biological targets of a novel compound like this compound involves a multi-faceted approach, combining biochemical and cellular assays.
In Vitro Kinase Assays: The First Line of Inquiry
The initial step in characterizing a potential kinase inhibitor is to assess its activity against a panel of purified kinases in a cell-free system. This provides a direct measure of the compound's potency and selectivity.
Principle of the Assay: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is determined by quantifying the reduction in substrate phosphorylation.
Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay
This protocol is a generalized framework and should be optimized for specific kinases and assay formats (e.g., radiometric, fluorescence-based, or luminescence-based).
-
Reagent Preparation:
-
Prepare a stock solution of this compound (or an analog like VS-5584) in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare a solution of the recombinant kinase (e.g., PI3Kα, mTOR) in kinase buffer.
-
Prepare a solution of the substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted compound or vehicle (DMSO) to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature or 37°C for a specified duration.
-
Stop the reaction (e.g., by adding EDTA).
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity measurement, fluorescence polarization, or luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Quantitative Data Summary for VS-5584 (Exemplar):
| Target | IC50 (nM) |
| PI3Kα | 16 |
| PI3Kβ | 68 |
| PI3Kγ | 25 |
| PI3Kδ | 42 |
| mTOR | 37 |
| Data synthesized from multiple sources.[1][6][7] |
This data demonstrates the potent and relatively equipotent inhibition of all Class I PI3K isoforms and mTOR by VS-5584, a characteristic feature of dual PI3K/mTOR inhibitors.[1]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays are crucial for determining direct enzymatic inhibition, it is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing target engagement in situ.[8]
Principle of CETSA: The thermal stability of a protein is altered upon ligand binding. CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation. An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of binding.[8]
Experimental Workflow: Western Blot-Based CETSA
Caption: A simplified workflow for a Western blot-based Cellular Thermal Shift Assay.
Detailed Protocol Steps:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with the test compound or vehicle control for a defined period.
-
Heating: Harvest and resuspend the cells. Aliquot the cell suspension and heat the samples across a range of temperatures using a thermal cycler.
-
Lysis: Lyse the cells to release their contents.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Analysis: Quantify the band intensities at each temperature and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.
Validating Downstream Pathway Modulation: Western Blot Analysis
Confirmation of target engagement should be followed by demonstrating the functional consequence of this interaction on the downstream signaling pathway. Western blotting is a widely used technique to assess changes in the phosphorylation status of key signaling proteins.
Principle of the Assay: Following treatment with an inhibitor, cell lysates are subjected to gel electrophoresis to separate proteins by size. These proteins are then transferred to a membrane and probed with antibodies specific for both the total and phosphorylated forms of the target proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the upstream kinase.
Experimental Protocol: Western Blot for p-Akt and p-S6
-
Cell Treatment and Lysis:
-
Seed cells and treat with varying concentrations of this compound or a positive control (e.g., VS-5584) for a specified time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated S6 ribosomal protein, and total S6. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
A dose-dependent decrease in the phosphorylation of Akt and S6 would confirm that the compound is effectively inhibiting the PI3K/mTOR pathway in a cellular context.[1][7]
Conclusion and Future Directions
The morpholinopyrimidine scaffold, as exemplified by this compound, represents a highly promising starting point for the development of potent kinase inhibitors. The evidence strongly suggests that the primary biological targets for this class of compounds reside within the PI3K/Akt/mTOR signaling pathway. The methodologies outlined in this guide, from initial in vitro kinase screening to cellular target engagement and downstream pathway analysis, provide a robust framework for the comprehensive characterization of such molecules.
Future research on this compound and its derivatives should focus on a broad kinase panel screening to fully elucidate its selectivity profile. Further structure-activity relationship (SAR) studies will be instrumental in optimizing potency and selectivity, potentially leading to the development of next-generation inhibitors with improved therapeutic indices. The integration of advanced techniques such as chemical proteomics and CRISPR-based genetic screens can further validate on-target effects and identify potential off-target activities and mechanisms of resistance.
References
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Hart, S., et al. (2013). VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer. Molecular Cancer Therapeutics, 12(2), 151-161. [Link]
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ResearchGate. (n.d.). VS-5584 effectively blocks PI3K/mTOR signaling in cancer cells with different genetic background. Retrieved from [Link]
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Jinek, M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(9), 1775-1785. [Link]
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Yuan, J., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2445-2455. [Link]
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Fan, Q. W., et al. (2006). A dual PI3K/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341-349. [Link]
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Zou, Z. Q., et al. (2009). A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells. International Journal of Molecular Medicine, 24(1), 97-101. [Link]
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López-Fauqued, M., et al. (2010). The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells. International Journal of Cancer, 126(7), 1549-1561. [Link]
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Hart, S., et al. (2014). Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602. Bioorganic & Medicinal Chemistry Letters, 24(22), 5249-5254. [Link]
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Garlich, J. R., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 19(9), 14648-14666. [Link]
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Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]
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Liu, T., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]
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Yang, H., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 888563. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Methyl-6-morpholinopyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic applications of the novel heterocyclic compound, 2-Methyl-6-morpholinopyrimidin-4-amine. While direct biological data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from structurally analogous compounds to build a strong rationale for its investigation as a therapeutic agent. The core structure, a substituted diaminopyrimidine, is a privileged scaffold in medicinal chemistry, frequently associated with anti-inflammatory and kinase inhibitory activities. This guide will explore these two promising therapeutic avenues, detailing plausible mechanisms of action, robust experimental protocols for validation, and the scientific basis for its potential development as a targeted therapy.
Introduction and Chemical Profile
This compound is a small molecule featuring a pyrimidine core, a common motif in numerous biologically active compounds. Its structure is characterized by a methyl group at position 2, an amine group at position 4, and a morpholine ring at position 6. The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 28732-85-6 | [1] |
| Molecular Formula | C₉H₁₄N₄O | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| IUPAC Name | 2-methyl-6-morpholin-4-ylpyrimidin-4-amine | ChemScene |
| Canonical SMILES | CC1=NC(=NC(=C1)N)N2CCOCC2 | ChemScene |
Plausible Synthetic Route
A feasible synthetic pathway for this compound can be extrapolated from established methods for synthesizing substituted pyrimidines. A common starting material is 2-amino-4-chloro-6-methylpyrimidine, which can be synthesized from the more readily available 2-amino-4-hydroxy-6-methylpyrimidine.[2][3][4] The subsequent step involves a nucleophilic aromatic substitution reaction with morpholine.
Experimental Protocol: Synthesis of this compound
-
Step 1: Chlorination of 2-amino-4-hydroxy-6-methylpyrimidine.
-
To a round-bottom flask, add 2-amino-4-hydroxy-6-methylpyrimidine and an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product, 2-amino-4-chloro-6-methylpyrimidine.
-
Filter, wash with water, and dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for purification.[2][3][4]
-
-
Step 2: Nucleophilic Substitution with Morpholine.
-
In a sealed reaction vessel, dissolve 2-amino-4-chloro-6-methylpyrimidine in a suitable solvent such as isopropanol or DMF.
-
Add an excess of morpholine to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Experimental Validation
To investigate the anti-inflammatory potential of this compound, a series of in vitro assays can be performed using a macrophage cell line, such as RAW 264.7.
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant. [2] Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Nitrite Measurement:
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.
This assay measures the ability of the compound to inhibit the enzymatic activity of COX-2. [7][8][9] Protocol:
-
Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening kit containing human recombinant COX-2 enzyme and arachidonic acid as the substrate.
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound in a 96-well plate. Include a vehicle control and a positive control (e.g., celecoxib).
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Product Quantification: The production of prostaglandin G2, an intermediate in the synthesis of prostaglandins, can be measured fluorometrically. The kit's probe will react with prostaglandin G2 to produce a fluorescent signal (Ex/Em = 535/587 nm).
-
Data Analysis: Measure the fluorescence intensity and calculate the percentage of COX-2 inhibition to determine the IC₅₀ value.
Potential Therapeutic Application II: Kinase Inhibitor for Oncology
The 2,4-diaminopyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. [10]The structural similarity of this compound to known kinase inhibitors suggests its potential as an anti-cancer agent.
Proposed Target and Mechanism of Action: FLT3 in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. [3][11]Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. [12]These mutations lead to constitutive activation of the FLT3 kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MEK/ERK, PI3K/Akt, and STAT5. [11][13] Given that related diaminopyrimidine compounds have shown inhibitory activity against FLT3, it is hypothesized that this compound could act as a competitive inhibitor at the ATP-binding site of the FLT3 kinase domain, thereby blocking its constitutive activation and downstream signaling.
Experimental Validation
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the FLT3 kinase. [14][15][16] Protocol:
-
Reagents: Use a commercially available FLT3 kinase assay kit, which typically includes recombinant FLT3 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 96-well plate, combine the FLT3 enzyme, the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, can be measured using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of FLT3 inhibition and determine the IC₅₀ value.
Table 2: IC₅₀ Values of Selected FLT3 Inhibitors
| Compound | FLT3-ITD IC₅₀ (nM) | Cell Line | Source |
| Quizartinib | 0.40 | MV4-11 | [17] |
| Gilteritinib | 7.87 | MOLM-14 | [17] |
| Midostaurin | 10.12 | MOLM-14 | [17] |
| FLIN-4 | 1.07 | N/A (enzymatic) | [18] |
This cell-based assay assesses the cytotoxic or cytostatic effects of the compound on AML cells harboring the FLT3-ITD mutation. [19][20][21] Protocol:
-
Cell Culture: Seed an FLT3-ITD positive AML cell line (e.g., MV4-11 or MOLM-13) in a 96-well plate. [22]2. Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [19]4. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally related morpholinopyrimidine and diaminopyrimidine derivatives, this compound warrants investigation as both an anti-inflammatory agent and a kinase inhibitor for the treatment of cancer, particularly FLT3-mutated AML. The experimental protocols outlined in this guide provide a clear and robust framework for the initial preclinical evaluation of this compound. Future studies should focus on a comprehensive in vitro and in vivo characterization of its efficacy, selectivity, pharmacokinetic properties, and safety profile.
References
- Daigle, S. R., et al. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 10, 613.
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DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. Retrieved from [Link]
- Mizuki, M., et al. (2000). Flt3 mutations from patients with acute myeloid leukemia activate downstream signaling pathways and confer autonomous growth. Blood, 96(12), 3907-3914.
-
ResearchGate. (n.d.). IC50 values (nM) for the three inhibitors tested on the various cell lines used in this study. Retrieved from [Link]
- Griffith, J., et al. (2021). Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis. Cancers, 13(16), 4059.
- Smith, C. C., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells.
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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ResearchGate. (n.d.). Signaling pathways activated by FLT3-ITD. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Scribd. (n.d.). Griess Reagent Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). FLT3 inhibitor IC50 values in Ba/F3 cells expressing FLT3 mutations. IC50 (nM) a. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Diaminopyrimidine – Knowledge and References. Retrieved from [Link]
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Frontiers. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Retrieved from [Link]
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Protocol Online. (2019). Protocol Griess Test. Retrieved from [Link]
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MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
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ResearchGate. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
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BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
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-
ResearchGate. (2025). Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. Retrieved from [Link]
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The Morpholinopyrimidine Scaffold: A Privileged Motif in Kinase Inhibitor Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring system, a fundamental heterocyclic scaffold, has proven to be a cornerstone in the development of targeted kinase inhibitors. When functionalized with a morpholine moiety, the resulting morpholinopyrimidine core exhibits a remarkable propensity for interacting with the ATP-binding site of various kinases, leading to potent and often selective inhibition. This technical guide delves into the significance of the 2-methyl-6-morpholinopyrimidin-4-amine core and its derivatives as a privileged scaffold in kinase inhibitor discovery, with a particular focus on the PI3K/Akt/mTOR signaling pathway. We will explore the synthetic strategies, structure-activity relationships (SAR), and the critical experimental protocols required to characterize the biological activity of these compounds, providing a comprehensive resource for researchers in the field of drug discovery.
Introduction: The Prominence of the Morpholinopyrimidine Core
Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The design of small molecule kinase inhibitors that compete with ATP for binding to the kinase domain has been a highly successful strategy in modern drug discovery.[1]
Within the vast chemical space of kinase inhibitors, the morpholinopyrimidine scaffold has emerged as a recurring and highly effective motif.[2][3][4][5] The morpholine group, in particular, is a common pharmacophore known to enhance aqueous solubility and can form crucial hydrogen bond interactions within the ATP-binding pocket, contributing to the overall potency and drug-like properties of the inhibitor.[6][7][8] Several clinically advanced kinase inhibitors feature this core structure, highlighting its importance in the field.[2][4] This guide will utilize the representative structure of this compound to explore the broader class of morpholinopyrimidine-based kinase inhibitors.
Synthetic Strategies for Morpholinopyrimidine Derivatives
The synthesis of a library of morpholinopyrimidine derivatives is essential for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity. The this compound scaffold serves as a versatile starting point or can be constructed through various synthetic routes.
A common approach involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine ring. For instance, starting with a di-chlorinated pyrimidine, one chlorine atom can be selectively displaced by morpholine, followed by the displacement of the second chlorine with an amine to introduce diversity at that position.[9][10]
An alternative strategy is the construction of the pyrimidine ring itself through condensation and cyclization reactions.[9][10] This often involves the reaction of a 1,3-dicarbonyl compound with a guanidine derivative. Subsequent modifications to the pyrimidine core can then be performed to introduce the desired substituents.
Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), offer powerful tools for the derivatization of the morpholinopyrimidine scaffold, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups.[8]
Illustrative Synthetic Workflow
Below is a generalized workflow for the synthesis of morpholinopyrimidine derivatives.
Caption: Generalized synthetic workflow for morpholinopyrimidine derivatives.
The PI3K/Akt/mTOR Pathway: A Key Target
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][11][12] Aberrant activation of this pathway is a frequent event in many human cancers, making it a highly attractive target for anticancer drug development.[2][5][11]
Numerous studies have demonstrated that the morpholinopyrimidine scaffold is particularly effective at targeting kinases within this pathway, with many derivatives showing potent inhibitory activity against PI3K and/or mTOR.[2][4][5][6][7][11][12][13][14][15][16] The oxygen atom of the morpholine ring often forms a key hydrogen bond with residues in the hinge region of the kinase's ATP-binding pocket, a common feature observed in the binding mode of these inhibitors.[7]
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cellular processes.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship (SAR) of Morpholinopyrimidine Kinase Inhibitors
Systematic modification of the morpholinopyrimidine scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition.
| Position of Substitution | General Observations | Key References |
| C2-Position | Introduction of various heterocyclic rings, with or without linkers, has been shown to modulate potency and selectivity.[2] | [2] |
| C4-Position | The amino group at this position is a key interaction point. Substitution on this amine can influence selectivity and potency against different kinases.[9][10][17] | [17],[9],[10] |
| C5-Position | Introduction of a carbonitrile group has been explored in the design of dual PI3K/mTOR inhibitors.[2][14] | [2],[14] |
| C6-Position | The morpholine moiety at this position is often critical for activity, with the oxygen atom acting as a hydrogen bond acceptor.[7] | [7] |
Experimental Protocols for Biological Evaluation
A robust and multi-faceted approach is necessary to fully characterize the kinase inhibitory potential of novel morpholinopyrimidine derivatives.
In Vitro Kinase Activity Assays
The initial assessment of a compound's inhibitory activity is typically performed using in vitro kinase assays. These assays directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate
-
ATP
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)
-
Assay buffer
-
384-well low-volume white plates
-
Test compounds (serially diluted)
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and its substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the reaction mixture at room temperature for the optimized duration (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the HTRF detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays can assess the compound's ability to inhibit a specific signaling pathway within intact cells and its effect on cellular processes like proliferation.
Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, PC-3) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-Akt (S473), Akt, p-S6K, S6K).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Target Engagement Assays
Confirming that a compound directly interacts with its intended target within a cellular environment is a critical step in drug development.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment and Heating:
-
Treat intact cells with the test compound or vehicle control.
-
Harvest the cells, wash, and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (un-denatured) from the precipitated protein fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA) using an antibody specific for the target kinase.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Experimental Workflow Overview
The following diagram outlines the typical experimental cascade for evaluating a novel morpholinopyrimidine kinase inhibitor.
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- 10. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
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- 16. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Methyl-6-morpholinopyrimidin-4-amine: A Technical Guide
Introduction
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Methyl-6-morpholinopyrimidin-4-amine. With the molecular formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol , this compound is of interest to researchers in medicinal chemistry and drug development. Spectroscopic analysis is fundamental for the structural elucidation, purity assessment, and quality control of such novel chemical entities.
While comprehensive experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from analogous chemical structures, providing a robust predictive framework for scientists working with this and related aminopyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, pyrimidine, amine, and morpholine protons. The chemical shifts are influenced by the electronic effects of the nitrogen and oxygen atoms within the heterocyclic rings.
Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.40 | Singlet | 3H | -CH₃ | Methyl group on the electron-deficient pyrimidine ring. |
| ~ 5.70 | Singlet | 1H | Pyrimidine C5-H | Aromatic proton on the pyrimidine ring. |
| ~ 4.80 | Broad Singlet | 2H | -NH₂ | Amine protons, often broad due to quadrupole effects and exchange. |
| ~ 3.80 | Triplet | 4H | Morpholine -CH₂-O | Protons adjacent to the electronegative oxygen atom in the morpholine ring. |
| ~ 3.50 | Triplet | 4H | Morpholine -CH₂-N | Protons adjacent to the nitrogen atom of the morpholine ring, attached to the pyrimidine. |
Disclaimer: These are predicted values and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165.0 | Pyrimidine C2 | Carbon attached to the methyl group and two nitrogen atoms. |
| ~ 163.0 | Pyrimidine C4 | Carbon bearing the amine group. |
| ~ 160.0 | Pyrimidine C6 | Carbon attached to the morpholine ring. |
| ~ 85.0 | Pyrimidine C5 | Aromatic carbon with an attached proton. |
| ~ 67.0 | Morpholine -CH₂-O | Carbons adjacent to the oxygen atom in the morpholine ring. |
| ~ 45.0 | Morpholine -CH₂-N | Carbons adjacent to the nitrogen atom in the morpholine ring. |
| ~ 25.0 | -CH₃ | Methyl group carbon. |
Disclaimer: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra. The choice of a suitable deuterated solvent is crucial for sample dissolution and to avoid interference from solvent protons in the ¹H NMR spectrum.[1][2]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, pyrimidine, and morpholine moieties.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Typically two bands for the symmetric and asymmetric stretches of the primary amine.[3][4] |
| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine) | C-H stretching of the pyrimidine ring.[5] |
| 3000-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | C-H stretching of the methyl and morpholine methylene groups.[1] |
| ~1650 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine.[3] |
| 1600-1400 | C=N, C=C Stretch | Pyrimidine Ring | Ring stretching vibrations. |
| 1335-1250 | C-N Stretch | Aromatic Amine | Stretching of the C-N bond between the pyrimidine ring and the amine/morpholine.[3] |
| 1250-1020 | C-N Stretch | Aliphatic Amine | C-N stretching within the morpholine ring.[3] |
| ~1115 | C-O-C Stretch | Ether (Morpholine) | Asymmetric stretching of the C-O-C bond in the morpholine ring.[6] |
Experimental Protocol for IR Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
IR Analysis Workflow
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Predicted Mass Spectrum
For this compound (MW = 194.23), using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed as the protonated molecule [M+H]⁺.
-
Expected Molecular Ion Peak: m/z ≈ 195.12 ([C₉H₁₅N₄O]⁺)
Plausible Fragmentation Pathway
The fragmentation of the molecular ion can provide clues to the compound's structure. The pyrimidine and morpholine rings are likely to influence the fragmentation pattern.[3][7][8]
Table 4: Predicted Major Fragments in Mass Spectrometry
| m/z (Predicted) | Proposed Fragment | Plausible Loss |
| 195 | [M+H]⁺ | - |
| 178 | [M+H - NH₃]⁺ | Loss of ammonia |
| 137 | [M+H - C₃H₇NO]⁺ | Cleavage of the morpholine ring |
| 124 | [C₅H₆N₃]⁺ | Loss of the morpholine group |
| 110 | [C₄H₄N₃]⁺ | Further fragmentation of the pyrimidine core |
Experimental Protocol for MS Data Acquisition (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of such compounds.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation (LC): Inject the sample into an LC system to separate the compound from any impurities. A C18 column is often used.
-
Ionization (MS): The eluent from the LC is directed to the mass spectrometer's ion source (e.g., ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.
-
Detection: The detector records the abundance of each ion.
Mass Spectrometry Fragmentation Workflow
Caption: Plausible fragmentation pathway in MS.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from the analysis of its constituent chemical motifs, offer a comprehensive analytical framework. These data and protocols are intended to assist researchers in the identification, purity assessment, and structural confirmation of this compound, thereby facilitating its potential application in drug discovery and development. Experimental verification of these predictions is highly recommended for definitive structural elucidation.
References
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Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved from [Link]
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Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate. Retrieved from [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC. Retrieved from [Link]
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Mass Spectrometry Fragmentation Patterns. (2023). Science Ready. Retrieved from [Link]
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Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
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4-Aminopyrimidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022). PMC. Retrieved from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
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N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022). Semantic Scholar. Retrieved from [Link]
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Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]
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The characteristic chemical shifts of methyl proton signals in 1 H NMR... (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Synthesis of Novel Derivatives from 2-Methyl-6-morpholinopyrimidin-4-amine: A Guide for Medicinal Chemists
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] As a privileged scaffold, its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The compound 2-Methyl-6-morpholinopyrimidin-4-amine is a highly functionalized pyrimidine, offering multiple reactive sites for the synthesis of diverse chemical libraries. Its structure, featuring a primary amine at the 4-position, a reactive methyl group at the 2-position, and a morpholine moiety at the 6-position, provides a unique platform for generating novel molecular entities with potential therapeutic applications.
This guide provides a comprehensive overview of synthetic strategies to create a variety of derivatives from this compound. We will delve into the rationale behind the chosen synthetic routes and provide detailed, actionable protocols for key transformations.
Strategic Overview of Derivatization
The synthetic potential of this compound can be primarily exploited at three key positions: the exocyclic amino group at C4, the methyl group at C2, and through substitution on the morpholine ring, although the latter is less commonly explored. This guide will focus on the first two, as they offer the most direct and versatile routes to a diverse range of derivatives.
Part 1: Synthesis of the Starting Material: this compound
A common and efficient method for the synthesis of this compound involves a sequential nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for a controlled, stepwise introduction of the morpholine and amino groups.
Protocol 1: Synthesis of this compound
This two-step protocol outlines the synthesis starting from the commercially available 2,4-dichloro-6-methylpyrimidine.
Step 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine
The first step involves the selective reaction of morpholine at the more reactive C4 position of the dichloropyrimidine.
-
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
Morpholine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in acetonitrile.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add morpholine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure 4-chloro-2-methyl-6-morpholinopyrimidine.
-
Step 2: Synthesis of this compound
The second step involves the amination of the intermediate at the C4 position.
-
Materials:
-
4-Chloro-2-methyl-6-morpholinopyrimidine
-
Ammonia (in a suitable solvent like methanol or as a gas)
-
Sealed reaction vessel
-
-
Procedure:
-
Dissolve 4-chloro-2-methyl-6-morpholinopyrimidine (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to afford this compound.[1]
-
Part 2: Derivatization of the 4-Amino Group
The primary amino group at the C4 position is a versatile handle for a variety of chemical transformations, including acylation, urea and thiourea formation, and N-arylation.
Section 2.1: N-Acylation to Form Amides
The reaction of the 4-amino group with acylating agents such as acid chlorides or anhydrides provides a straightforward route to a wide array of amide derivatives.
Protocol 2: Synthesis of N-(2-Methyl-6-morpholinopyrimidin-4-yl)benzamide
-
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-Methyl-6-morpholinopyrimidin-4-yl)benzamide.
-
| Acylating Agent | Base | Solvent | Typical Yield |
| Acetyl Chloride | Pyridine | DCM | Good to Excellent |
| Propionyl Chloride | Et3N | DCM | Good to Excellent |
| Benzoyl Chloride | Pyridine | DCM | Good to Excellent |
| Acetic Anhydride | Pyridine | DCM | Good to Excellent |
| Table 1: Representative Conditions for N-Acylation. |
Section 2.2: Urea and Thiourea Formation
The synthesis of urea and thiourea derivatives can be readily achieved by reacting the 4-amino group with isocyanates or isothiocyanates, respectively. These functional groups are valuable for their hydrogen bonding capabilities in drug-receptor interactions.
Protocol 3: Synthesis of 1-(2-Methyl-6-morpholinopyrimidin-4-yl)-3-phenylurea
-
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add phenyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-6 hours. The product often precipitates from the reaction mixture.
-
If a precipitate forms, collect it by filtration and wash with cold THF or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
-
Section 2.3: N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction allows for the formation of a C-N bond between the 4-amino group and an aryl halide.
Protocol 4: Synthesis of N-phenyl-2-methyl-6-morpholinopyrimidin-4-amine
-
Materials:
-
This compound
-
Bromobenzene or Iodobenzene
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, NaOt-Bu)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.
-
Add this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Part 3: Derivatization of the 2-Methyl Group
The methyl group at the C2 position of the pyrimidine ring can be activated for condensation reactions with aldehydes, particularly under basic conditions, due to the electron-withdrawing nature of the pyrimidine ring.
Protocol 5: Condensation with Benzaldehyde
This protocol describes the synthesis of a styryl derivative via a condensation reaction.
-
Materials:
-
This compound
-
Benzaldehyde
-
Strong base (e.g., Sodium ethoxide or Potassium tert-butoxide)
-
Anhydrous Ethanol or THF
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq).
-
Add benzaldehyde (1.2 eq) and heat the reaction mixture to reflux for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the styryl derivative.
-
Conclusion
This compound is a versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery. The strategic modification of the 4-amino and 2-methyl groups allows for the exploration of a vast chemical space. The protocols outlined in this guide provide a solid foundation for researchers to develop novel compounds based on this promising scaffold. Careful optimization of reaction conditions and purification techniques will be crucial for the successful synthesis of these derivatives.
References
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). [Source 7]
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evalu
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Source 3]
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. (2025). [Source 8]
- Process for the preparation of 4,6-dichloropyrimidine. (2005). [Source 13]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Source provided in initial search results but not used in the final text]
Sources
Application Note: A Practical Guide to the Synthesis of Novel PI3K Inhibitors Utilizing a 2-Methyl-6-morpholinopyrimidin-4-amine Scaffold
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2][3] This has made PI3K an intensely pursued target for oncology drug development. A key pharmacophore in many successful PI3K inhibitors is the morpholinopyrimidine scaffold, which establishes a crucial hydrogen bond interaction within the ATP-binding site of the kinase.[4][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on leveraging 2-Methyl-6-morpholinopyrimidin-4-amine as a core building block for the synthesis of novel PI3K inhibitors. We present the scientific rationale behind the synthetic strategy, detailed step-by-step protocols for chemical modification via Suzuki cross-coupling, and methods for purification and characterization. The aim is to provide a robust and replicable framework to accelerate the discovery of next-generation kinase inhibitors.
Introduction: Targeting the PI3K Pathway
The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a primary intracellular signaling network that responds to extracellular signals from growth factors and cytokines.[6] Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[8] This recruitment facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[8]
Once activated, Akt phosphorylates a multitude of downstream substrates, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins like BAD.[1]
-
Cell Growth: Activation of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell size.[9]
-
Proliferation: Regulation of cell cycle proteins, such as p21 and p27.[6]
The activity of this pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[6][10] In many cancers, the pathway is constitutively activated through mutations in the genes encoding PI3K (PIK3CA), loss of PTEN function, or amplification of RTKs.[1][10] This addiction to PI3K signaling makes it a prime target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway.
The Morpholinopyrimidine Scaffold: A Privileged Hinge-Binder
Structure-activity relationship (SAR) studies have consistently shown that a morpholine group attached to a pyrimidine or related heterocyclic core is a highly effective "hinge-binding" motif for PI3K inhibitors.[4][5] The oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor, interacting with the backbone NH of a valine residue (Val851 in PI3Kα) in the hinge region of the kinase's ATP-binding pocket.[4][11] This interaction mimics the hydrogen bond formed by the N1 of adenine in ATP, allowing these molecules to act as potent ATP-competitive inhibitors.[11]
The this compound scaffold provides an excellent starting point for inhibitor design. The morpholine at C6 and the methyl group at C2 provide a stable, high-affinity anchor, while the amine at C4 serves as a versatile chemical handle for introducing a variety of substituents. These substituents can be tailored to occupy adjacent pockets within the active site to enhance potency, modulate isoform selectivity (PI3Kα, β, δ, γ), and optimize pharmacokinetic properties.[12][13][14]
Core Synthetic Strategy: From Scaffold to Inhibitor Library
The primary challenge in drug discovery is the rapid generation of diverse chemical entities for biological screening. Our recommended strategy focuses on converting the C4-amine of the starting material into a more versatile functional group for cross-coupling reactions. A robust and widely utilized method for C-C bond formation in medicinal chemistry is the Suzuki cross-coupling reaction.[12][15][16]
To make the scaffold amenable to this reaction, we first propose the conversion of the C4-amine to a halide (e.g., a chloride) via a Sandmeyer-type reaction. This creates a highly valuable intermediate, 4-Chloro-2-methyl-6-morpholinopyrimidine , which can then be coupled with a diverse library of commercially available aryl and heteroaryl boronic acids or esters. This approach allows for systematic exploration of the chemical space around the core scaffold.
Caption: General workflow for PI3K inhibitor synthesis.
Detailed Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine (Intermediate 1)
Rationale: This protocol converts the C4-amine into a chloro group, creating an electrophilic site for subsequent palladium-catalyzed cross-coupling. The Sandmeyer reaction is a classic transformation for this purpose. Careful temperature control is critical to prevent decomposition of the intermediate diazonium salt and minimize side product formation.
-
Materials:
-
This compound (1.0 eq)
-
Hydrochloric acid (HCl), concentrated (approx. 6M)
-
Sodium nitrite (NaNO₂), (1.1 eq)
-
Copper(I) chloride (CuCl), (1.2 eq)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
-
Procedure:
-
Suspend this compound in concentrated HCl in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the stirred suspension from step 1, ensuring the internal temperature remains below 5 °C. Stir the reaction mixture for 30 minutes at 0-5 °C to allow for complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of Copper(I) chloride (1.2 eq) in concentrated HCl, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 3 to the cold CuCl solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing DCM and water. Neutralize the aqueous layer carefully by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Intermediate 1 .
-
-
Self-Validation/QC: The identity and purity of Intermediate 1 should be confirmed by ¹H-NMR, LC-MS, and melting point analysis before proceeding to the next step.
Protocol 2: General Suzuki Cross-Coupling for Library Synthesis
Rationale: The Suzuki reaction is a powerful C-C bond-forming reaction that is tolerant of a wide range of functional groups, making it ideal for medicinal chemistry.[16] Pd(dppf)Cl₂ is a robust catalyst for coupling with (hetero)aryl boronic acids.[12][16] The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 eq)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
1,4-Dioxane or Dimethoxyethane (DME) (anhydrous)
-
Nitrogen or Argon gas supply
-
Ethyl acetate (EtOAc)
-
Deionized water
-
-
Procedure:
-
To an oven-dried reaction flask, add Intermediate 1 (1.0 eq), the desired boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous dioxane (or DME) via syringe, followed by the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with EtOAc and water.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Protocol 3: Purification and Characterization
Rationale: Purification is essential to remove unreacted starting materials, catalyst residues, and byproducts, ensuring that biological data is obtained from a well-defined chemical entity. Full characterization provides unequivocal proof of the molecule's structure and purity.
-
Purification:
-
The crude product from Protocol 2 should be purified using flash column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the final product, but a gradient of methanol in DCM or ethyl acetate in hexanes is a common starting point.
-
-
Characterization:
-
¹H and ¹³C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, splitting patterns, and integrations.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
Purity Analysis (HPLC): Determine the purity of the final compound using High-Performance Liquid Chromatography, ideally with detection at multiple wavelengths. A purity of >95% is typically required for in vitro biological assays.
-
Example Data and Results
To illustrate the expected outcome, we present hypothetical data for a representative inhibitor synthesized by coupling Intermediate 1 with (3-methoxyphenyl)boronic acid .
| Compound ID | Structure | Method | Yield | ¹H NMR (400 MHz, CDCl₃) δ | HRMS (ESI+) m/z |
| PI3K-Morph-01 | Protocol 2 | 75% | 8.31 (s, 1H), 7.45-7.38 (m, 2H), 7.01 (d, J=7.6 Hz, 1H), 6.55 (s, 1H), 3.90 (s, 3H), 3.85 (t, J=4.8 Hz, 4H), 3.75 (t, J=4.8 Hz, 4H), 2.60 (s, 3H). | Calc'd for C₁₆H₁₉N₄O₂ [M+H]⁺: 299.1503; Found: 299.1501. |
Table 1: Synthesis and characterization data for an example PI3K inhibitor.
The biological activity of the final compounds should be assessed in biochemical and cellular assays.
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| PI3K-Morph-01 | 35 | 180 | 45 | 210 | >1000 |
| BKM-120 (Control) | 45 | 165 | 110 | 250 | >1000 |
Table 2: Example in vitro kinase inhibition profile. IC₅₀ values are representative and will vary based on the specific R-group introduced via Suzuki coupling.
Conclusion
The this compound scaffold is a validated and highly effective starting point for the development of potent and selective PI3K inhibitors. The synthetic strategy outlined in this application note, centered around a halogenation followed by a versatile Suzuki cross-coupling, provides a reliable and efficient pathway for generating diverse libraries of novel inhibitors. By following these detailed protocols, researchers can systematically probe the structure-activity relationships of this important pharmacophore and accelerate the identification of lead candidates for cancer therapy and other diseases driven by aberrant PI3K signaling.
References
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Knight, Z. A., & Shokat, K. M. (2010). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 14(12), 1295–1314. [Link]
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Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
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Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627–644. [Link]
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Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1324567. [Link]
-
Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1709. [Link]
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Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274. [Link]
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Chen, Z., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Journal of Medicinal Chemistry, 53(8), 3169–3182. [Link]
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004. [Link]
-
Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7–24. [Link]
-
Brazil, D. P., Yang, Z. Z., & Hemmings, B. A. (2004). Advances in protein kinase B signalling: AKTion on multiple fronts. Trends in Biochemical Sciences, 29(5), 233–242. [Link]
-
Wong, K. K., Engelman, J. A., & Cantley, L. C. (2010). Targeting the PI3K signaling pathway in cancer. Current Opinion in Genetics & Development, 20(1), 87–90. [Link]
-
Burger, M. T., et al. (2011). Identification of N-methyl-N'-[3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)phenyl]urea (BKM120) as a potent and orally bioavailable class I PI3-kinase inhibitor. ACS Medicinal Chemistry Letters, 2(10), 758–762. [Link]
-
Cully, M., You, H., Levine, A. J., & Mak, T. W. (2006). Beyond PTEN mutations: the PI3K pathway as an integrator of multiple inputs during tumorigenesis. Nature Reviews Cancer, 6(3), 184–192. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Various Authors. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate Publication. [Link]
-
Vanhaesebroeck, B., Guillermet-Guibert, J., Graupera, M., & Bilanges, B. (2010). The emerging mechanisms of isoform-specific PI3K signalling. Nature Reviews Molecular Cell Biology, 11(5), 329–341. [Link]
-
Maira, S. M., et al. (2008). NVP-BEZ235, a dual pan-PI3K and mTOR inhibitor, is highly effective in preclinical models of human solid tumors. Molecular Cancer Therapeutics, 7(7), 1851–1863. [Link]
-
Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293. [Link]
-
Pecchi, S., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895–6898. [Link]
-
Heffron, T. P., et al. (2016). Discovery of the Orally Bioavailable PI3Kδ Inhibitor 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114). Journal of Medicinal Chemistry, 59(1), 78-95. [Link]
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Application Notes & Protocols: Strategic Functionalization of 2-Methyl-6-morpholinopyrimidin-4-amine for Kinase Inhibitor Discovery
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminopyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1][2] Its derivatives are central to numerous FDA-approved drugs, particularly in oncology.[3] Within this class, 2-Methyl-6-morpholinopyrimidin-4-amine represents a highly valuable building block. The morpholine moiety frequently enhances aqueous solubility and provides a critical hydrogen bond acceptor, a feature common in kinase inhibitors targeting the PI3K/Akt/mTOR pathway.[4]
This guide provides a comprehensive overview of the key reactions involving this compound, focusing on the strategic functionalization of its C4-exocyclic amine. We will delve into the mechanistic rationale behind common synthetic transformations and provide detailed, field-proven protocols for N-acylation and palladium-catalyzed cross-coupling reactions. These methods are designed to empower researchers in the synthesis of compound libraries for screening and lead optimization in drug development programs.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to successful experimentation.
| Property | Value | Source |
| CAS Number | 28732-85-6 | [5] |
| Molecular Formula | C₉H₁₄N₄O | [5] |
| Molecular Weight | 194.23 g/mol | [5] |
| Appearance | Off-white to light yellow solid | Typical |
| SMILES | N=1C(=NC(=CC1N)N2CCOCC2)C | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
Safety Note: Always handle chemical reagents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the relevant Safety Data Sheets (SDS) before commencing any experimental work.[6]
Core Reaction Principles & Mechanistic Insights
The reactivity of this compound is dominated by the nucleophilicity of the C4-exocyclic primary amine. This site serves as the primary handle for introducing diversity and modulating the physicochemical and pharmacological properties of the resulting derivatives.
Diagram: General Reaction Workflow
Caption: Key synthetic routes for functionalizing the C4-amine.
1. N-Acylation: Synthesis of Amide Derivatives N-acylation is a robust and straightforward method to introduce a wide range of substituents. The reaction proceeds via a nucleophilic acyl substitution mechanism where the C4-amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[7] The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is typically used to neutralize the HCl byproduct without competing in the reaction.
2. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[8][9] In this reaction, a palladium catalyst facilitates the coupling of an amine with an aryl halide or triflate. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine to the palladium(II) complex followed by deprotonation to form a palladium amide, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.[10] The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphine ligands like Xantphos or Josiphos-type ligands often providing superior results.[8][11]
Experimental Protocols
Protocol 1: N-Acylation with Benzoyl Chloride
Objective: To synthesize N-(2-Methyl-6-morpholinopyrimidin-4-yl)benzamide, a representative amide derivative.
| Reagents & Equipment | |
| Reagents | This compound, Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄ |
| Equipment | Round-bottom flask, Magnetic stirrer, Stir bar, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator, Standard glassware |
Procedure:
-
To a stirred solution of this compound (1.0 g, 5.15 mmol) and triethylamine (1.08 mL, 7.72 mmol) in anhydrous DCM (25 mL), add a solution of benzoyl chloride (0.66 mL, 5.66 mmol) in DCM (5 mL) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expert Insights & Troubleshooting:
-
Causality: The use of an ice bath during the addition of benzoyl chloride is crucial to control the exothermic reaction and prevent potential side reactions.
-
Troubleshooting: If the reaction stalls, it may be due to insufficient base or inactive reagents. Ensure TEA is dry and benzoyl chloride is fresh. A slight excess (1.1 eq) of the acylating agent is often beneficial. If di-acylation is observed (unlikely but possible), reducing the equivalents of benzoyl chloride can mitigate this.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling with 4-Bromotoluene
Objective: To synthesize N-(4-methylphenyl)-2-Methyl-6-morpholinopyrimidin-4-amine, a representative N-aryl derivative.
| Reagents & Equipment | |
| Reagents | This compound, 4-Bromotoluene, Palladium(II) acetate [Pd(OAc)₂], Xantphos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene |
| Equipment | Schlenk flask or oven-dried vial with a screw cap, Magnetic stirrer, Stir bar, Heating block or oil bath, Inert atmosphere setup (Nitrogen or Argon), Syringes |
Procedure:
-
To a Schlenk flask, add this compound (200 mg, 1.03 mmol), 4-bromotoluene (211 mg, 1.24 mmol), Pd(OAc)₂ (11.6 mg, 0.05 mmol), Xantphos (59.6 mg, 0.10 mmol), and sodium tert-butoxide (148 mg, 1.54 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110°C and stir vigorously for 12-18 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
Purification:
-
The crude residue should be purified by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes solvent system, to yield the pure N-arylated product.
Expert Insights & Troubleshooting:
-
Causality: The reaction must be conducted under strictly anhydrous and inert conditions as the palladium catalyst and the strong base (NaOtBu) are sensitive to air and moisture. Xantphos is a bidentate ligand that stabilizes the palladium center and facilitates the crucial reductive elimination step.[12]
-
Trustworthiness: This protocol is a self-validating system. Successful coupling confirms the activity of the catalyst, the integrity of the reagents, and the inertness of the atmosphere.
-
Troubleshooting: Low yields can often be attributed to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the system is thoroughly purged of oxygen. If starting materials remain, consider increasing the catalyst loading slightly or using a different ligand/base combination (e.g., RuPhos with K₃PO₄).
Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway
The morpholinopyrimidine scaffold is a hallmark of numerous inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[4] This signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[13] Its hyperactivation is a common event in many human cancers, making it a prime target for therapeutic intervention.[14][15] Compounds based on the this compound core are designed to act as ATP-competitive inhibitors, binding to the kinase domain of PI3K isoforms and preventing the phosphorylation of downstream targets like Akt.[16]
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K pathway by aminopyrimidine derivatives.
References
-
ResearchGate. PI3K inhibitors with pyrimidine scaffold. Available at: [Link]
-
Taylor & Francis. FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Available at: [Link]
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Taylor & Francis Online. Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Available at: [Link]
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Available at: [Link]
-
ACS Publications. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Available at: [Link]
-
Synfacts. Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]
-
ACS Publications. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Angene Chemical. Safety Data Sheet. Available at: [Link]
-
ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Available at: [Link]
-
PubMed. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Available at: [Link]
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Application Note: A Comprehensive In Vitro Assay Cascade for the Functional Characterization of 2-Methyl-6-morpholinopyrimidin-4-amine, a Putative PI3K Pathway Inhibitor
Abstract
This guide provides a detailed, field-proven framework for the in vitro characterization of 2-Methyl-6-morpholinopyrimidin-4-amine. Based on its structural motifs, particularly the morpholinopyrimidine core, this compound is hypothesized to function as a kinase inhibitor, likely targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR cascade is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent driver in human cancers.[1][2] This document outlines a logical, three-tiered assay cascade designed to rigorously test this hypothesis, moving from direct biochemical target engagement to cellular pathway modulation and concluding with a functional phenotypic readout. We provide step-by-step protocols for:
-
Biochemical Potency Assessment: Determining the direct inhibitory activity of the compound against a purified kinase using the ADP-Glo™ Kinase Assay.
-
Cellular Target Engagement: Measuring the inhibition of a key downstream signaling node, phospho-AKT, in a cellular context via Western Blotting.
-
Phenotypic Cellular Response: Quantifying the compound's effect on cancer cell viability and proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay.
This comprehensive workflow ensures a robust evaluation, providing the foundational data required for advancing a novel kinase inhibitor through the drug discovery pipeline.
Introduction: The Scientific Rationale
The chemical structure of this compound contains key pharmacophores suggestive of kinase inhibitory activity. The pyrimidine scaffold is a privileged structure in numerous FDA-approved kinase inhibitors, while the morpholino group is a well-established moiety in potent inhibitors of the PI3K/AKT/mTOR pathway.[3] This pathway is one of the most commonly activated signaling networks in human cancer, making it a high-value therapeutic target.[1][4]
Effective characterization of a putative kinase inhibitor requires a multi-faceted approach. It is not sufficient to demonstrate potency in a biochemical assay; one must also confirm that the compound engages its target in a complex cellular environment and that this engagement translates into a desired biological outcome, such as the inhibition of cancer cell growth. The following protocols are designed to build this evidentiary chain logically and efficiently.
Biochemical Potency: ADP-Glo™ Kinase Assay
Principle: The first step is to determine if the compound can directly inhibit its purified target kinase in a cell-free system.[5] The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[6][7] Kinase activity is directly proportional to ADP production. The luminescent signal positively correlates with the amount of ADP, and therefore, with kinase activity.[6] An inhibitor will reduce the amount of ADP formed, leading to a decrease in the luminescent signal. This assay is used to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9]
Experimental Protocol: IC50 Determination
-
Reagent Preparation:
-
Prepare the kinase buffer, purified PI3K enzyme (e.g., PI3Kα), and its specific substrate (e.g., PIP2) according to the manufacturer's recommendations.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in a 96-well or 384-well plate. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Include "vehicle only" (DMSO) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to each well of an opaque-walled multiwell plate. It is critical to use an ATP concentration at or near the Km of the kinase to ensure sensitive and accurate inhibitor potency measurement.[10][11]
-
Add the serially diluted compound to the appropriate wells.
-
Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all data points.
-
Normalize the data by setting the "vehicle only" control as 100% activity and "no enzyme" as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to calculate the IC50 value.[13][14]
-
Workflow Visualization
Caption: Biochemical IC50 determination workflow.
Cellular Target Engagement: Western Blot for Phospho-AKT
Principle: A potent inhibitor should not only hit its purified target but also modulate its activity within the cell.[15] The activation of PI3K leads to the phosphorylation of AKT at Serine 473 (p-AKT S473).[2] This phosphorylation event is a critical downstream marker of pathway activity.[16] Western blotting allows for the specific detection and quantification of p-AKT levels relative to total AKT, providing a direct measure of the compound's on-target effect in a cellular context.[16]
Signaling Pathway Context
Caption: Hypothesized inhibition of the PI3K/AKT pathway.
Experimental Protocol: p-AKT Inhibition
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87-MG) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with a serial dilution of the compound for 1-2 hours. Include a vehicle (DMSO) control.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 10% FBS) for 15-30 minutes to induce robust AKT phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (S473) and Total AKT overnight at 4°C. The Total AKT serves as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, normalize the p-AKT signal to the Total AKT signal.
-
Express the results as a percentage of the stimulated vehicle control to determine the dose-dependent inhibition of AKT phosphorylation.
-
Phenotypic Cellular Response: CellTiter-Glo® Viability Assay
Principle: The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. The PI3K/AKT pathway is a key driver of these processes.[17][18] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to assess the number of viable cells in culture.[19] It quantifies ATP, an indicator of metabolically active cells.[20] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound. This assay is used to determine the GI50 (concentration for 50% growth inhibition).
Experimental Protocol: GI50 Determination
-
Cell Seeding and Treatment:
-
Seed cancer cells into opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Add a serial dilution of the compound to the wells (in triplicate). Include vehicle-only controls.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[21]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[20][21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[22]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit the curve using non-linear regression to determine the GI50 value.
-
Data Summary and Interpretation
A successful PI3K inhibitor candidate would exhibit a clear relationship across the three assays. The biochemical IC50 should be potent, the cellular p-AKT inhibition should occur at a similar or slightly higher concentration, and the GI50 should be in a comparable range, confirming that target inhibition leads to the desired anti-proliferative effect.
| Assay Parameter | Description | Example Target Value |
| Biochemical IC50 | Concentration for 50% inhibition of purified PI3Kα enzyme activity. | < 100 nM |
| Cellular p-AKT IC50 | Concentration for 50% inhibition of AKT S473 phosphorylation in cells. | < 500 nM |
| Cellular GI50 | Concentration for 50% inhibition of cancer cell growth over 72 hours. | < 1 µM |
References
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
- Yap, T. A., et al. (2015). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 7(4), 2403–2405.
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
- Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274.
-
Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]
-
QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2619.
-
Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Retrieved from [Link]
-
Reaction Biology. (n.d.). ADP-Glo™ Kinase Assays. Retrieved from [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2023). How to calculate IC50? Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
- Zhang, X., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 17(6), 1397–1405.
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
-
BellBrook Labs. (2023). What Makes a Kinase Assay Reliable for Screening Inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value? Retrieved from [Link]
- Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- Eto, M., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. Biochemistry and Biophysics Reports, 14, 80–83.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20087–20098.
- Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20087–20098.
-
Kumar, A., et al. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. Retrieved from [Link]
-
SciSpace. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
- Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
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- 3. scispace.com [scispace.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. ADP-Glo™ Kinase Assay [promega.sg]
- 7. bmglabtech.com [bmglabtech.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for Cell-Based Assays with 2-Methyl-6-morpholinopyrimidin-4-amine Derivatives as PI3K/mTOR Inhibitors
Introduction: Targeting a Critical Cancer Pathway
The 2-methyl-6-morpholinopyrimidin-4-amine scaffold is a cornerstone for a class of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its frequent dysregulation in a wide array of human cancers, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, makes it a highly attractive target for therapeutic intervention.[2][3]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound derivatives in a suite of cell-based assays. We will delve into the mechanistic rationale behind experimental design, offering insights to empower researchers in drug discovery and development to rigorously evaluate these compounds. The protocols herein are designed to be self-validating systems, ensuring robust and reproducible data.
Mechanism of Action: Dual Inhibition of PI3K and mTOR
Derivatives of this compound, such as the well-characterized pan-Class I PI3K inhibitor ZSTK474 and the dual PI3K/mTOR inhibitor Gedatolisib, function primarily as ATP-competitive inhibitors.[4][5] They bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K and/or the kinase domain of mTOR.[4] This blockade prevents the phosphorylation of key downstream effectors, leading to the suppression of pro-survival signaling cascades. The morpholine moiety is a common feature in inhibitors of this pathway, contributing to their binding and pharmacological properties.[1]
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a complex signaling network. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.
Caption: PI3K/Akt/mTOR Signaling and Inhibition.
Data Presentation: Comparative Efficacy of Derivatives
The antiproliferative activity of this compound derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This data is crucial for understanding the potency and selectivity of the compounds.
| Derivative | Target(s) | Cell Line | PIK3CA Status | IC50 / GI50 (µM) | Reference |
| ZSTK474 | pan-Class I PI3K | A549 (Lung) | Wild-Type | 0.19 | [6] |
| OVCAR3 (Ovarian) | H1047R Mutant | 0.09 | [6] | ||
| PC-3 (Prostate) | PTEN Null | 0.23 | [6] | ||
| WiDr (Colon) | Wild-Type | 0.11 | [7] | ||
| Mean of 39 lines | Various | 0.32 (GI50) | [6] | ||
| Gedatolisib | pan-Class I PI3K, mTOR | MCF-7 (Breast) | E545K Mutant | Potent Inhibition | [5][8] |
| HCC1428 (Breast) | Wild-Type | Potent Inhibition | [5] | ||
| 22RV1 (Prostate) | PTEN Null | Potent Inhibition | [9] | ||
| Compound B-4 | EGFR/Pyrimidine | MCF-7 (Breast) | E545K Mutant | 6.70 | [10] |
| (for comparison) | A549 (Lung) | Wild-Type | 20.49 | [10] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are dependent on the assay conditions and cell line used. The data presented here is for comparative purposes.
Experimental Protocols
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay is a fundamental method for assessing the impact of a compound on cell viability and proliferation. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell lines is critical. It is advisable to use a panel that includes lines with known mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss) and wild-type lines to assess pathway-dependent sensitivity.[2] For example, MCF-7 and T47D (breast cancer) are known to harbor activating PIK3CA mutations, making them sensitive to PI3K inhibitors.[11]
-
Concentration Range: A wide range of concentrations (e.g., from 0.01 nM to 100 µM) should be tested to generate a full dose-response curve and accurately determine the IC50 value.[3]
-
Incubation Time: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.[3]
-
Vehicle Control: A vehicle control (e.g., DMSO) is essential to ensure that the observed effects are due to the compound and not the solvent.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of SDS-HCl solution to each well and incubate for 4 hours at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. It is a reliable method for determining if the inhibitor induces programmed cell death.
Causality Behind Experimental Choices:
-
Dual Staining: Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[13] Using both allows for a more detailed assessment of cell death.
-
Time Course: Apoptosis is a dynamic process. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to capture the peak apoptotic response.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the derivative at concentrations around its IC50 value for the desired time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin-binding buffer and analyze the samples by flow cytometry as soon as possible.[14]
PI3K/Akt Pathway Modulation (Western Blotting)
Western blotting is a key technique to confirm that the derivative is hitting its intended target and modulating the downstream signaling pathway.[4]
Causality Behind Experimental Choices:
-
Target Selection: The primary targets for analysis should be phosphorylated Akt (p-Akt) at Ser473 and/or Thr308, as this is a direct downstream effector of PI3K.[4] It is also important to measure total Akt levels to ensure that the changes in phosphorylation are not due to a decrease in the total protein amount.[15]
-
Loading Control: A loading control, such as β-actin or GAPDH, is essential to normalize the data and ensure equal protein loading between lanes.
Protocol:
-
Cell Lysis: After treatment with the derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Cell Migration and Invasion Assays (Transwell Assay)
These assays are used to evaluate the effect of the derivatives on the migratory and invasive potential of cancer cells, which are key processes in metastasis.[16]
Causality Behind Experimental Choices:
-
Migration vs. Invasion: The migration assay assesses cell motility through a porous membrane. The invasion assay is a more stringent test of metastatic potential, as it requires cells to degrade a layer of extracellular matrix (Matrigel) before migrating.[17]
-
Chemoattractant: A chemoattractant, typically fetal bovine serum (FBS), is placed in the lower chamber to stimulate cell migration/invasion.
Protocol (Migration):
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight. Resuspend the cells in serum-free medium.
-
Inhibitor Pre-treatment: Pre-incubate the cell suspension with various concentrations of the derivative for 30-60 minutes.
-
Assay Setup: Add complete medium (with FBS) to the lower chamber of a 24-well plate. Place Transwell inserts (with 8 µm pores) into the wells. Add the pre-treated cell suspension to the upper chamber.
-
Incubation: Incubate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.
-
Cell Removal and Staining: Remove non-migrated cells from the upper side of the membrane with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Protocol (Invasion): This protocol is similar to the migration assay, with the key difference being that the Transwell inserts are first coated with a layer of Matrigel. The incubation time is also typically longer (e.g., 24-48 hours) to allow for matrix degradation.[17]
Experimental Workflow Visualization
Caption: A typical experimental workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of targeted anticancer therapies. The cell-based assays detailed in this guide provide a robust framework for characterizing the biological activity of these derivatives. By understanding their effects on cell proliferation, apoptosis, signaling pathways, and metastatic potential, researchers can build a comprehensive profile of their therapeutic potential. Future studies may involve in vivo xenograft models to validate the in vitro findings and further explore the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
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Dan, S., Yoshimi, H., Okamura, M., Mukai, Y., & Yamori, T. (2009). Inhibition of PI3K by ZSTK474 suppressed tumor growth not via apoptosis but G0/G1 arrest. Biochemical and Biophysical Research Communications, 379(1), 104-109. Retrieved from [Link]
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ResearchGate. (n.d.). ZSTK474 induces G1 phase arrest and apoptotic cell death. Retrieved from [Link]
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Yaguchi, S., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., ... & Yamori, T. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545-556. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of ZSTK474 on PI3K-downstream signaling pathway, apoptosis.... Retrieved from [Link]
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American Association for Cancer Research. (2024). Abstract PO1-24-04: Gedatolisib, a pan-PI3K/mTOR inhibitor, shows superior potency and efficacy relative to other PI3K/AKT/mTOR pathway inhibitors in breast cancer models. AACR Journals. Retrieved from [Link]
-
MDPI. (2023). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Cancers, 15(5), 1546. Retrieved from [Link]
-
ResearchGate. (2024). Assessments of prostate cancer cell functions highlight differences between a pan-PI3K/mTOR inhibitor, gedatolisib, and single-node inhibitors of the PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
National Institutes of Health. (2016). PIK3CA mutations enable targeting of a breast tumor dependency through mTOR-mediated MCL-1 translation. Retrieved from [Link]
-
National Institutes of Health. (2013). Genomic Determinants of PI3K Pathway Inhibitor Response in Cancer. Retrieved from [Link]
-
ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2014). PIK3CA and AKT1 Mutations Have Distinct Effects on Sensitivity to Targeted Pathway Inhibitors in an Isogenic Luminal Breast Cancer Model System. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Mutant PIK3CA promotes cell growth and invasion of human cancer cells. Retrieved from [Link]
-
National Institutes of Health. (2017). PIK3CA Mutations Drive Therapeutic Resistance in Human Epidermal Growth Factor Receptor 2–Positive Breast Cancer. Retrieved from [Link]
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
MDPI. (2022). Inhibition of Vps34 and p110δ PI3K Impairs Migration, Invasion and Three-Dimensional Spheroid Growth in Breast Cancer Cells. Retrieved from [Link]
-
National Institutes of Health. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Retrieved from [Link]
-
National Institutes of Health. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of Si306 and liposomal formulations evaluated on NB cells. Retrieved from [Link]
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Application Notes & Protocols for In Vivo Evaluation of 2-Methyl-6-morpholinopyrimidin-4-amine
Foreword: Navigating the In Vivo Landscape for a Novel Morpholinopyrimidine Compound
The compound 2-Methyl-6-morpholinopyrimidin-4-amine belongs to the morpholinopyrimidine class of molecules. This structural scaffold is of significant interest in medicinal chemistry, with derivatives being investigated as potent inhibitors of signaling pathways such as PI3K/Akt/mTOR and as anti-inflammatory agents.[1][2] The presence of the morpholine ring is a common feature in many kinase inhibitors, often contributing to favorable pharmacokinetic properties.[2] Given this context, this compound holds potential as a therapeutic agent, but its in vivo dosage, administration, and overall pharmacological profile are yet to be defined.
This document serves as a comprehensive guide for researchers and drug development professionals to establish the in vivo dosage and administration parameters for this compound. In the absence of pre-existing in vivo data for this specific molecule, we will proceed with a foundational, systematic approach based on established principles of preclinical drug development and data from analogous compounds. The protocols provided herein are designed to be self-validating, ensuring that each step logically informs the next, from initial dose range-finding to a preliminary pharmacokinetic characterization.
Part 1: Foundational In Vitro Characterization - The Gateway to In Vivo Studies
Before any in vivo work is initiated, a thorough in vitro characterization of this compound is paramount. This data is not just a prerequisite; it is the cornerstone for designing safe and informative animal studies. The primary objective is to determine the compound's potency against its intended biological target, which will inform the starting dose for in vivo experiments.
Key In Vitro Assays:
-
Target Engagement & Potency (IC50/EC50): The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against the putative target (e.g., a specific kinase or cell line) is the most critical parameter. For instance, novel aminopyrimidine derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines to determine their IC50 values.[3]
-
Cellular Viability/Cytotoxicity: Assays on relevant cell lines (and ideally a non-target control cell line) will help to establish a preliminary therapeutic index.
-
Aqueous Solubility: Poor solubility can severely limit oral bioavailability and complicate formulation for parenteral administration.
-
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the extent of first-pass metabolism and influence the choice of administration route.
Bridging In Vitro Potency to In Vivo Starting Dose:
The in vitro IC50 is a crucial data point for estimating a starting dose for in vivo studies, although a direct extrapolation is not always straightforward. A common practice is to aim for initial in vivo plasma concentrations that are a multiple of the in vitro IC50. However, this is a highly simplified approach and should be used with caution and in conjunction with a formal dose escalation study.
Part 2: In Vivo Dose Escalation and Maximum Tolerated Dose (MTD) Determination
The primary goal of the initial in vivo study is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This study is critical for establishing a safe dose range for subsequent efficacy studies.
Experimental Protocol: Rodent MTD Study
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley). The choice should be justified based on the disease model to be used in future efficacy studies.
-
Sex: Both males and females should be included initially, as sex-based differences in metabolism and toxicity can occur.
-
Number of animals: 3-5 animals per dose group.
Compound Formulation and Administration:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. Common vehicles include:
-
Saline (for highly soluble compounds)
-
5% DMSO + 30% PEG 400 + 65% Saline
-
0.5% Carboxymethylcellulose (CMC) in water
-
-
Route of Administration: The intended clinical route should be considered. Oral gavage (PO) and intraperitoneal (IP) injection are common for initial studies. For example, a study on novel amino pyrimidine derivatives as EGFR inhibitors utilized oral administration in mice.[4]
Study Design:
This protocol follows a dose escalation design.
-
Dose Group Selection:
-
Start with a low dose, estimated from in vitro data (e.g., a dose predicted to achieve a plasma concentration equivalent to the IC50).
-
Subsequent dose groups should be escalated by a factor of 2-3 (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg, 40 mg/kg, 80 mg/kg).
-
-
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Record baseline body weight.
-
Administer a single dose of this compound or vehicle control.
-
Monitor animals closely for the first few hours post-dosing for any immediate signs of toxicity.
-
Continue to monitor animals daily for 7-14 days for:
-
Clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing).
-
Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity).
-
Mortality.
-
-
-
Endpoint:
-
The MTD is the highest dose at which no mortality and no more than a 10% loss in body weight is observed, and clinical signs of toxicity are minimal and reversible.
-
Data Presentation: MTD Study Summary
| Dose Group (mg/kg) | Administration Route | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | PO | 3 | 0/3 | +5% | Normal |
| 10 | PO | 3 | 0/3 | +2% | Normal |
| 30 | PO | 3 | 0/3 | -3% | Mild, transient lethargy |
| 100 | PO | 3 | 1/3 | -15% | Significant lethargy, ruffled fur |
| 300 | PO | 3 | 3/3 | - | Severe toxicity, mortality within 24h |
This is an example table; actual results will vary.
Logical Workflow for MTD Determination
Caption: Workflow for MTD Determination.
Part 3: Preliminary Pharmacokinetic (PK) Profiling
Once a safe dose range has been established, a preliminary PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. This study will determine key parameters such as bioavailability, half-life (t1/2), and maximum plasma concentration (Cmax).
Experimental Protocol: Rodent Single-Dose PK Study
Animal Model:
-
Species: Mouse or Rat (cannulated if possible for serial blood sampling).
-
Number of animals: 3 per time point or 3-5 cannulated animals.
Study Design:
-
Dose Selection: A dose below the MTD that is expected to be pharmacologically active (e.g., 10 mg/kg).
-
Administration:
-
Intravenous (IV) group: Administer a single bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution. This group is essential for calculating oral bioavailability.
-
Oral (PO) or other extravascular route group: Administer the selected dose.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | - | 850 |
| Tmax (h) | - | 1.0 |
| AUC (0-inf) (ng*h/mL) | 1200 | 4800 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 40% |
This is an example table; actual results will vary.
Signaling Pathway Context: Potential Mechanism of Action
Many morpholinopyrimidine derivatives are known to target the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in cancer.[2] Understanding this potential mechanism is crucial for selecting appropriate pharmacodynamic biomarkers for future efficacy studies.
Caption: Potential PI3K/Akt/mTOR Inhibition.
Part 4: Conclusion and Future Directions
The protocols outlined in this application note provide a systematic and robust framework for the initial in vivo characterization of this compound. By first establishing a safe dose range through an MTD study and then understanding the compound's pharmacokinetic profile, researchers can design meaningful and well-controlled efficacy studies. The data generated from these initial experiments are indispensable for making informed decisions in the drug development process and for ultimately assessing the therapeutic potential of this novel compound.
References
-
Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. (2025). PubMed. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Diaminopyrimidine Macrocycles as Fourth Generation Reversible EGFR Inhibitors That Overcome Clinical Resistance to Osimertinib Mediated by C797S Mutation. (2024). PubMed. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. SciSpace. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]
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- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Methyl-6-morpholinopyrimidin-4-amine in Cancer Cell Lines: A Technical Guide
Introduction: Targeting a Central Hub of Cancer Signaling
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] In a vast number of human cancers, this pathway is aberrantly hyperactivated, driving malignant transformation, tumor progression, and resistance to therapy.[2][4] This makes the PI3K/AKT/mTOR axis one of the most attractive targets for the development of novel anticancer agents.[4][5]
The compound 2-Methyl-6-morpholinopyrimidin-4-amine belongs to the morpholinopyrimidine class of molecules. This structural motif is a well-established pharmacophore found in numerous potent inhibitors of the PI3K/mTOR pathway.[6][7][8] Based on this structural relationship, this compound is hypothesized to function as an inhibitor of the PI3K pathway. This document provides a comprehensive guide for researchers to investigate the in vitro application of this compound in cancer cell lines, detailing its presumed mechanism of action and providing robust protocols for its characterization.
Mechanism of Action: Intercepting the PI3K Signaling Cascade
We hypothesize that this compound acts as a competitive inhibitor at the ATP-binding pocket of the PI3K catalytic subunit. The PI3K family of lipid kinases, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a plethora of substrates that promote cell survival and proliferation, in part through the activation of the mTOR complex 1 (mTORC1).[1][4] By blocking PI3K-mediated PIP3 production, this compound is expected to abrogate the downstream signaling, leading to decreased cell viability and induction of apoptosis in cancer cells addicted to this pathway.[10]
Figure 1: Hypothesized mechanism of action of this compound.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11][12] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.[13][14]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.[11]
-
Incubation: Remove the old medium and add the medium containing the compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability (Hypothetical) |
| MCF-7 | Breast Cancer | 5.2 |
| PC-3 | Prostate Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| U87-MG | Glioblastoma | 3.8 |
Table 1: Hypothetical cellular activity of this compound in various cancer cell lines.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[17][18] Propidium iodide (PI) is a DNA intercalating agent that is excluded by viable cells and is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[18]
Figure 2: Experimental workflow for apoptosis detection.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and suspension cells after treatment.
-
Washing: Wash the cells twice with ice-cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[19] The fluorescence intensity of PI is directly proportional to the DNA content, enabling the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[20]
Materials:
-
Treated and control cells
-
PBS
-
RNase A solution (100 µg/mL)[19]
-
Propidium Iodide staining solution (50 µg/mL)[19]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[19][21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[20]
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.[22]
-
PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.[20]
Protocol 4: Western Blot Analysis of PI3K/AKT Pathway Modulation
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT pathway, thereby confirming the on-target effect of the compound.[9][23]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)[24][25]
-
HRP-conjugated secondary antibodies[9]
-
Enhanced chemiluminescence (ECL) substrate[9]
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer and quantify protein concentration using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[26]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL substrate.[9][25]
-
Quantification: Quantify band intensities using densitometry software.
| Protein Target | Expected Change with Treatment | Rationale |
| p-AKT (Ser473/Thr308) | Decrease | Inhibition of PI3K prevents AKT phosphorylation and activation.[9] |
| Total AKT | No significant change | To confirm that the decrease in p-AKT is not due to overall protein degradation. |
| p-mTOR | Decrease | mTOR is a downstream effector of the PI3K/AKT pathway.[1] |
| Total mTOR | No significant change | To confirm specific inhibition of mTOR phosphorylation. |
Table 2: Expected outcomes of Western blot analysis.
Protocol 5: In Vitro PI3K Kinase Assay
A cell-free biochemical assay is essential to directly measure the inhibitory activity of the compound on purified PI3K enzyme isoforms.[27][28][29] This allows for the determination of the compound's potency (IC50) and selectivity.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
Kinase assay buffer[27]
-
Substrate (e.g., PIP2)[30]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit or similar detection system[27][30]
Procedure:
-
Reaction Setup: In a 384-well plate, add the PI3K enzyme, the compound at various concentrations, and the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.[10]
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).[27]
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent like ADP-Glo™.[27]
-
Data Analysis: Plot the percentage of enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Conclusion and Future Directions
The provided application notes and protocols offer a robust starting point for the in vitro evaluation of this compound as a potential PI3K inhibitor in cancer cell lines. The experimental workflow is designed to provide a comprehensive understanding of the compound's biological effects, from its impact on cell viability and apoptosis to its direct interaction with the target enzyme. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer and detailed pharmacokinetic and pharmacodynamic profiling. The ultimate goal is to assess the therapeutic potential of this and related morpholinopyrimidine compounds as targeted cancer therapies.
References
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (Source: )
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (Source: )
- PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - PubMed Central. (Source: )
- PI3K/AKT/mTOR p
- Cell Cycle Analysis by Propidium Iodide Staining. (Source: )
- Targeting PI3K/mTOR Signaling in Cancer - AACR Journals. (Source: )
- PI3K/AKT1/MTOR - My Cancer Genome. (Source: )
- Cell Cycle Analysis by Propidium Iodide Staining. (Source: )
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. (Source: )
- Cell Cycle Analysis by Propidium Iodide (PI) Staining. (Source: )
- Protocol for Cell Viability Assays - BroadPharm. (Source: )
- DNA Cell Cycle Analysis with PI. (Source: )
- PI3K(p110α/p85α) Kinase Assay. (Source: )
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (Source: )
- Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Tre
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (Source: )
- In vitro drug response assay for inhibitors of PI3K and mTOR in human...
- Measuring PI3K Lipid Kinase Activity - Springer N
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (Source: )
- MTT assay protocol | Abcam. (Source: )
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (Source: )
- Annexin V staining assay protocol for apoptosis - Abcam. (Source: )
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (Source: )
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (Source: )
- Video: Cell Death Pathways and Annexin V & PI Labeling studies - JoVE. (Source: )
- Application Notes and Protocols for PI3K-IN-41: In Vitro Studies - Benchchem. (Source: )
- Measuring PI3K lipid kinase activity - PubMed - NIH. (Source: )
- PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781 - BPS Bioscience. (Source: )
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC - NIH. (Source: )
- Western blot analysis for protein levels associated with the PI3K/AKT...
- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
- PI3K/AKT signalling pathway panel (ab283852) - Abcam. (Source: )
- PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. (Source: )
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (Source: )
- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. (Source: )
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. (Source: )
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- 27. promega.de [promega.de]
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- 30. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Anti-inflammatory Agents Derived from 2-Methyl-6-morpholinopyrimidin-4-amine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] Among these, pyrimidine derivatives have emerged as a promising class of anti-inflammatory agents. Their therapeutic effects are often attributed to the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the synthesis of prostaglandins.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel anti-inflammatory agents, starting from the readily available 2-Methyl-6-morpholinopyrimidin-4-amine. We will detail a plausible and robust synthetic pathway, followed by established protocols for evaluating the anti-inflammatory efficacy of the synthesized compounds.
The rationale for selecting the pyrimidine core lies in its proven track record in clinically approved anti-inflammatory drugs.[1][2] By chemically modifying the this compound scaffold, we aim to develop novel chemical entities with potentially enhanced potency and selectivity for inflammatory targets. The proposed synthetic strategy involves a key transformation of the starting material to a reactive intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce diverse functionalities often associated with anti-inflammatory activity.
Proposed Synthetic Pathway and Rationale
The overall synthetic strategy is to convert the starting material, this compound, into a more advanced intermediate that can be readily diversified. A plausible approach involves the diazotization of the 4-amino group, followed by a Sandmeyer-type reaction to introduce a chloro group, yielding 4-chloro-2-methyl-6-morpholinopyrimidine. This chlorinated intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a variety of aryl or heteroaryl moieties, a common feature in many potent anti-inflammatory drugs.
The proposed synthetic scheme is as follows:
Caption: Proposed synthetic route to novel anti-inflammatory agents.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine (Intermediate 1)
This protocol describes the conversion of the starting amine to a key chloro-pyrimidine intermediate. The diazotization followed by the Sandmeyer reaction is a classic and reliable method for this transformation.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Step-by-Step Protocol:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 30-45 minutes. The formation of the diazonium salt is typically observed by a change in color.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of Copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution from the previous step to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (monitored by TLC), neutralize the mixture by the careful addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Chloro-2-methyl-6-morpholinopyrimidine by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: The structure of the synthesized intermediate should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of Target Anti-inflammatory Agent via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the chlorinated intermediate with an appropriate arylboronic acid. The choice of the arylboronic acid can be guided by structure-activity relationship (SAR) studies of known anti-inflammatory agents. For instance, moieties like 4-fluorophenyl or 4-methoxyphenyl are commonly found in COX inhibitors.
Materials and Reagents:
-
4-Chloro-2-methyl-6-morpholinopyrimidine (Intermediate 1)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Deionized Water (degassed)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-2-methyl-6-morpholinopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent (e.g., a 3:1 mixture of 1,4-dioxane and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the final target compound.
-
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.
Evaluation of Anti-inflammatory Activity
The synthesized compounds should be evaluated for their potential anti-inflammatory properties using a combination of in vitro and in vivo assays.
In Vitro Assays
1. Inhibition of Cyclooxygenase (COX) Enzymes:
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes.[1] The synthesized compounds should be tested for their ability to inhibit both COX-1 and COX-2 isoforms to determine their potency and selectivity.
-
Protocol: Commercially available COX inhibitor screening kits (e.g., from Cayman Chemical) can be used. These assays typically measure the peroxidase activity of the COX enzymes. The IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 should be determined. A higher COX-2/COX-1 selectivity ratio is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.
2. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:
Lipopolysaccharide (LPS) stimulation of macrophages (e.g., RAW 264.7 cell line) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key pro-inflammatory mediator.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.
-
In Vivo Assay
Carrageenan-Induced Paw Edema in Rats:
This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.
-
Protocol:
-
Divide Wistar rats into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and groups treated with different doses of the synthesized compounds.
-
Administer the compounds or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Data Presentation
The results of the biological evaluations should be presented in a clear and concise manner.
Table 1: In Vitro Anti-inflammatory Activity of Synthesized Compounds
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | NO Inhibition IC₅₀ (µM) in RAW 264.7 cells |
| Target Compound 1 | ||||
| Target Compound 2 | ||||
| Indomethacin (Standard) |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | - | 0 |
| Target Compound 1 | ||
| Target Compound 2 | ||
| Indomethacin (Standard) | 10 |
Signaling Pathway
The anti-inflammatory effects of the synthesized pyrimidine derivatives are expected to be mediated through the inhibition of the arachidonic acid cascade, specifically by blocking the activity of COX enzymes.
Caption: Inhibition of the COX pathway by synthesized pyrimidine derivatives.
Conclusion
This application note provides a detailed framework for the synthesis and evaluation of novel anti-inflammatory agents based on the this compound scaffold. The proposed synthetic route, utilizing a key chloropyrimidine intermediate and a subsequent Suzuki-Miyaura cross-coupling, offers a versatile platform for generating a library of diverse compounds. The outlined in vitro and in vivo protocols provide a robust methodology for assessing the anti-inflammatory potential of these new chemical entities. By following these guidelines, researchers can effectively explore the therapeutic potential of novel pyrimidine derivatives in the ongoing quest for safer and more effective anti-inflammatory drugs.
References
-
Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649–5675. [Link]
-
Al-Sanea, M. M., & Abdel-Gawad, H. (2022). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Molecules, 27(15), 4993. [Link]
-
Gong, Y. D., & Kim, Y. H. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Obaid, A. M., Al-Ghamdi, S. A., & Al-Dhfyan, A. (2018). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Molecules, 23(10), 2636. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A. M., Abdel-Gawad, H., & El-Azab, A. S. (2019). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic Chemistry, 86, 512–522. [Link]
-
Al-Sanea, M. M., Abdel-Gawad, H., El-Sayed, M. A. A., & El-Azab, A. S. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 28(13), 5035. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(30), 3972–3974. [Link]
-
Slaninova, J., Slanina, J., & Humpa, O. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2990. [Link]
-
Oldenhuis, N. J., Louie, J., & Hartwig, J. F. (1995). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 1(1), 21–24. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
Sources
Application Notes and Protocols for 2-Methyl-6-morpholinopyrimidin-4-amine as a Putative Chemical Probe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Methyl-6-morpholinopyrimidin-4-amine is a heterocyclic small molecule featuring a pyrimidine core substituted with a methyl group, an amine, and a morpholine ring.[1] This compound belongs to the broader class of morpholinopyrimidine derivatives, which have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The morpholine moiety is a common pharmacophore known to enhance aqueous solubility and can influence the pharmacological properties of a molecule.[1] While this compound is commercially available and utilized as a chemical intermediate for the synthesis of more complex molecules, particularly kinase inhibitors, its specific biological targets and utility as a chemical probe are not yet extensively characterized in publicly available literature.[1][2][3]
This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and investigational protocols for this compound. The information herein is synthesized from the known biological activities of structurally related morpholinopyrimidine analogs and provides a framework for its characterization as a chemical probe.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 28732-85-6 | [2] |
| Molecular Formula | C₉H₁₄N₄O | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Purity | ≥98% (commercially available) | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Postulated Mechanism of Action and Biological Targets
Based on the activities of structurally similar compounds, this compound is hypothesized to function as an inhibitor of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[4] The morpholinopyrimidine scaffold is a recurring motif in numerous reported PI3K and mTOR inhibitors.[4][5]
Additionally, some morpholinopyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell models.[6][7][8] Therefore, it is plausible that this compound may also exhibit anti-inflammatory effects.
The following diagram illustrates the hypothesized inhibitory action of this compound on the PI3K/Akt/mTOR pathway.
Caption: Hypothesized mechanism of PI3K pathway inhibition.
Applications in Research and Drug Discovery
Given the potential biological activities of the morpholinopyrimidine scaffold, this compound can be investigated as a chemical probe in several research areas:
-
Target Identification and Validation: This compound can be used in biochemical and cellular assays to identify its primary protein target(s). Kinase profiling assays, for instance, can determine its selectivity against a panel of known kinases.
-
Cancer Biology: Researchers can explore its anti-proliferative effects on various cancer cell lines, particularly those with a dysregulated PI3K/Akt/mTOR pathway.
-
Inflammation Research: Its potential to modulate inflammatory responses can be assessed in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
-
Chemical Biology: As a starting point for structure-activity relationship (SAR) studies, derivatives of this compound can be synthesized to optimize potency and selectivity for a specific biological target.[1]
Experimental Protocols
The following protocols are provided as a starting point for investigating the biological activities of this compound. It is crucial to include appropriate positive and negative controls in all experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Replace the medium in the wells with 100 µL of the prepared compound dilutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blotting for PI3K Pathway Activation
This protocol is used to determine if this compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Interpretation and Troubleshooting
-
Cell Viability: A dose-dependent decrease in cell viability suggests cytotoxic or anti-proliferative effects. The IC50 value can be calculated to quantify the compound's potency. If no effect is observed, consider using higher concentrations or different cell lines.
-
Western Blotting: A reduction in the phosphorylation of Akt (at Ser473 or Thr308) or other downstream targets of the PI3K pathway, without a significant change in total protein levels, would support the hypothesis that the compound inhibits this pathway. Ensure equal protein loading by checking the levels of a housekeeping protein like GAPDH.
Conclusion
This compound is a valuable chemical entity for researchers in drug discovery and chemical biology. While its specific biological functions are yet to be fully elucidated, its structural similarity to known kinase inhibitors and anti-inflammatory agents makes it a compelling candidate for investigation as a chemical probe. The protocols and information provided in this document offer a solid foundation for exploring the biological activities of this compound and unlocking its potential in biomedical research.
References
-
Das, S. et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]
-
Das, S. et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. [Link]
-
Das, S. et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]
-
Li, Y. et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][6][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]
-
Singh, S. et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound CAS#: 28732-85-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions based on extensive laboratory experience.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via a sequential nucleophilic aromatic substitution (SNAr) pathway. The most common and cost-effective strategy involves a di-halogenated pyrimidine as the starting material. Due to the electron-withdrawing nature of the two ring nitrogens, the pyrimidine core is activated for nucleophilic attack, particularly at the C2, C4, and C6 positions.
The general mechanism for SNAr reactions is widely accepted to proceed through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[1] However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism.[1] For pyrimidines, nucleophilic attack is highly favored at the 2- and 4-positions, as the negative charge in the intermediate can be stabilized on an electronegative nitrogen atom through resonance.[2] The C4 position is generally more reactive than the C2 position.[3]
The proposed two-step synthesis begins with 4,6-dichloro-2-methylpyrimidine. The first step is the selective substitution of the more reactive C4-chlorine with morpholine, followed by the substitution of the C6-chlorine with an amino group.
Caption: Proposed two-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Caption: A decision-tree workflow for troubleshooting low product yield.
Q: My reaction yield is consistently low or zero. What are the primary factors to investigate?
A: Low yield is a common issue that can typically be traced to one of three areas: reagents, reaction conditions, or reaction setup.
-
Reagent Quality & Stoichiometry:
-
Starting Material Purity: The purity of the starting 4,6-dichloro-2-methylpyrimidine is critical. Impurities can compete in side reactions. Verify purity by NMR or GC-MS.
-
Solvent Purity: Water is often a suitable solvent for SNAr reactions with amines, sometimes leading to cleaner reactions and higher yields than organic solvents.[4] However, if using an organic solvent like DMF or NMP, ensure it is anhydrous. Water can hydrolyze the chloro-pyrimidine starting material, especially at elevated temperatures.
-
Base Integrity: The base (e.g., triethylamine, DIPEA, K₂CO₃) is used to scavenge the HCl byproduct. Ensure the base is not degraded and is used in sufficient stoichiometric amounts (typically 1.1 to 2.0 equivalents per chlorine substituted).
-
-
Reaction Conditions:
-
Temperature: SNAr reactions often require heat to proceed at a reasonable rate.[5] For the first step (morpholine addition), a temperature range of 80-120 °C is common. For the second step (amination), which is often slower, higher temperatures (120-150 °C) and pressure (in a sealed vessel) may be necessary. However, excessively high temperatures can lead to decomposition and side products.
-
Reaction Time: These reactions are not instantaneous. Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion. A common mistake is to stop the reaction prematurely.
-
-
Reaction Setup:
-
Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.
-
Mixing: Ensure efficient stirring, particularly in heterogeneous mixtures (e.g., with K₂CO₃), to ensure proper mixing and heat distribution.
-
Q: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. How can I improve selectivity?
A: Byproduct formation usually points to issues with selectivity or over-reaction.
-
Di-substitution with Morpholine: If you observe a product corresponding to the di-morpholino pyrimidine, it means the reaction conditions are too harsh for selective mono-substitution.
-
Solution: Carefully control the stoichiometry of the morpholine (use 1.0-1.1 equivalents). Lower the reaction temperature and monitor closely by TLC/LC-MS, stopping the reaction once the starting dichloro-pyrimidine is consumed.
-
-
Isomer Formation: While the C4/C6 positions are electronically similar, the first substitution can influence the second. However, the primary challenge is controlling the sequential addition.
-
Solution: The key is a stepwise approach. Isolate and purify the mono-substituted intermediate (4-chloro-2-methyl-6-morpholinopyrimidine) before proceeding to the amination step. This eliminates the possibility of competing reactions and simplifies the final purification.
-
Q: The purification of the final product by column chromatography is difficult. What can I do?
A: The final product, this compound, contains multiple basic nitrogen atoms, which can cause tailing on silica gel.
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system.
-
Solution: Incorporate 0.5-1% triethylamine or ammonia (in methanol) into your dichloromethane/methanol or ethyl acetate/hexane mobile phase. This will neutralize the acidic silanol groups on the silica surface and lead to sharper, more symmetrical peaks.
-
-
Consider Crystallization: If the product is a solid, crystallization is an excellent alternative to chromatography for achieving high purity.
-
Solution: Experiment with various solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then either cool it slowly or add an anti-solvent in which it is insoluble (e.g., hexanes, water) to induce precipitation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound? The most common and scalable route is the sequential SNAr reaction starting from 4,6-dichloro-2-methylpyrimidine. This precursor allows for the controlled, stepwise introduction of the morpholine and amine functionalities, leveraging the high reactivity of the C4 and C6 positions on the pyrimidine ring.[2][3]
Q2: Why is it critical to add the morpholine first, followed by the amine? This sequence is based on nucleophilicity and reaction control. Morpholine is a secondary amine and a relatively strong nucleophile, allowing its substitution to occur under manageable conditions. The subsequent amination step often requires more forcing conditions (higher temperature/pressure). Attempting to reverse the sequence or perform a one-pot reaction with both nucleophiles present would likely result in a complex mixture of products that would be difficult to separate.
Q3: What is the specific role of the base in this reaction? Each nucleophilic substitution of a chlorine atom liberates one equivalent of hydrochloric acid (HCl). The base is crucial for neutralizing this acid. Without a base, the HCl would protonate the basic nitrogen atoms on the pyrimidine ring and the nucleophile (morpholine or ammonia), deactivating them and halting the reaction. Common bases include inorganic carbonates like K₂CO₃ or organic amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
Q4: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting material, intermediate, and product (e.g., 5-10% Methanol in Dichloromethane). Visualize the spots under UV light (254 nm). For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the masses of the species being formed and consumed.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine
| Reagent/Parameter | Quantity/Value | Moles | Equivalents |
| 4,6-Dichloro-2-methylpyrimidine | 10.0 g | 61.3 mmol | 1.0 |
| Morpholine | 5.88 mL | 67.5 mmol | 1.1 |
| Triethylamine (Et₃N) | 12.8 mL | 92.0 mmol | 1.5 |
| Isopropanol (Solvent) | 100 mL | - | - |
| Reaction Temperature | 80 °C | - | - |
| Reaction Time | 4-6 hours | - | - |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloro-2-methylpyrimidine (10.0 g).
-
Add isopropanol (100 mL) followed by triethylamine (12.8 mL).
-
Slowly add morpholine (5.88 mL) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to afford the title compound as a white solid.
Protocol 2: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Moles | Equivalents |
| 4-Chloro-2-methyl-6-morpholinopyrimidine | 10.0 g | 46.8 mmol | 1.0 |
| Ammonia (7N in Methanol) | 100 mL | 700 mmol | ~15 |
| Reaction Temperature | 130 °C | - | - |
| Reaction Time | 18-24 hours | - | - |
Step-by-Step Methodology:
-
Place 4-chloro-2-methyl-6-morpholinopyrimidine (10.0 g) in a high-pressure steel autoclave or a heavy-walled sealed tube.
-
Add the solution of ammonia in methanol (100 mL, 7N).
-
Seal the vessel securely. Caution: This reaction generates high pressure. Use appropriate safety equipment and a blast shield.
-
Heat the vessel to 130 °C in a heating mantle or oil bath behind a safety shield and maintain for 18-24 hours with stirring.
-
After the reaction time, cool the vessel to room temperature completely before opening.
-
Vent any residual pressure carefully in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL) and wash with a 5% sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (Mobile phase: 5-10% Methanol in Dichloromethane with 0.5% Et₃N) to yield this compound.[6]
References
-
WikiLectures. (2024). Disorders of pyrimidine metabolism. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions. [Link]
-
National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]
-
National Institutes of Health (NIH). (n.d.). Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. [Link]
-
YouTube. (2022). Pyrimidine Synthesis Biochemistry. [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. [Link]
Sources
solubility issues of 2-Methyl-6-morpholinopyrimidin-4-amine in organic solvents
Introduction
Welcome to the technical support guide for 2-Methyl-6-morpholinopyrimidin-4-amine (CAS: 28732-85-6). This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their experimental workflows. This compound is a substituted pyrimidine, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology research.[1][2][3] Its unique structure, incorporating both hydrogen bond donors and acceptors, presents a specific solubility profile that can be challenging to navigate.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common solubility issues encountered with this molecule in organic solvents. Our goal is to equip you with the foundational knowledge and practical techniques to ensure successful and reproducible experimental outcomes.
Understanding the Solubility Profile of this compound
The solubility of a compound is dictated by its molecular structure. Let's break down the key features of this compound (M.W. 194.23 g/mol )[4]:
-
Pyrimidine Core: The central pyrimidine ring is a π-deficient aromatic heterocycle containing two nitrogen atoms.[5] This core is polar and can participate in various intermolecular interactions.
-
Amine Group (-NH₂): This primary amine at the 4-position is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity.
-
Morpholino Group: The morpholine ring contains an oxygen atom, which is a hydrogen bond acceptor, and a tertiary amine nitrogen. This group enhances polarity and can interact favorably with polar solvents.
-
Methyl Group (-CH₃): The methyl group at the 2-position adds a small degree of lipophilicity to the molecule.
Key Physicochemical Properties:
-
Topological Polar Surface Area (TPSA): 64.27 Ų[4]
-
logP (octanol-water partition coefficient): 0.20382[4]
The relatively high TPSA and low logP value indicate that the molecule is predominantly polar and hydrophilic.[4] This profile suggests that it will favor polar organic solvents over nonpolar ones. Understanding this balance is the first step in troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
Based on its polar structure, the recommended starting points are polar aprotic solvents. We suggest screening the following:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
For applications where a protic solvent is acceptable, methanol and ethanol can also be effective, as the solubility of many pyrimidine derivatives increases with the polarity of the alcohol.[6]
Q2: My compound won't dissolve in nonpolar solvents like hexanes, toluene, or diethyl ether. Why?
This is expected behavior due to the "like dissolves like" principle. The high polarity of this compound, driven by its amine and morpholino groups and the nitrogen-rich pyrimidine core, makes it energetically unfavorable to interact with nonpolar solvents. There are insufficient nonpolar surface areas on the molecule to be effectively solvated by hydrocarbons or ethers.
Q3: I dissolved the compound with heating, but it crashed out of solution upon cooling to room temperature. What should I do?
This indicates that you created a supersaturated solution. While heat can increase the rate of dissolution and the saturation point, the solution may not be stable at lower temperatures.[7][8]
-
For analysis: If you only need the solution for immediate use (e.g., injection into an LC-MS), you can prepare it fresh and use it while warm.
-
For reactions: If the solution needs to be stable at room temperature, the chosen solvent is not suitable at that concentration. You have two primary options:
-
Lower the concentration of your compound to its saturation point at room temperature.
-
Utilize a co-solvent system to increase room-temperature solubility (see Protocol 3).
-
Q4: Can I use sonication to help dissolve the compound?
Yes. Sonication is an excellent method for aiding dissolution without resorting to high temperatures, which could potentially degrade sensitive reagents.[9] The ultrasonic waves provide the energy needed to break up the solute's crystal lattice and promote solvent interaction. See Protocol 2 for a recommended procedure.
Q5: Are there any known stability issues I should be aware of when heating solutions of this compound?
While the compound itself has a relatively high melting point (209-211 °C)[10], prolonged heating in certain solvents, especially in the presence of acidic or basic impurities, could potentially lead to degradation. We recommend using moderate heat (40-60 °C) and minimizing the heating time. Always use a control sample to check for degradation via TLC or LC-MS if you are concerned.
Troubleshooting and Experimental Protocols
If you are facing solubility challenges, follow this logical workflow to identify an appropriate solvent system for your needs.
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// Edges start -> select_solvent; select_solvent -> vortex_sonicate; vortex_sonicate -> dissolved1; dissolved1 -> success [label="Yes"]; dissolved1 -> heat [label="No"]; heat -> dissolved2; dissolved2 -> cool [label="Yes"]; dissolved2 -> cosolvent [label="No"]; cool -> precipitate; precipitate -> success [label="No"]; precipitate -> reassess [label="Yes"]; cosolvent -> vortex_sonicate [label="Restart with new system"]; reassess -> select_solvent [label="Restart"]; } .dot Caption: Troubleshooting workflow for solubility issues.
Predicted Solubility Summary
The following table provides a qualitative prediction of solubility in common organic solvents based on the physicochemical properties of this compound. This is a guide and must be confirmed by empirical testing.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Highly Soluble | Strong dipole moments and hydrogen bond accepting capabilities effectively solvate the polar functional groups of the compound. |
| Acetonitrile (ACN), THF | Soluble | Moderately polar; good for many applications but may require warming or sonication for higher concentrations. | |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amine and morpholino groups. Solubility is generally good but can be concentration-dependent.[6] |
| Water | Sparingly Soluble | While polar, the molecule has organic character. Aqueous solubility is likely limited but can be significantly altered by pH adjustment (see Protocol 4). | |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | May require a polar co-solvent like methanol to achieve useful concentrations. |
| Chloroform | Sparingly Soluble | Similar to DCM; often used in co-solvent systems for pyrimidine derivatives.[7] | |
| Nonpolar Aromatic | Toluene, Benzene | Likely Insoluble | Insufficient polarity to overcome the crystal lattice energy of the solid compound. |
| Nonpolar Aliphatic | Hexanes, Heptane | Likely Insoluble | The large mismatch in polarity makes dissolution highly unfavorable. |
Protocol 1: Systematic Solvent Screening
Objective: To empirically determine the best single solvent for a target concentration.
-
Preparation: Aliquot 1-2 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: To the first vial, add a starting solvent (e.g., DMSO) dropwise, vortexing between additions. A typical starting volume is 100 µL.
-
Observation: Observe for dissolution. Note the volume of solvent required to fully dissolve the compound.
-
Calculate Approximate Solubility: Calculate the approximate solubility (e.g., 2 mg in 0.1 mL = 20 mg/mL).
-
Repeat: Repeat steps 2-4 for a panel of other solvents (e.g., DMF, Methanol, THF, Acetonitrile, DCM).
-
Selection: Choose the solvent that provides your target concentration with the minimum volume and without requiring heat.
Protocol 2: Aiding Dissolution with Sonication
Objective: To achieve dissolution at room temperature for thermally sensitive applications.
-
Preparation: Add the desired mass of the compound and volume of the selected solvent to a vial.
-
Initial Mixing: Vortex the vial for 30 seconds.
-
Sonication: Place the vial in a laboratory ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
-
Time: Sonicate in short bursts (e.g., 2-5 minutes).
-
Inspection: After each burst, remove the vial and visually inspect for remaining solid particles. Vortex again.
-
Repeat: Continue the sonication/vortex cycle until the compound is fully dissolved.
Protocol 3: Developing a Co-Solvent System
Objective: To improve the solubility of the compound in a less polar solvent (like DCM or THF) for reaction or chromatography purposes. This is a common technique used to enhance the solubility of poorly soluble drugs.[11][12]
-
Primary Solvent: Add the compound to your primary, less polar solvent (e.g., Dichloromethane). Observe that it is only partially soluble or insoluble.
-
Co-Solvent Titration: While vortexing or stirring the suspension, add a more polar "co-solvent" (e.g., Methanol) drop by drop.
-
Observation: Continue adding the co-solvent until the solid material is completely dissolved.
-
Record Ratio: Note the final ratio of the two solvents (e.g., 9:1 DCM:MeOH). This is your optimal co-solvent system for that concentration.
-
Validation: Prepare a fresh solution using the determined ratio to confirm the result.
Protocol 4: pH-Based Solubility Modification (Aqueous Media)
Objective: To solubilize the compound in aqueous buffers by ionization.
-
Rationale: The pyrimidine ring and the primary amine are basic sites. Protonating these sites by lowering the pH should dramatically increase aqueous solubility. The pKa of the protonated parent pyrimidine is 1.10[5]; substituents will alter this, but the principle holds.
-
Procedure: a. Suspend the compound in your desired aqueous buffer (e.g., PBS). b. While monitoring the pH, add a dilute acid (e.g., 0.1 M HCl) dropwise. c. Stir the suspension and observe for dissolution as the pH drops. d. Once dissolved, the solution can be used. Note that the compound will exist as a salt at this lower pH.
References
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Baluja, S., & Solanki, H. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(7-8), 589-594. [Link]
-
Giannola, L. I., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(3), 856–864. [Link]
-
Solubility of Things. Pyrimidine. [Link]
-
Sravani, G., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 24(2), 163-176. [Link]
- Google Patents.
-
Quora. How will you increase the solubility of organic compounds in water?. [Link]
-
PubChem. N,N-diethyl-6-methyl-2-morpholinopyrimidin-4-amine. [Link]
-
Sahoo, R. N. Solubility Enhancement Technique. CUTM Courseware. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Singh, A., & Singh, P. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010–8024. [Link]
-
PubChem. 2-Methylpyrimidin-4-amine. [Link]
-
PubChem. 2-Chloro-6-methylpyrimidin-4-amine. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 7(6), 629-654. [Link]
-
Zhang, Y., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1464. [Link]
-
Hoffman Fine Chemicals. This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. quora.com [quora.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
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- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Purification of 2-Methyl-6-morpholinopyrimidin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-6-morpholinopyrimidin-4-amine (CAS: 28732-85-6). It provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the purification of this polar heterocyclic compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of this compound.
Q1: What are the most common challenges in purifying this compound?
A1: The primary challenge in purifying this compound stems from its high polarity. The molecule has a low LogP (0.20382) and multiple hydrogen bond acceptors (5) and a donor (1), making it highly soluble in polar solvents.[1][2] This high polarity can lead to several purification issues:
-
Difficult Crystallization: The compound's high solubility in common polar solvents can make it difficult to achieve supersaturation and induce crystallization.[1]
-
Poor Chromatographic Behavior: In standard normal-phase (silica gel) chromatography, the compound may show strong adsorption, leading to streaking. In reverse-phase chromatography (RPC), it may exhibit poor retention, eluting at or near the solvent front.[1]
-
Co-elution with Polar Impurities: Impurities with similar polarity, such as unreacted starting materials or side-products, can be difficult to separate using standard chromatographic techniques.[3]
Q2: What is a recommended initial work-up and purification strategy after synthesis?
A2: A robust initial work-up is critical to remove bulk impurities before fine purification. A typical strategy involves:
-
Quenching and Neutralization: Carefully quench the reaction mixture (e.g., with water or a mild base like sodium bicarbonate solution) to neutralize any acidic or basic catalysts.
-
Liquid-Liquid Extraction (LLE): Use a suitable organic solvent to extract the product from the aqueous layer. Given the compound's polarity, solvents like dichloromethane (DCM) or ethyl acetate may be effective. Multiple extractions are recommended to maximize recovery.
-
Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. This crude material can then be subjected to further purification by recrystallization or chromatography.
Q3: How do I select an appropriate solvent system for the recrystallization of this compound?
A3: Selecting the right solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For a polar molecule like this compound, a solvent screening approach is recommended.
| Solvent Category | Examples | Rationale |
| Protic Solvents | Isopropanol, Ethanol, Water | The compound should have good solubility in hot alcohols. A mixed solvent system (e.g., Ethanol/Water) might be necessary to modulate solubility. |
| Aprotic Polar | Acetonitrile, Ethyl Acetate | These solvents may provide the desired solubility profile. Ethyl acetate is often a good first choice. |
| Non-Polar Solvents | Heptane, Hexane, Toluene | These are typically used as anti-solvents. Adding a non-polar solvent to a solution of the compound in a polar solvent can induce precipitation/crystallization. |
A good starting point is to test solubility in small amounts of isopropanol, acetonitrile, and ethyl acetate.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of the final product.[4]
-
Method: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical.
-
Detection: UV detection is suitable, as the pyrimidine ring is a chromophore. For quick, qualitative checks during the purification process, Thin-Layer Chromatography (TLC) using silica gel plates with a mobile phase like DCM/Methanol or Ethyl Acetate/Heptane can be effective.
Q5: What are the likely impurities to be found in the crude product?
A5: Impurities often originate from starting materials, side reactions, or degradation.[3][5] Common impurities could include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be substituted pyrimidines or morpholine.
-
Side-Products: Over-alkylation or acylation on the pyrimidine ring can lead to isomeric byproducts.[3] Dimerization or polymerization of reactive intermediates is also possible.[3]
-
Solvent-Related Impurities: If a high-boiling point solvent like N,N-Dimethylformamide (DMF) is used at high temperatures, it can decompose and generate impurities.[5]
Part 2: Troubleshooting Purification Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying this compound.
Caption: Decision workflow for purification of this compound.
Issue 1: Product Fails to Crystallize, Remains an Oil
-
Potential Cause 1: Residual Solvent: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO) may be trapped in the product, preventing solidification.
-
Solution: Co-evaporate the crude product with a lower-boiling solvent like toluene or DCM several times under reduced pressure. This azeotropically removes residual high-boiling solvents.
-
-
Potential Cause 2: Presence of Impurities: Impurities can act as "eutectic breakers," depressing the melting point and preventing the formation of a stable crystal lattice.
-
Solution 1 (Trituration): Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether). Stir or sonicate the mixture. This can often wash away non-polar impurities and induce the product to solidify.
-
Solution 2 (Chromatography): If trituration fails, the product must be purified by column chromatography to remove the problematic impurities.
-
Issue 2: Significant Peak Tailing in Reverse-Phase HPLC Analysis
-
Potential Cause: Secondary Interactions: The amine functionalities in your compound are basic. At neutral pH, these can interact with residual acidic silanol groups on the surface of the silica-based C18 column. This secondary interaction causes the peak to tail.[1]
-
Solution 1 (Adjust Mobile Phase pH): Add a modifier to the mobile phase to suppress the ionization of the silanol groups. Operating at a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid to bring the pH to ~3) will protonate the silanols, minimizing unwanted interactions.[1]
-
Solution 2 (Use a Deactivated Column): Employ a modern, highly deactivated, end-capped column. These columns have a much lower concentration of free silanol groups and are specifically designed to provide better peak shapes for basic compounds.[1]
-
Caption: Mitigating secondary interactions in HPLC for basic compounds.
Issue 3: Poor Separation During Silica Gel Column Chromatography
-
Potential Cause 1: Compound is Too Polar: The compound may be binding irreversibly to the acidic silica gel, leading to streaking or failure to elute.
-
Solution: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in methanol) to the mobile phase. This deactivates the acidic sites on the silica gel, improving elution and peak shape.
-
-
Potential Cause 2: Inappropriate Solvent System: The polarity of the eluent may not be optimized to separate the product from impurities.
-
Solution: Experiment with different solvent systems. While DCM/Methanol is common, consider switching to an ethyl acetate/heptane gradient. If separation is still poor, consider an alternative stationary phase.
-
-
Potential Cause 3: Silica Gel is Not a Suitable Stationary Phase: For very polar compounds, alternative chromatographic techniques may be necessary.
-
Solution 1 (Alumina): Use a neutral or basic alumina column, which can be more suitable for basic compounds.
-
Solution 2 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying highly polar compounds. It uses a polar stationary phase with a primarily organic mobile phase.[1]
-
Part 3: Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude solid product. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol). Heat the mixture gently (using a water bath or heating mantle) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can cover the flask with glass wool or a beaker.[1]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all traces of solvent.
Protocol 2: Column Chromatography (Silica Gel with Basic Modifier)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Ethyl Acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If the compound's solubility is low, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol) containing a basic modifier (e.g., 0.5% triethylamine). A typical gradient might be from 0% to 10% Methanol in Ethyl Acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Synthesis of Pyrimidine Deriv
- This compound. (n.d.). ChemScene.
- 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine. (n.d.). Biosynth.
- Ensuring Quality: The Manufacturing Process of High-Purity Pyrimidine Derivatives. (2025). [Source not explicitly named, content focuses on general quality control].
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. (n.d.). PubMed Central.
- Investigation into the Formation of Impurities during the Optimization of Brig
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents. (n.d.). PubMed Central.
Sources
Technical Support Center: Synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine
Welcome to the technical support guide for the synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your results.
Synthesis Overview & Key Control Points
The synthesis of this compound is typically achieved via a sequential nucleophilic aromatic substitution (SNAr) pathway. The most common route begins with a di-halogenated pyrimidine, which allows for controlled, stepwise introduction of the morpholine and amine functionalities.
The general synthetic workflow is as follows:
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-6-morpholinopyrimidin-4-amine
Welcome to the technical support center for the synthesis and optimization of 2-Methyl-6-morpholinopyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such molecules often involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. Optimizing these reactions is critical for achieving high yields and purity, which are paramount in a drug development setting. This guide will walk you through common challenges and their solutions, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The most common and direct approach is the nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor, typically a di-chloro pyrimidine. The general strategy involves the sequential displacement of two leaving groups (e.g., chlorine atoms) by two different nucleophiles (an amine and morpholine). The electron-deficient nature of the pyrimidine ring facilitates these substitutions, especially at the C4 and C6 positions.[1]
An alternative, though often more complex, route involves building the pyrimidine ring from acyclic precursors. This can be achieved through condensation reactions, such as the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine.[2]
Q2: I'm observing a mixture of products with morpholine and the amine group at different positions. How can I control the regioselectivity?
Controlling regioselectivity in the synthesis of unsymmetrically substituted pyrimidines is a common challenge. The C4 and C6 positions of the pyrimidine ring are generally more susceptible to nucleophilic attack than the C2 position.[1][3] The order of addition of your nucleophiles (ammonia/amine source and morpholine) and the reaction conditions are critical.
Generally, the first substitution is faster and occurs at the more reactive position. The introduction of the first substituent can then electronically influence the reactivity of the remaining positions. To favor the desired isomer, it is often necessary to perform the reaction in a stepwise manner, isolating the intermediate after the first substitution.
Q3: My reaction is sluggish and giving low yields. What are the first parameters I should investigate?
Low conversion can stem from several factors. Here's a logical progression for troubleshooting:
-
Reaction Temperature: Many SNAr reactions on heterocyclic systems require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at or below room temperature, a gradual increase in temperature is a good first step.[4]
-
Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.[5]
-
Base: If your reaction involves the deprotonation of a nucleophile (like morpholine), the choice and stoichiometry of the base are important. A non-nucleophilic base of appropriate strength should be used to avoid competing reactions.
Troubleshooting Guide: Specific Experimental Issues
This section provides a more detailed, question-and-answer-based approach to specific problems you might encounter during your experiments.
Low Yield and Incomplete Conversion
Q4: I'm attempting a nucleophilic aromatic substitution on 2-methyl-4,6-dichloropyrimidine with morpholine, followed by amination, but the overall yield is poor. What are the likely causes?
Poor yields in this sequential SNAr reaction can be attributed to several factors. Let's break down the potential issues and solutions.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Causality and Solutions:
-
Purity of Starting Materials: Impurities in your 2-methyl-4,6-dichloropyrimidine or nucleophiles can interfere with the reaction. Ensure all reagents are of high purity.
-
Sub-optimal Conditions for the First Substitution (Morpholine):
-
Temperature: As mentioned, these reactions often require heat. Monitor the reaction by TLC and consider increasing the temperature incrementally.
-
Solvent: If you are using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction.[5]
-
-
Challenges in the Second Substitution (Amination):
-
Reduced Reactivity: The introduction of the morpholino group (an electron-donating group) at the C6 position will decrease the electrophilicity of the C4 position, making the second substitution more difficult.
-
Harsher Conditions Required: The amination step will likely require more forcing conditions than the first substitution. This could mean higher temperatures, and in the case of using ammonia, a sealed reaction vessel to maintain pressure.
-
Alternative Amination Protocols: If direct amination with an ammonia source is proving difficult, consider a palladium-catalyzed Buchwald-Hartwig amination.[6] This method is often effective for the amination of less reactive aryl halides.
-
Side Product Formation
Q5: I am observing a significant amount of a di-morpholino substituted byproduct. How can I prevent this?
The formation of the di-morpholino pyrimidine indicates that the second equivalent of morpholine is reacting faster than your desired amine nucleophile.
Causality and Solutions:
-
Stoichiometry: Carefully control the stoichiometry of your reagents. Use only a slight excess (e.g., 1.05-1.1 equivalents) of morpholine in the first step.
-
Stepwise Synthesis: The most reliable way to prevent this is to perform the synthesis in a stepwise manner.
-
React 2-methyl-4,6-dichloropyrimidine with one equivalent of morpholine.
-
Purify the resulting 2-methyl-4-chloro-6-morpholinopyrimidine intermediate.
-
Subject the purified intermediate to the amination conditions.
-
Purification Difficulties
Q6: My crude product is difficult to purify. I suspect the presence of unreacted starting materials and potentially hydrolyzed byproducts.
Purification can be challenging, especially if the reaction has not gone to completion.
Causality and Solutions:
-
Incomplete Reaction: As discussed, optimize your reaction conditions to drive the reaction to completion. This will simplify the purification process significantly.
-
Hydrolysis: The chloro-pyrimidine starting material and intermediates can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water, leading to the formation of pyrimidinone byproducts.
-
Anhydrous Conditions: Ensure your solvents and reagents are dry, particularly if you are using a metal-catalyzed reaction.[5]
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from starting materials and byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
-
Recrystallization: If your final product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
-
Experimental Protocols
General Protocol for the Synthesis of this compound via Stepwise SNAr
Step 1: Synthesis of 2-Methyl-4-chloro-6-morpholinopyrimidine
-
To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of starting material), add morpholine (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-chloro-6-morpholinopyrimidine.
Step 2: Synthesis of this compound
-
In a sealed pressure vessel, dissolve the 2-methyl-4-chloro-6-morpholinopyrimidine (1.0 eq) from Step 1 in a suitable solvent (e.g., 1,4-dioxane or ethanol).
-
Add a source of ammonia, such as a solution of ammonia in methanol (7N) or aqueous ammonium hydroxide (excess).
-
Heat the reaction mixture to 100-120 °C. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.
Data Presentation
Table 1: Recommended Solvents for SNAr on Pyrimidines
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent for stabilizing charged intermediates.[5] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | 47.2 | Similar to DMF, can often accelerate reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | 32.2 | High boiling point allows for higher reaction temperatures. |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.2 | A good choice for reactions with ammonia. |
| Ethanol | Polar Protic | 78 | 24.6 | Can act as both a solvent and a nucleophile (solvolysis risk).[7] |
Conclusion
The successful synthesis of this compound hinges on a systematic approach to optimizing reaction conditions. By understanding the underlying principles of nucleophilic aromatic substitution on the pyrimidine core and by carefully controlling parameters such as temperature, solvent, and stoichiometry, researchers can overcome common challenges like low yields and side product formation. This guide provides a framework for troubleshooting and a foundation for the rational design of synthetic routes to this and related compounds.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
- Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- StackExchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Technical Support Center: A Researcher's Guide to 2-Methyl-6-morpholinopyrimidin-4-amine
Welcome to the technical support center for 2-Methyl-6-morpholinopyrimidin-4-amine (CAS: 28732-85-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, enabling reliable and reproducible experimental outcomes. As Senior Application Scientists, we have compiled this information based on technical data sheets and established principles of chemical stability.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C.[1][2] It is crucial to keep the compound in a tightly sealed container to prevent exposure to moisture, as it is described as hygroscopic. The storage area should be dry and well-ventilated.[3]
Q2: How stable is this compound at room temperature?
A2: The compound is chemically stable under standard ambient conditions (room temperature). However, for prolonged storage, refrigeration at 2-8°C is recommended to minimize any potential degradation over time.[1][2]
Q3: What are the signs of degradation?
A3: Visual signs of degradation can include a change in color or the appearance of clumping, which may indicate moisture absorption. Any noticeable deviation from a uniform powder should be a cause for concern. For a definitive assessment of purity, analytical methods such as HPLC or LC-MS are recommended.
Q4: Is this compound sensitive to light?
Q5: What solvents are compatible with this compound?
A5: Information on suitable solvents for this specific compound is not explicitly detailed in the provided search results. However, for many amine-containing compounds, polar aprotic solvents are often suitable. It is recommended to perform small-scale solubility tests with common laboratory solvents (e.g., DMSO, DMF, ethanol) to determine the best solvent for your specific application. Always use high-purity, anhydrous solvents to avoid introducing contaminants or moisture that could affect stability.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound is difficult to dissolve. | 1. Inappropriate solvent selection.2. Low temperature of the solvent.3. Compound has absorbed moisture and clumped. | 1. Test solubility in a small amount of a different high-purity solvent.2. Gently warm the solvent (if the compound's thermal stability in that solvent is known to be good). Sonication can also aid dissolution.3. If moisture absorption is suspected, consider the purity of the compound for your experiment. If possible, dry the compound under vacuum, but be aware this may not reverse all degradation. |
| Solution changes color over time. | 1. Degradation of the compound.2. Reaction with the solvent or impurities in the solvent.3. Exposure to light or air (oxidation). | 1. Prepare fresh solutions before each experiment.2. Use high-purity, anhydrous solvents. If possible, degas the solvent before use.3. Store solutions in amber vials or wrap them in aluminum foil to protect from light. Store solutions at the recommended temperature (e.g., 2-8°C or -20°C for longer-term storage, if stability data is available). |
| Inconsistent experimental results. | 1. Degradation of the stock compound.2. Inconsistent concentration of prepared solutions.3. Contamination. | 1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).2. Ensure the compound is fully dissolved before use. Prepare fresh solutions regularly.3. Handle the compound and solutions in a clean environment to avoid cross-contamination. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.
-
Weighing: In a well-ventilated area or a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance. Handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]
-
Dissolution: Add the weighed compound to a volumetric flask. Add a small amount of the chosen high-purity, anhydrous solvent (e.g., DMSO) and gently swirl to dissolve. Once dissolved, add the solvent to the final volume. If needed, sonication can be used to aid dissolution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected container (e.g., an amber vial) at the recommended temperature. For short-term storage, 2-8°C is generally suitable. For longer-term storage, aliquoting and freezing at -20°C or -80°C might be an option, but freeze-thaw cycles should be avoided.
Visualizing Stability and Handling
Chemical Structure and Properties
Caption: Key properties and recommended storage conditions for this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in readily available literature, amines, in general, are susceptible to certain types of degradation.[5][6]
Caption: Factors that can contribute to the degradation of this compound.
Safety and Handling
This compound is a chemical that requires careful handling. It may cause respiratory irritation and is considered toxic if swallowed or in contact with skin.[4] Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[4] If on skin, wash with plenty of soap and water.[4]
In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7] Thermal decomposition can lead to the release of hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]
References
-
A75706 - SAFETY DATA SHEET. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
PubChem. N,N-diethyl-6-methyl-2-morpholinopyrimidin-4-amine. [Link]
-
National Institutes of Health. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. [Link]
-
FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. [Link]
Sources
- 1. This compound CAS#: 28732-85-6 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.no [fishersci.no]
- 4. fishersci.com [fishersci.com]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forcetechnology.com [forcetechnology.com]
- 7. angenechemical.com [angenechemical.com]
Technical Support Center: Crystallization of 2-Methyl-6-morpholinopyrimidin-4-amine
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges with the crystallization of 2-Methyl-6-morpholinopyrimidin-4-amine. As a substituted pyrimidine, this compound's purification is critical for downstream applications, particularly in drug development, where purity and solid-state properties are paramount.[1][2][3][4] This document provides in-depth troubleshooting strategies and detailed protocols grounded in the principles of physical organic chemistry and crystallization science.
Physicochemical Profile and Initial Considerations
Understanding the inherent properties of this compound is the foundation for developing a robust crystallization protocol. The molecule's structure, featuring a pyrimidine core, an amine group, and a morpholine substituent, dictates its solubility, polarity, and potential for hydrogen bonding.
| Property | Value | Implication for Crystallization |
| Molecular Formula | C₉H₁₄N₄O | - |
| Molecular Weight | 194.23 g/mol | - |
| Hydrogen Bond Acceptors | 5 | High potential for interaction with protic solvents (e.g., alcohols, water).[5] |
| Hydrogen Bond Donors | 1 | Can participate in hydrogen bonding, influencing solvent selection.[5] |
| Topological Polar Surface Area (TPSA) | 64.27 Ų | Indicates moderate polarity, suggesting solubility in polar organic solvents.[5] |
| LogP | 0.20382 | A low LogP value confirms its hydrophilic nature, guiding solvent choices away from highly nonpolar options.[5] |
The presence of multiple nitrogen and oxygen atoms makes the molecule susceptible to hydrogen bonding, suggesting that solvents like alcohols (ethanol, isopropanol) or ketones (acetone) could be effective.[6] However, the amine group may also impart basic properties, which can be exploited for purification via salt formation if crystallization of the free base proves difficult.[7][8]
General Crystallization Workflow
A standard cooling crystallization protocol serves as a baseline for optimization. The objective is to dissolve the solute in a minimum amount of a suitable solvent at an elevated temperature and allow it to crystallize upon controlled cooling.
Caption: General workflow for cooling crystallization.
Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is separating as an oil instead of forming crystals. What causes this "oiling out" and how can I fix it?
A1: Oiling out, or liquid-liquid phase separation (LLPS), is a frequent challenge, especially with compounds containing flexible side chains or when significant impurities are present.[9][10] It occurs when the solute comes out of a highly supersaturated solution as a liquid oil rather than a solid crystal lattice, often because the solution temperature is above the melting point of the impure solid.[11]
Causality:
-
High Supersaturation: This is the primary driver. If the solution is too concentrated or cooled too quickly, the system lacks the time for orderly molecular arrangement into a crystal lattice, favoring the kinetically faster separation into a disordered liquid phase.[10][12]
-
Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble can lead to the high concentrations that precede oiling out.[11]
-
Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting an oily state.[10][13]
Solutions:
-
Reduce Supersaturation Level:
-
Slower Cooling: This is the most critical control parameter. Allow the flask to cool slowly to room temperature on a benchtop (insulating it with a cloth can help), followed by gradual cooling in a refrigerator, and finally an ice bath. Slow cooling keeps the system within the metastable zone (MSZW), where crystal growth is favored over new nucleation or oiling.[14][15][16][17]
-
Add More Solvent: Re-heat the mixture until the oil redissolves and add a small amount (1-5% v/v) of additional hot solvent. This slightly reduces the concentration, which can prevent the solution from reaching the critical supersaturation point for oiling out upon cooling.[8][18]
-
-
Optimize the Solvent System:
-
Solvent Screening: Experiment with solvents of different polarities. Since the target molecule is moderately polar, consider alcohols (isopropanol), esters (ethyl acetate), or ketones (acetone).[19]
-
Use a Mixed-Solvent System: If the compound oils out from a good solvent, try dissolving it in a minimum amount of that hot solvent and then slowly adding a "poor" solvent (an anti-solvent, like hexanes) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly. This method carefully controls the insolubility.[11][16]
-
-
Induce Crystallization with Seeding:
-
Seeding Protocol: Add one or two tiny seed crystals of pure this compound to the solution just as it starts to cool (i.e., once it is saturated but not yet supersaturated). Seed crystals provide a template for ordered growth, bypassing the energy barrier for primary nucleation and guiding the system away from oiling out.[9][10][12][20]
-
Caption: Decision tree for troubleshooting oiling out.
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
A2: This is a common indication that the solution is not sufficiently supersaturated, or that the nucleation process has a high activation energy barrier.[18][21]
Causality:
-
Excess Solvent: Too much solvent was used initially, so the compound's concentration does not exceed its solubility limit even at low temperatures.[18]
-
Inhibition of Nucleation: The solution is supersaturated, but crystal formation has not initiated. This can happen with very pure compounds or in perfectly smooth glassware.
Solutions:
-
Increase Concentration: Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a nitrogen stream or using a rotary evaporator. Then, allow the more concentrated solution to cool again.[18][20]
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass create nucleation sites that can initiate crystal growth.[18][20][21]
-
Introduce Seed Crystals: As mentioned for oiling out, seeding is a highly effective method to trigger crystallization in a reluctant but supersaturated solution.[20][21]
-
Try an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until turbidity persists. This drastically reduces the solubility of your compound, forcing it out of solution.
Q3: My crystallization happened very fast, yielding a fine powder or small needles. Is this a problem?
A3: Yes, this is often problematic. Rapid crystallization, or "crashing out," tends to trap impurities and solvent within the crystal lattice, defeating the purpose of purification.[18][22] The goal is slow, controlled growth.
Causality:
-
Excessive Supersaturation: The solution was cooled too quickly, or it was too concentrated, causing a very high rate of nucleation relative to the rate of crystal growth. This leads to the formation of many small crystals instead of fewer large ones.[14][15][17]
Solutions:
-
Slow the Cooling Rate: This is the most effective solution. A slower temperature drop reduces the maximum level of supersaturation at any given time, favoring the growth of existing crystals over the formation of new nuclei.[14][23]
-
Use More Solvent: Re-dissolve the solid by heating and add a small excess of hot solvent. While this may slightly decrease the overall yield, it will keep the compound soluble for longer during the cooling phase, promoting slower, more selective crystal growth and higher purity.[18]
Q4: My final product is still impure after one crystallization. What are the next steps?
A4: A single crystallization may not be sufficient if the initial material is very impure or if certain impurities have similar solubility profiles to your product.
Causality:
-
Co-crystallization: The impurity has similar structural properties to your compound and incorporates into the crystal lattice.
-
Trapped Mother Liquor: Impure solvent is trapped within or on the surface of the crystals, especially if they are very fine or agglomerated.[22][24]
Solutions:
-
Second Recrystallization: Perform a second crystallization, preferably using a different solvent system. Changing the solvent alters the solubility properties of both the desired compound and the impurities, which can lead to better separation.[16]
-
Charcoal Treatment: If the impurities are colored or are large, nonpolar molecules, they can often be removed with activated charcoal. Add a very small amount of charcoal (1-2% by weight) to the hot, dissolved solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.[18][25]
-
Alternative Purification: If recrystallization fails, the impurities may be too similar to your product. In this case, column chromatography is a more powerful purification technique to employ before a final crystallization step.[16]
Frequently Asked Questions (FAQs)
Q: How do I select a good starting solvent for this compound? A: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Given the molecule's structure, start with moderately polar, protic solvents like ethanol or isopropanol. Perform a small-scale test: add a few milligrams of your compound to a test tube with ~0.5 mL of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, pure crystals should precipitate out.[6]
Q: What is polymorphism and should I be concerned about it? A: Polymorphism is the ability of a compound to exist in multiple different crystal structures.[26] These different forms can have distinct physical properties, including solubility, stability, and bioavailability, which is critically important in pharmaceutical development.[2][27] While a detailed polymorphic screen is a complex study, be aware that different crystallization conditions (e.g., solvent, cooling rate) can yield different polymorphs. Consistency in your crystallization protocol is key to ensuring you produce the same form each time.[2]
Q: Can I use a solvent mixture like Ethyl Acetate/Hexane? A: Yes, mixed-solvent systems are very powerful.[16][19] For this compound, you could dissolve the crude material in a minimum of hot ethyl acetate (a "good" solvent) and then slowly add hexanes (a "poor" anti-solvent) until the solution turns cloudy. Heat briefly to re-dissolve, then cool slowly. This technique allows for fine-tuning of the solubility to achieve optimal crystallization conditions.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]
-
How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind. Retrieved from [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit. Retrieved from [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]
-
Cooling Rate and Crystal Size. (n.d.). Northwestern University. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
-
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate. Retrieved from [Link]
-
Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
What should I do if crystallisation does not occur? (2017). Quora. Retrieved from [Link]
-
Crystallization Challenges in Pharmaceutical Products. (n.d.). Zhanghua Filter Dryer. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem. Retrieved from [Link]
-
What is YOUR crystallisation go-to? (2024). Reddit. Retrieved from [Link]
-
Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved from [Link]
-
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI. Retrieved from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. Retrieved from [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]
-
Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies. (2017). NIH. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega. Retrieved from [Link]
-
2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]
-
2-Methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]
-
2-Chloro-6-methylpyrimidin-4-amine. (n.d.). NIH. Retrieved from [Link]
-
2-Chloro-6-methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]
-
Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (n.d.). PubMed. Retrieved from [Link]
-
Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. (n.d.). Molecules. Retrieved from [Link]
-
2-Methyl-2-(morpholin-4-yl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]
-
Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]
-
Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
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Technical Support Center: Purity Control in 2-Methyl-6-morpholinopyrimidin-4-amine Synthesis
Welcome to the technical support guide for the synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine (CAS: 28732-85-6).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity formation during the synthesis of this important heterocyclic amine. Achieving high purity is paramount for downstream applications, and this guide provides troubleshooting solutions and best practices rooted in established chemical principles.
Section 1: Synthesis Overview and Key Reaction Pathway
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a pyrimidine ring with morpholine. The primary starting material for this route is 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5).[3][4] This intermediate is critical, and its purity directly impacts the final product's quality.
The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated during the reaction.
Caption: General synthesis route for this compound.
Section 2: Troubleshooting Guide
This section addresses specific impurity-related issues in a question-and-answer format.
Question 1: "My post-reaction analysis (HPLC/GC-MS) shows a significant amount of unreacted 2-Amino-4-chloro-6-methylpyrimidine. What is the likely cause?"
Answer: This is a common issue indicating an incomplete reaction. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The SNAr reaction on the pyrimidine ring requires sufficient thermal energy to overcome the activation barrier. If the reaction temperature is too low or the duration is too short, the conversion will be poor.
-
Recommendation: Ensure your reaction is heated to at least 100-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible or its concentration stabilizes.
-
-
Sub-stoichiometric Amount of Morpholine or Base: Morpholine acts as the nucleophile, and the base is crucial for scavenging the generated HCl. An insufficient amount of either will result in an incomplete reaction.
-
Recommendation: Use a slight excess of morpholine (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. Ensure at least one equivalent of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) is used.
-
-
Poor Solvent Quality: The presence of water in polar aprotic solvents can interfere with the reaction, particularly if using a moisture-sensitive base.
-
Recommendation: Use anhydrous solvents to ensure optimal reaction conditions.
-
Question 2: "I'm observing an unknown peak in my mass spectrum with a molecular weight corresponding to a di-morpholino substituted product. How is this possible?"
Answer: The formation of a di-morpholino product suggests that your starting pyrimidine was not 2-Amino-4-chloro-6-methylpyrimidine, but rather a di-chlorinated species like 2-amino-4,6-dichloropyrimidine. The reaction of this impurity with two equivalents of morpholine would yield the observed di-substituted byproduct.
-
Root Cause: The impurity was likely present in your starting material. The synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-amino-4,6-dichloropyrimidine can sometimes be incomplete, leaving residual dichlorinated starting material.[5]
-
Corrective Action:
-
Characterize Starting Material: Always perform a thorough quality check (e.g., NMR, LC-MS) on your starting 2-Amino-4-chloro-6-methylpyrimidine before use to confirm its identity and purity.
-
Purification: If the di-substituted impurity has already formed, it can often be separated from the desired mono-substituted product by column chromatography due to differences in polarity.
-
Question 3: "My final product is off-color (yellow to brown), and my yield is low. What could be causing this degradation?"
Answer: Product discoloration and low yield are typically signs of degradation, often caused by harsh reaction conditions.
-
Excessive Heat: While heat is necessary, temperatures exceeding ~140-150°C, especially for prolonged periods in solvents like Dimethylformamide (DMF), can lead to solvent and product decomposition. DMF can decompose to form dimethylamine, which can act as a competing nucleophile.[6]
-
Oxygen Exposure: At high temperatures, amine-containing compounds can be susceptible to oxidation, leading to colored impurities.
-
Recommendation:
-
Optimize Temperature: Find the minimum temperature required for the reaction to proceed to completion in a reasonable timeframe.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. This is a critical best practice for ensuring high purity.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the most critical process parameters to control during this synthesis?
-
A: The three most critical parameters are temperature , reaction time , and the quality/purity of starting materials . Precise control over these variables will prevent the majority of common side reactions and ensure high conversion rates.
-
-
Q: Which analytical techniques are best for impurity profiling?
-
A: A combination of techniques is ideal. HPLC with UV detection is excellent for quantifying the purity and detecting non-volatile impurities.[7][8] GC-MS is useful for identifying volatile impurities and residual solvents.[8] NMR spectroscopy is invaluable for structural confirmation of the final product and for identifying and quantifying impurities without the need for a reference standard (qNMR).[8]
-
-
Q: What is the recommended method for purifying the crude product?
-
A: For most lab-scale syntheses, the following sequence is effective:
-
Aqueous Work-up: After cooling, quench the reaction mixture with water to precipitate the crude product and dissolve inorganic salts.
-
Filtration and Washing: Filter the solid product and wash thoroughly with water to remove residual solvent (e.g., DMF) and salts. A final wash with a non-polar solvent like heptane or ether can help remove non-polar impurities.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, isopropanol) to achieve high purity.[3]
-
-
Section 4: Key Protocols and Methodologies
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq).
-
Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 5-10 mL per gram of starting material).
-
Add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (1.5 eq).
-
Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:heptane). The reaction is typically complete within 4-8 hours.
-
Once complete, cool the mixture to room temperature and pour it into ice-cold water (10x the reaction volume) to precipitate the product.
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid cake thoroughly with deionized water, followed by a small amount of cold ethanol.
-
Dry the solid under vacuum at 50-60°C to yield the crude product, which can be further purified by recrystallization.
Protocol 2: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for purity assessment. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 254 nm.[8]
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Quantification: Purity is determined by area percent normalization. For regulatory filings, a qualified reference standard is required for accurate quantification.
Section 5: Data Summary and Workflow Visualization
Table 1: Common Impurities and Their Origins
| Impurity Name | Common Origin | Detection Method | Mitigation Strategy |
| 2-Amino-4-chloro-6-methylpyrimidine | Unreacted starting material | HPLC, GC-MS | Increase reaction time/temperature; use slight excess of morpholine. |
| 2-Amino-4,6-di(morpholino)pyrimidine | Di-chlorinated impurity in starting material | LC-MS | Qualify purity of starting material before use. |
| 2-Amino-4-(dimethylamino)-6-methylpyrimidine | Reaction with decomposed DMF solvent | LC-MS | Use NMP as a solvent; keep reaction temperature < 130°C. |
| Inorganic Salts (e.g., KCl) | Byproduct of the reaction (from K₂CO₃ base) | Conductivity, Ash Test | Thorough washing with water during work-up. |
Troubleshooting Workflow for Impurity Investigation
Caption: A logical workflow for identifying and addressing impurities.
References
-
Gade, S., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications, 5(2), 423-434. Retrieved from [Link]
-
Patel, M. H., et al. (2021). Development of “Impurities Profiling” by using Morden Analytical Techniques: A Review. Research Journal of Pharmaceutical Dosage Forms and Technology, 13(4), 253-260. Retrieved from [Link]
-
Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (US20060035913A1).
-
Wang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29352–29359. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound CAS#: 28732-85-6 [m.chemicalbook.com]
- 3. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [alzchem.com]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine. As you transition from bench-scale experiments to pilot or manufacturing scales, new challenges can arise that impact yield, purity, and process efficiency. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Overview of the Synthetic Pathway
The most common and scalable synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process typically starts with a di-substituted pyrimidine, where a good leaving group (often a halogen like chlorine) is displaced by morpholine.
A representative synthetic scheme is the reaction of 4-amino-6-chloro-2-methylpyrimidine with morpholine. This reaction is favored due to the electron-withdrawing nature of the pyrimidine ring, which activates the chlorine at the 6-position for nucleophilic attack.
Caption: General workflow for the SNAr synthesis of the target compound.
Troubleshooting Guide: From Low Yields to Impure Products
Scaling up a synthesis is rarely a linear process. Below are common problems encountered during the scale-up of this compound synthesis, presented in a question-and-answer format.
Q1: My overall yield has dropped significantly after increasing the batch size. What are the likely causes?
This is a classic scale-up issue stemming from multiple factors. A systematic approach is required to diagnose the root cause.
-
Inefficient Heat Transfer: A larger reaction volume has a lower surface-area-to-volume ratio. This can lead to uneven heating, creating hot spots that promote side reactions or cold spots where the reaction rate is too slow.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients of reactants and reagents, which can decrease reaction efficiency and promote the formation of byproducts.
-
Exotherm Control: The addition of morpholine to the heated solution can be exothermic. On a large scale, this heat may not dissipate quickly enough, causing the temperature to spike and leading to decomposition or side reactions.
-
Workup and Isolation Inefficiencies: Techniques that work well on a small scale, like extractions in a separatory funnel, can be less efficient at a larger scale. Product may be lost during phase separations or precipitations.
Caption: Decision tree for troubleshooting low yields during scale-up.
Q2: The reaction is not going to completion, even after extended reaction times. How can I improve conversion?
Incomplete conversion is often a kinetic or thermodynamic issue.
-
Answer:
-
Temperature Optimization: While excessive heat can cause degradation, this reaction typically requires elevated temperatures (e.g., 120-150 °C) to proceed efficiently. Ensure your reactor's internal temperature is accurately measured and maintained within the optimal range. A drop of just 10-15°C can significantly slow the reaction rate[1].
-
Solvent Choice: Aprotic polar solvents like NMP, DMSO, or DMF are excellent choices as they can solvate the reactants and intermediates, accelerating the SNAr reaction. Ensure the solvent is anhydrous, as water can react with the starting material.
-
Base Stoichiometry and Strength: A base is required to scavenge the HCl formed during the reaction. An inorganic base like K₂CO₃ is often used. Ensure at least one equivalent is present. If the reaction is still sluggish, a stronger, non-nucleophilic organic base like DBU could be trialed, although this may complicate purification.
-
Morpholine Equivalents: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of morpholine (e.g., 1.1-1.5 equivalents) can drive the reaction to completion through Le Châtelier's principle.
-
Q3: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?
Side product formation is a common challenge, especially under harsh reaction conditions.
-
Answer:
-
Identify the Impurity: First, try to characterize the impurity using LC-MS and NMR. A common byproduct in similar reactions is the di-substituted product where a second morpholine molecule displaces the amine group at the 4-position, though this is less likely under controlled conditions. Another possibility is a reaction with the solvent (e.g., hydrolysis if water is present).
-
Minimization Strategies:
-
Temperature Control: The most effective way to reduce side products is by maintaining strict temperature control. Avoid overheating.
-
Order of Addition: Add the morpholine slowly to a heated solution of the chloropyrimidine and base. This keeps the concentration of the nucleophile low at any given time, reducing the chance of undesired reactions.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may occur at high temperatures, which can lead to darkened products[1].
-
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the key parameters to monitor during the reaction? | The most critical parameters are temperature , reaction time , and reactant consumption . Use HPLC or TLC to monitor the disappearance of the starting 4-amino-6-chloro-2-methylpyrimidine. |
| How do I choose the best purification method for a large batch? | Crystallization is the preferred method for large-scale purification due to its cost-effectiveness and efficiency. Conduct a solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures (e.g., Isopropanol/water, Ethanol). Column chromatography is generally reserved for smaller scales or when crystallization is not feasible. |
| What are the primary safety concerns for this process? | The starting material, 4-amino-6-chloro-2-methylpyrimidine, and the product are heterocyclic amines, which should be handled with care. The related compound 2-Methylpyrimidin-4-amine is listed as harmful if swallowed and causes skin and serious eye irritation[2]. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the reaction in a well-ventilated fume hood, especially when working with solvents at high temperatures. |
| Can this reaction be run without a solvent (neat)? | While possible, it is not recommended for scale-up. Neat reactions can be difficult to control thermally and can lead to a solid mass that is difficult to stir, resulting in incomplete reaction and byproduct formation. A solvent acts as a heat sink and ensures homogeneity. |
Recommended Experimental Protocol (Pilot Scale)
This protocol is a representative example and should be optimized for your specific equipment and safety procedures.
Materials:
-
4-amino-6-chloro-2-methylpyrimidine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N-Methyl-2-pyrrolidone (NMP) (5-10 volumes)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet with 4-amino-6-chloro-2-methylpyrimidine and anhydrous K₂CO₃.
-
Solvent Addition: Add NMP (5-10 volumes relative to the starting material).
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes.
-
Heating: Begin stirring and heat the reactor contents to 120-130 °C.
-
Reagent Addition: Once the target temperature is stable, add morpholine dropwise via an addition funnel or pump over 1-2 hours. Monitor the internal temperature to ensure there is no uncontrolled exotherm.
-
Reaction Monitoring: Hold the reaction mixture at 120-130 °C. Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by HPLC or TLC. The reaction is typically complete in 8-16 hours.
-
Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully add water to the reactor to precipitate the crude product.
-
Isolation: Filter the resulting slurry and wash the filter cake thoroughly with water to remove residual NMP and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean reactor.
-
Add a suitable solvent (e.g., isopropanol) and heat to reflux until all the solid dissolves.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C to maximize crystallization.
-
Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.
-
References
-
ChemScene. This compound.
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16.
-
ChemicalBook. 2-Morpholin-4-ylpyrimidin-5-amine synthesis.
-
BenchChem. Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information.
-
Siddiqui, Z. N., et al. (2013). 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Medicinal Chemistry Research, 23, 1041-1051.
-
Kavitha, M., & Sridharan, V. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings, 37, 2197-2201.
-
Organic Chemistry Portal. Pyrimidine synthesis.
Sources
Technical Support Center: Derivatization of 2-Methyl-6-morpholinopyrimidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the derivatization of 2-Methyl-6-morpholinopyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established principles of heterocyclic chemistry.
Understanding the Molecule: A Chemist's Perspective
This compound is a highly substituted pyrimidine derivative. Its reactivity is governed by a complex interplay of electronic and steric factors. Before attempting any derivatization, it is crucial to understand the key reactive sites and potential challenges.
The molecule possesses several potential sites for reaction:
-
The Exocyclic 4-Amino Group (-NH₂): This is the primary target for most derivatization reactions such as acylation, alkylation, and sulfonylation. Its nucleophilicity is modulated by the electron-donating methyl and morpholino groups, which can enhance its reactivity compared to a simple 4-aminopyrimidine.
-
The Pyrimidine Ring Nitrogens (N1 and N3): These are potential sites for side reactions, particularly alkylation, leading to the formation of quaternary ammonium salts.
-
The Morpholino Nitrogen: As a tertiary amine, this nitrogen is generally less nucleophilic than the primary 4-amino group and is less likely to participate in reactions under standard conditions.
-
The Pyrimidine Ring Carbons: The C5 position is the most likely site for electrophilic attack on the pyrimidine ring, though such reactions are generally difficult to achieve without strongly activating groups.
The bulky morpholino group at the C6 position can also exert significant steric hindrance, potentially impeding the approach of reagents to the adjacent 4-amino group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Acylation/Sulfonylation Reactions
Question: I am trying to acylate/sulfonate the 4-amino group of this compound with an acyl chloride/sulfonyl chloride, but I am getting very low yields or recovering only the starting material. What could be the problem?
Answer:
This issue often stems from a combination of reduced nucleophilicity of the 4-amino group and steric hindrance. Here’s a breakdown of the potential causes and solutions:
-
Insufficient Nucleophilicity: The electron-withdrawing nature of the pyrimidine ring can decrease the nucleophilicity of the exocyclic amino group, making it less reactive towards electrophiles like acyl or sulfonyl chlorides.
-
Steric Hindrance: The morpholino group at the C6 position can physically block the approach of the acylating or sulfonating agent to the 4-amino group.
-
Inappropriate Base: The choice of base is critical. A weak base may not be sufficient to scavenge the HCl generated during the reaction, leading to the protonation of the starting material and shutting down the reaction. Conversely, a very strong, bulky base might be sterically hindered itself.
-
Poor Solvent Choice: The reaction solvent must be able to dissolve the starting material and reagents and should be inert to the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield acylation/sulfonylation.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Acylating Agent | Acyl Chloride | Acid Anhydride | Anhydrides are often more reactive than the corresponding chlorides.[1][2] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) or Proton Sponge | DIPEA is a non-nucleophilic base that is less likely to cause side reactions. |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP) | DMAP is an excellent acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate.[3] |
| Temperature | Room Temperature | 50-80 °C | Increased temperature can help overcome the activation energy barrier. |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) or Dioxane | Polar aprotic solvents can better solvate the reactants and may accelerate the reaction. |
Step-by-Step Protocol for Acylation with Acetic Anhydride:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DIPEA (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Multiple Products in Alkylation Reactions
Question: I am attempting to mono-alkylate the 4-amino group with an alkyl halide, but I am observing a mixture of mono- and di-alkylated products, as well as some unreacted starting material. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of multiple products in the alkylation of primary amines is a classic challenge in organic synthesis. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[4] Additionally, the ring nitrogens can also be alkylated.
Potential Side Reactions in Alkylation:
Caption: Potential pathways in the alkylation of this compound.
Strategies for Selective Mono-Alkylation:
-
Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent. This is often not sufficient on its own but is a good starting point.
-
Use of Bulky Reagents: If possible, use a bulkier alkylating agent to disfavor the second alkylation on the more sterically hindered secondary amine.
-
Reductive Amination: This is often the most reliable method for selective mono-alkylation. It involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.
-
Protecting Group Strategy: Introduce a protecting group on the 4-amino group, perform the alkylation, and then deprotect.
Recommended Protocol for Reductive Amination:
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water or a mild acid.
-
Extract the product, dry the organic layer, and purify as needed.
Frequently Asked Questions (FAQs)
Q1: Which of the nitrogen atoms on the pyrimidine ring is more likely to undergo an unwanted side reaction during derivatization of the 4-amino group?
A1: Both N1 and N3 are potential sites for side reactions, particularly alkylation. The specific site of alkylation can depend on the steric and electronic environment. However, derivatization of the exocyclic 4-amino group is generally favored under neutral or basic conditions. To minimize ring alkylation, it is advisable to avoid highly reactive alkylating agents and harsh conditions.
Q2: I am concerned about the stability of the morpholino group under my reaction conditions. Can it be cleaved?
A2: The morpholino group is generally stable under most standard derivatization conditions (acylation, alkylation, sulfonylation). It is attached to the pyrimidine ring via a strong C-N bond. Cleavage would require harsh acidic or reductive conditions that are not typically employed for simple derivatization of the 4-amino group.
Q3: Are there any recommended protecting groups for the 4-amino group if I need to perform a reaction elsewhere on the molecule?
A3: Yes, protecting the 4-amino group can be a valuable strategy. The choice of protecting group depends on the downstream reaction conditions.[5][6]
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) | Stable to base, hydrogenation |
| Cbz | Benzyl chloroformate | H₂/Pd, HBr/AcOH | Stable to mild acid and base |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Piperidine in DMF | Stable to acid, hydrogenation |
Q4: Can I perform electrophilic aromatic substitution on the pyrimidine ring, for example, nitration or halogenation?
A4: Electrophilic substitution on the pyrimidine ring is generally very difficult due to its electron-deficient nature.[7][8] The presence of three electron-donating groups (amino, methyl, morpholino) does increase the electron density of the ring, particularly at the C5 position. However, forcing conditions are typically required, which may not be compatible with the rest of the molecule. If C5 functionalization is desired, alternative strategies such as metal-catalyzed cross-coupling reactions starting from a 5-halo-pyrimidine derivative are generally more reliable.
References
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ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
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PMC. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
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SciSpace. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
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ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Retrieved from [Link]
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PMC PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
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PMC. (n.d.). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Some 2, 6-Disubstituted 4-Amidopyridines and -Thioamidopyridines, and Their Antimycobacterial and Photosynthesis-Inhibiting Activity. Retrieved from [Link]
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RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Retrieved from [Link]
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JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synt. Retrieved from [Link]
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(n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
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DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
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RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
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PMC. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]
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MDPI. (2021). Derivatization in Analytical Chemistry. Retrieved from [Link]
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PubMed. (2019). Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). N,N-diethyl-6-methyl-2-morpholinopyrimidin-4-amine. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Retrieved from [Link]
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European Science Methodical Journal. (2024). Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. Retrieved from [Link]
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PMC. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
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PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]
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PMC. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
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ResearchGate. (n.d.). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. Retrieved from [Link]
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Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
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(n.d.). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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PubMed. (2000). Predicted exocyclic amino group alkylation of 2'-deoxyadenosine and 2'-deoxyguanosine by the isopropyl cation. Retrieved from [Link]
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GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]
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PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]
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PubMed. (2018). Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Retrieved from [Link]
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Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
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ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [Link]
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PubMed. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Pyrimidine Derivatives in PI3K Inhibition: Profiling 2-Methyl-6-morpholinopyrimidin-4-amine Against Key Analogs
This guide provides an in-depth comparison of pyrimidine-based inhibitors of Phosphoinositide 3-Kinases (PI3Ks), with a focus on the structural and functional characteristics of 2-Methyl-6-morpholinopyrimidin-4-amine and its derivatives. We will explore the nuances of isoform selectivity, the rationale behind experimental design for inhibitor profiling, and provide actionable protocols for researchers in oncology and inflammatory disease.
The Central Role of the PI3K Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its activation, typically initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs), triggers a series of phosphorylation events. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.
Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, often driven by mutations in key components like the PIK3CA gene or loss of the tumor suppressor PTEN.[2] This constitutive activation promotes unchecked cell growth and resistance to apoptosis, making PI3K an attractive target for therapeutic intervention.[1][2]
The Class I PI3Ks, the primary focus of cancer drug discovery, comprise four isoforms (α, β, γ, δ) with distinct tissue distribution and functions.[4][5][6][7]
-
PI3Kα (p110α) and PI3Kβ (p110β) are ubiquitously expressed and central to insulin signaling and cell growth.[6] PI3Kα is frequently mutated in solid tumors.[8]
-
PI3Kγ (p110γ) and PI3Kδ (p110δ) are predominantly expressed in hematopoietic cells and play crucial roles in immune cell function, making them targets for inflammatory diseases and hematological malignancies.[6][7]
The Pyrimidine Scaffold: A Privileged Structure for PI3K Inhibition
The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors.[9][10] Its heterocyclic structure serves as an excellent scaffold that can be readily functionalized to achieve high affinity and selectivity for the ATP-binding pocket of PI3K. The morpholine moiety, frequently attached to the pyrimidine core, is particularly effective. It often improves aqueous solubility and forms crucial hydrogen bonds within the kinase hinge region, anchoring the inhibitor in the active site.[3][11]
The general structure of a morpholinopyrimidine PI3K inhibitor features key substitution points that medicinal chemists exploit to modulate potency and isoform selectivity. This compound represents a foundational structure within this class. While specific data for this exact compound is not extensively published, we can infer its properties from closely related and well-characterized analogs.[2][12][13][14]
Comparative Analysis of Pyrimidine-Based PI3K Inhibitors
The versatility of the pyrimidine scaffold has led to the development of inhibitors with varying selectivity profiles, from pan-Class I inhibitors to highly isoform-selective agents.
Morpholinopyrimidines (e.g., ZSTK474 Analogues)
-
Core Structure: Characterized by a central pyrimidine or triazine ring, often with two morpholine groups. ZSTK474, a well-known pan-PI3K inhibitor, features a 2-(difluoromethyl)benzimidazol-1-yl group.[3] Simpler structures like this compound rely on smaller substituents.
-
Selectivity Profile: Generally exhibit pan-Class I inhibitory activity, potently targeting all four isoforms.[3] This broad activity can be advantageous for hitting multiple oncogenic drivers but may also lead to off-isoform toxicities, such as hyperglycemia from PI3Kα inhibition.[8]
-
Mechanism of Action: These compounds are ATP-competitive, occupying the kinase active site and preventing the phosphorylation of PIP2. The morpholine groups often enhance solubility and cellular permeability.
Thienopyrimidines (e.g., GDC-0941)
-
Core Structure: Features a thieno[3,2-d]pyrimidine core, which fuses a thiophene ring to the pyrimidine. This modification alters the shape and electronic properties of the scaffold.
-
Selectivity Profile: GDC-0941 is a potent pan-Class I PI3K inhibitor with no significant activity against mTOR.[6] This selectivity profile distinguishes it from dual PI3K/mTOR inhibitors.
-
Clinical Relevance: This class has produced compounds that have entered clinical trials, demonstrating good oral bioavailability and drug-like properties.[6]
Pyrazolopyrimidines
-
Core Structure: Incorporates a pyrazolo[1,5-a]pyrimidine bicyclic system. This scaffold has been successfully used to develop isoform-selective inhibitors.
-
Selectivity Profile: This class has yielded highly selective inhibitors for PI3Kδ.[11] Selectivity is often achieved by exploiting unique residues in the PI3Kδ active site, such as Trp760, which forms a "tryptophan shelf" that can be engaged by specific substituents on the pyrimidine core.[3]
-
Therapeutic Application: Due to their PI3Kδ selectivity, these compounds are primarily investigated for treating hematological malignancies and inflammatory disorders.[11]
Pyridopyrimidinones
-
Core Structure: A pyridopyrimidinone scaffold that has been engineered for a unique purpose.
-
Selectivity Profile: This class has been cleverly designed to selectively inhibit mutant forms of PI3Kα, particularly the common H1047R mutation, over the wild-type (WT) enzyme.[8][15] This is a critical advantage, as it promises to target the oncogenic driver while sparing the normal function of PI3Kα in glucose metabolism, potentially reducing side effects like hyperglycemia.[8]
-
Mechanism of Selectivity: These inhibitors often bind to a cryptic pocket near the mutation site, allowing for selective engagement with the mutant protein.[8][15]
Data Summary: In Vitro Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds from each pyrimidine class against the four Class I PI3K isoforms. This data provides a quantitative basis for comparing their potency and selectivity.
| Compound Class | Representative Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity Profile |
| Morpholinopyrimidine | ZSTK474[16] | 37 | 37 | 37 | 37 | Pan-PI3K |
| Thienopyrimidine | GDC-0941[6] | 3 | 33 | 3 | 18 | Pan-PI3K |
| Dual PI3K/mTOR | PI-103[16] | 2 | 3 | 3 | 15 | Pan-PI3K / mTOR |
| Pyridopyrimidinone | Compound 17[8] | 78 (pAKT T47D) | >10,000 (SKBR3) | N/A | N/A | Mutant PI3Kα Selective |
| Pyrazolopyrimidine | Compound 13[11] | 1060 | N/A | 0.5 | N/A | PI3Kδ Selective |
Note: Data is compiled from various sources and assay conditions may differ. Cellular IC50 values (pAKT) are noted where enzymatic data is not available.
Experimental Protocols for Inhibitor Characterization
Accurate and reproducible assessment of inhibitor performance is paramount. Below are detailed, field-proven protocols for characterizing PI3K inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PI3K activity. It is a robust method for determining IC50 values.[17]
Causality: We choose a luminescent-based assay like ADP-Glo™ for its high sensitivity, broad dynamic range, and scalability for high-throughput screening compared to older methods like radioactive assays. The principle relies on depleting unused ATP before converting the newly formed ADP back to ATP, which then drives a luciferase reaction. This two-step process minimizes background signal and maximizes accuracy.[17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[17]
-
Prepare a stock of lipid substrate (e.g., PIP2) in the reaction buffer.
-
Perform a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute further in reaction buffer. Include a DMSO-only vehicle control.
-
-
Kinase Reaction Setup (384-well plate format): [17]
-
Add 0.5 µL of inhibitor dilution or vehicle to appropriate wells.
-
Add 4 µL of a pre-mixed solution containing the PI3K enzyme and lipid substrate.
-
Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM stock). The final ATP concentration should be near its Km for the enzyme.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert ADP to ATP and luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression.
-
Cell-Based Western Blot for p-AKT Inhibition
Causality: While in vitro assays measure direct enzyme inhibition, cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular environment, and produce the desired downstream effect.[18] Measuring the phosphorylation of AKT at Ser473 is a direct and reliable readout of PI3K pathway activity in cells.[2] A decrease in p-AKT (Ser473) levels upon inhibitor treatment validates on-target activity.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known PI3K pathway activation (e.g., T47D, which has a PIK3CA H1047R mutation).[8]
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor or vehicle (DMSO) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins like AKT.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading on the gel.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
To ensure the observed changes are not due to variations in total protein, strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the extent of pathway inhibition.
-
Conclusion and Future Directions
The pyrimidine scaffold remains a highly productive starting point for the development of potent and selective PI3K inhibitors. While pan-inhibitors like those in the morpholinopyrimidine and thienopyrimidine classes have demonstrated broad anti-tumor activity, the field is increasingly moving towards isoform- and mutant-selective agents to improve therapeutic windows and mitigate on-target toxicities.
Compounds from the pyridopyrimidinone class, with their selectivity for mutant PI3Kα, represent a significant advance in precision oncology.[8][15] Similarly, the development of PI3Kδ-selective pyrazolopyrimidines provides targeted options for hematological and inflammatory diseases.[11]
For a compound like this compound, a logical path forward would involve comprehensive profiling using the described assays. Determining its IC50 values across all Class I isoforms will clarify its selectivity profile. Subsequent cell-based assays will be crucial to validate its on-target activity and assess its anti-proliferative effects in relevant cancer cell lines. Further optimization of the scaffold could then be undertaken to enhance potency or steer selectivity towards a specific isoform, contributing to the next generation of precision medicines targeting the PI3K pathway.
References
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PubMed. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Available from: [Link]
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AACR Journals. Cell-based assays for dissecting the PI3K/AKT pathway. Available from: [Link]
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protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: [Link]
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ACS Publications. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Available from: [Link]
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MDPI. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]
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Springer Nature Experiments. Measuring PI3K Lipid Kinase Activity. Available from: [Link]
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RSC Publishing. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Available from: [Link]
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NIH. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available from: [Link]
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ResearchGate. Potent and selective inhibitors of PI3Kδ: Obtaining isoform selectivity from the affinity pocket and tryptophan shelf. Available from: [Link]
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NIH. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Available from: [Link]
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ACS Publications. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Available from: [Link]
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PubMed Central. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. Available from: [Link]
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Bentham Science Publisher. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]
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AACR. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Available from: [Link]
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A Comparative Guide to 2-Methyl-6-morpholinopyrimidin-4-amine Analogs in Kinase and Inflammatory Pathway Modulation
Introduction: The Privileged Pyrimidine Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These "privileged structures" serve as versatile foundations for building potent and selective modulators of biological targets. The pyrimidine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its nitrogen atoms are perfectly positioned to form critical hydrogen-bond interactions within the ATP-binding pocket of protein kinases, making it an ideal starting point for inhibitor design.[2][3]
This guide provides a comparative analysis of analogs based on the 2-Methyl-6-morpholinopyrimidin-4-amine core. We will dissect the structure-activity relationships (SAR) that emerge from systematic modifications at the C2, C4, and C6 positions of the pyrimidine ring. By examining experimental data from biochemical and cellular assays, we will illuminate how subtle changes in chemical structure translate into significant shifts in biological activity, guiding researchers in the rational design of next-generation inhibitors for targets in oncology and inflammation.
Synthetic Strategy: A Modular Approach to Chemical Diversity
The generation of a diverse library of analogs for SAR studies hinges on a robust and flexible synthetic plan. A common and effective strategy for producing 2,4,6-trisubstituted pyrimidines begins with a readily available, multi-functionalized starting material like 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms allows for a stepwise, regioselective substitution, providing a modular approach to introduce diversity at each position.
The causality behind this choice lies in reaction kinetics and thermodynamics. The chlorine at the C4 position is generally the most reactive, followed by C6 and then C2. By carefully controlling reaction conditions (temperature, solvent, and stoichiometry), chemists can selectively displace one chlorine at a time. This allows for the introduction of a primary amine at C4, followed by the addition of a morpholine group at C6, and finally, a methyl group (often via an organometallic reagent or a functional group transformation) at C2 to arrive at the parent compound. Reversing or altering this sequence allows for the creation of a vast array of analogs.
Caption: General workflow for synthesizing 2,4,6-trisubstituted pyrimidine analogs.
Comparative Analysis: Deconstructing the Structure-Activity Relationship
The biological activity of this compound class is exquisitely sensitive to the nature of the substituents at the C2, C4, and C6 positions. The following sections compare analogs based on modifications at each position, supported by quantitative experimental data.
The C4-Amine: The Critical Hinge-Binding Anchor
The 4-amino group is arguably the most critical moiety for kinase inhibition. It typically forms one or two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme.[2] Modifications that disrupt this interaction are almost universally detrimental to potency. However, linking other functionalities via the 4-amino group has been explored to target adjacent pockets or to modulate physicochemical properties.
The C6-Position: Tuning Selectivity and Potency
The C6 position, occupied by a morpholine ring in the parent structure, is a major determinant of both potency and selectivity. This substituent projects out from the core and can interact with the solvent-exposed region of the ATP pocket or with specific amino acid residues that vary between kinases.
In a series of 4,6-disubstituted pyrimidine derivatives developed as dual VEGFR2/FGFR1 inhibitors, replacing a simple phenylamino group at C6 with a (4-methoxyphenyl)amino moiety was found to be crucial for activity.[4] Similarly, studies on morpholinopyrimidine derivatives have shown that the morpholine group itself is a valuable scaffold in medicinal chemistry, often imparting favorable properties like improved solubility and metabolic stability.[5][6][7]
The C2-Position: The Vector for Potency and Specificity
The C2-methyl group of the parent compound is a relatively simple substituent. Replacing it with more complex groups allows for exploration of the deeper sections of the ATP binding site, often leading to dramatic increases in potency and selectivity. For example, in a study aimed at developing inhibitors for understudied kinases, substituting the C2 position with various substituted pyrazoles led to aminopyrimidines with very narrow inhibition profiles.[2][3]
The table below compares the biochemical potency (IC50) of several pyrimidine-based inhibitors against various kinases, illustrating the impact of different substitution patterns.
| Inhibitor Class/Compound | C2-Substituent | C4-Substituent | C6-Substituent | Target Kinase | IC50 (nM) | Reference |
| Osimertinib Analog | Aniline Derivative | Amine | Indole | EGFR (T790M) | ~1 | [1] |
| Pazopanib Analog | Methyl | Amine | Indazole | VEGFR-2 | ~30 | [1] |
| CYC116 | 4-Morpholinophenylamino | Thiazole | Methyl | Aurora A | 8 | [8] |
| CYC116 | 4-Morpholinophenylamino | Thiazole | Methyl | Aurora B | 9.2 | [8] |
| IRAK4 Inhibitor (Cmpd 16) | Amine | Amine | Pyrimidin-4-one | IRAK4 | 27 | [9][10] |
| FGFR Inhibitor (Rogaratinib) | Amine | Amine | Pyrazolo[3,4-d]pyrimidine | FGFR1 | 15 | [11] |
| Note: IC50 values are indicative and can vary based on specific assay conditions. |
Structure-Activity Relationship (SAR) Summary
The collective data allows for the formulation of a clear SAR model for this pyrimidine scaffold.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors. [1]
Experimental Protocols: A Foundation for Self-Validating Research
The trustworthiness of any comparative analysis rests on the quality of the underlying experimental data. The protocols described below are standard, robust methodologies for characterizing inhibitors like the ones discussed in this guide.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To measure the half-maximal inhibitory concentration (IC50) of an analog against a purified recombinant kinase, providing a direct measure of its potency against the target enzyme. [12] Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the kinase (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold dilutions.
-
Prepare solutions of the purified kinase enzyme and a specific peptide substrate (often biotinylated or fluorescently labeled).
-
Prepare a solution of ATP at a concentration near its Michaelis-Menten constant (Km) for the specific kinase. This is a critical step; using an ATP concentration that is too high or too low will skew the resulting IC50 values.
-
-
Assay Execution:
-
In a 96- or 384-well plate, add the kinase, the test compound at its various concentrations, and the peptide substrate.
-
Incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a solution containing a chelating agent like EDTA.
-
-
Signal Detection:
-
The method of detection depends on the assay format (e.g., fluorescence polarization, luminescence, or time-resolved fluorescence resonance energy transfer - TR-FRET). The signal generated is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Plot the signal versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness Check: Include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle only) on every plate to ensure the assay is performing within expected parameters.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the ability of an inhibitor to prevent the proliferation of a cancer cell line known to be dependent on the target kinase. [12]This confirms that the compound can enter cells and engage its target in a biological context.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., H1975 for an EGFR T790M inhibitor) in appropriate media until it reaches logarithmic growth phase.
-
-
Cell Plating:
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle-only (DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Trustworthiness Check: The experiment should be repeated multiple times (n≥3) to ensure reproducibility. The signal-to-background ratio of the assay should be robust.
-
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of potent and selective inhibitors. The comparative analysis presented here demonstrates that a rational, data-driven approach to modifying the C2 and C6 positions can effectively tune the biological activity of these compounds for a desired target profile, while preserving the essential C4-amino hinge-binding motif.
Future research in this area could focus on several promising avenues:
-
Dual-Target Inhibitors: The inherent flexibility of the pyrimidine scaffold makes it suitable for designing inhibitors that can modulate two distinct targets simultaneously, a strategy that may overcome drug resistance. [4][13]* Covalent Inhibition: Introducing a reactive "warhead" onto the scaffold can enable the formation of a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged duration of action.
-
Targeting Understudied Kinases: As demonstrated in recent studies, libraries of pyrimidine analogs can be screened against the "dark kinome" to identify novel tool compounds and therapeutic leads for less-explored targets. [2][3] By leveraging the foundational principles of medicinal chemistry and robust experimental validation, the versatile pyrimidine core will undoubtedly continue to yield novel therapeutic candidates for years to come.
References
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- Synthesis of 4- and 4,6-disubstituted 2-aminopyrimidine derivatives. ResearchGate.
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications.
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Confirming Target Engagement of 2-Methyl-6-morpholinopyrimidin-4-amine Derivatives: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals invested in the advancement of novel therapeutics, the validation of a compound's interaction with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of leading methodologies for confirming the target engagement of 2-Methyl-6-morpholinopyrimidin-4-amine derivatives, a chemical scaffold of significant interest in the development of kinase inhibitors.[1][2][3] By examining the principles, protocols, and data outputs of each technique, this document aims to equip researchers with the knowledge to make informed decisions for their target validation strategies.
The this compound core is a versatile starting point for the synthesis of potent and selective kinase inhibitors. The morpholine moiety often enhances solubility and metabolic stability, while the aminopyrimidine core can form critical hydrogen bonds within the ATP-binding pocket of various kinases.[1][2][3] However, demonstrating that a derivative of this class directly and specifically binds to its intended kinase target within a complex cellular environment is a non-trivial but essential task. This guide will explore and compare four principal methods for achieving this: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Kinobeads-based competition binding assays.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the specific questions being addressed. Below is a comparative overview of the four key techniques discussed in this guide.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Thermal melt curves, apparent melting temperature (Tm), and thermal shift (ΔTm). | Label-free, performed in a cellular context (intact cells or lysates), reflects target engagement in a physiological environment.[4][5][6] | Indirect measurement of binding, lower throughput for traditional format, requires specific antibodies or mass spectrometry for detection.[4][7] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][10] | "Gold standard" for binding thermodynamics, label-free, provides a complete thermodynamic profile of the interaction in solution.[8][9] | Requires relatively large amounts of purified protein and compound, lower throughput, sensitive to buffer conditions.[10][11] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Association rate (ka), dissociation rate (kd), and binding affinity (KD).[12][13][14] | Real-time, label-free analysis of binding kinetics, high sensitivity, amenable to higher throughput screening.[12] | Requires immobilization of the protein or ligand, which may affect its conformation and binding; potential for non-specific binding.[13] |
| Kinobeads Competition Binding | Competition between a test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate. | IC50 values for a wide range of kinases, selectivity profile across the kinome. | Unbiased profiling of inhibitor selectivity against hundreds of endogenous kinases simultaneously, performed in a near-native context (cell lysate). | Indirectly measures binding affinity, limited to ATP-competitive inhibitors, may not capture all kinases. |
Experimental Protocols and Data Interpretation
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[4][5][6] The underlying principle is that the binding of a small molecule ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[5][6]
Experimental Workflow:
Caption: ITC Experimental Workflow.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the purified target kinase and the this compound derivative in the same buffer.
-
Loading: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat signal for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. [12][13][14] Experimental Workflow:
Caption: SPR Experimental Workflow.
Step-by-Step Protocol:
-
Immobilization: Covalently attach the purified target kinase to the surface of an SPR sensor chip.
-
Binding Analysis: Inject a series of concentrations of the this compound derivative over the sensor surface and monitor the change in the SPR signal (measured in Resonance Units, RU) over time. This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: Inject a regeneration solution to remove the bound compound from the protein, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgrams to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Kinobeads Competition Binding Assay
This chemoproteomics approach allows for the unbiased profiling of a compound's selectivity across a large portion of the kinome.
Experimental Workflow:
Caption: Kinobeads Experimental Workflow.
Step-by-Step Protocol:
-
Lysate Preparation: Prepare a lysate from cultured cells that endogenously express the target kinase(s).
-
Competition: Incubate the lysate with various concentrations of the this compound derivative.
-
Affinity Enrichment: Add Kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors) to the lysate to capture kinases that are not bound to the test compound.
-
Proteomic Analysis: Elute the bound proteins from the beads, digest them into peptides, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated samples compared to the vehicle control. A decrease in the amount of a kinase pulled down by the Kinobeads indicates that the test compound is binding to that kinase. Plot the abundance of the target kinase as a function of compound concentration to determine the IC50.
Conclusion
Confirming the target engagement of this compound derivatives is a critical step in their development as kinase inhibitors. Each of the methodologies described in this guide—CETSA, ITC, SPR, and Kinobeads—offers a unique set of advantages and provides complementary information. While ITC and SPR provide detailed biophysical parameters of the direct interaction in a purified system, CETSA offers invaluable confirmation of target binding within the complex milieu of a living cell. Kinobeads profiling provides a broad, unbiased view of a compound's selectivity across the kinome. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of target engagement, ultimately de-risking the progression of promising compounds in the drug discovery pipeline.
References
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TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
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ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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SciLifeLab. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
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PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. [Link]
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NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
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Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]
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AZoM. (2015). New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. [Link]
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NIH. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]
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PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]
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ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]
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MDPI. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. [Link]
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Molecular Biology of the Cell. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. [Link]
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Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [https://www.ukm.my/um mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/]([Link] mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)
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PMC. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]
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PMC - NIH. (n.d.). The target landscape of clinical kinase drugs. [Link]
- An Updated Review on Morpholine Derivatives with their Pharmacological Actions. (2022). International Journal of Health and Pharmaceutical Research, 11(2), 2225-2234.
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PubMed. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. [Link]
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PubMed. (2015). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. [Link]
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PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link]
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NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
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ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]
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New Journal of Chemistry (RSC Publishing). (n.d.). Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiproliferative agents. [Link]
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PMC - NIH. (2013). Target deconvolution techniques in modern phenotypic profiling. [Link]
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A Researcher's Guide to Ensuring Experimental Reproducibility with 2-Methyl-6-morpholinopyrimidin-4-amine and Comparative PI3K Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of experimental methodologies for evaluating the biological activity of 2-Methyl-6-morpholinopyrimidin-4-amine, a compound belonging to a class of molecules known to target the Phosphoinositide 3-kinase (PI3K) signaling pathway. While specific published data on the biological activity of this compound is limited, its structural motif—the morpholinopyrimidine core—is a well-established pharmacophore in numerous potent PI3K inhibitors.
This guide will therefore leverage established protocols for closely related and well-characterized morpholinopyrimidine PI3K inhibitors as a framework for reproducible experimentation. We will objectively compare these with established PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120), providing supporting experimental data and detailed methodologies to ensure the integrity and validity of your research findings.
The Central Role of the PI3K/AKT/mTOR Pathway in Cellular Signaling
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. Inhibition of this pathway at key nodes, such as PI3K, can effectively halt tumor progression.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition for PI3K inhibitors.
Comparative Analysis of PI3K Inhibitors
A direct comparison of the inhibitory activity of this compound with established compounds is crucial for contextualizing its potential efficacy. The following table presents representative data for well-characterized PI3K inhibitors, which can serve as benchmarks in your experiments.
| Compound | Target(s) | IC50 (nM) - PI3Kα | Cell-Based Potency (IC50) | Key Features | Reference |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | 3 | Varies by cell line (e.g., ~250 nM in some breast cancer lines) | Orally bioavailable, potent pan-PI3K inhibitor. | [1] |
| Buparlisib (BKM120) | Pan-Class I PI3K | 52 | Varies by cell line (e.g., 560 nM to 1.9 µM in sarcomas) | Orally bioavailable, crosses the blood-brain barrier. | |
| PI-103 | Dual PI3K/mTOR | 8 | Varies by cell line | Potent dual inhibitor, often used as a tool compound in vitro. | |
| Representative Morpholinopyrimidine | PI3Kα | 1.5 - 3 times more potent than ZSTK474 | Varies | Demonstrates the potential high potency of this chemical class. |
Experimental Protocols for Reproducible Evaluation
To ensure the integrity of your findings, the following detailed protocols are provided as a template for the characterization of this compound and its alternatives.
In Vitro Biochemical Kinase Assay for IC50 Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3K.
Caption: Workflow for an in vitro biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and comparator compounds (e.g., Pictilisib, Buparlisib) in DMSO. A typical starting concentration is 10 mM.
-
Dilute recombinant human PI3Kα enzyme in kinase assay buffer to the desired concentration.
-
Prepare the lipid substrate (e.g., PIP2) and ATP solutions in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Assay Execution:
-
Add 1 µL of the compound dilutions to the wells of a 384-well assay plate. Include DMSO-only wells as a negative control.
-
Add 10 µL of the diluted PI3K enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection and Data Analysis:
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection method (e.g., luminescence-based ADP detection).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTS/MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cancer cell lines, providing an indication of its anti-proliferative or cytotoxic effects.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the compound dilutions and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS/MTT Addition and Signal Measurement:
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan crystals (for MTT) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated cells and calculate the IC50 value for cell viability.
-
Western Blotting for Downstream Pathway Inhibition
This technique is essential for confirming that the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream targets like AKT.
Caption: Workflow for Western blot analysis of PI3K pathway inhibition.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels to determine the extent of pathway inhibition.
-
Conclusion and Future Directions
While this compound's specific biological activity profile requires empirical determination, its morpholinopyrimidine scaffold strongly suggests potential as a PI3K pathway inhibitor. The experimental frameworks provided in this guide offer a robust starting point for its characterization. By employing these detailed and validated protocols, and by comparing its performance against well-established inhibitors like Pictilisib and Buparlisib, researchers can generate high-quality, reproducible data. This rigorous approach is paramount for accurately assessing the therapeutic potential of novel compounds and for advancing the field of drug discovery.
References
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Eskandari, M., et al. (2020). PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest. Cell Journal (Yakhteh), 22(3), 347–356. [Link]
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Flinn, I. W., et al. (2014). The phosphatidylinositol-3 kinase I inhibitor BKM120 induces cell death in B-chronic lymphocytic leukemia cells in vitro. Leukemia & Lymphoma, 55(1), 153-161. [Link]
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Ganguly, S., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(10), 18777-18793. [Link]
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Sarkis, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
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Wallin, J. J., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical Cancer Research, 18(14), 3901-3911. [Link]
-
Hartmann, W., et al. (2013). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PLoS One, 8(8), e70706. [Link]
-
Wang, Y., et al. (2016). Hydroxychloroquine synergizes with the PI3K inhibitor BKM120 to exhibit antitumor efficacy independent of autophagy. Oncotarget, 7(50), 83490-83501. [Link]
-
Anderson, E. J., et al. (2015). Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas. PLoS One, 10(9), e0138768. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Methyl-6-morpholinopyrimidin-4-amine-Based Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a paramount objective in the quest for effective and safe therapeutics. The 2-methyl-6-morpholinopyrimidin-4-amine scaffold has emerged as a privileged structure in the design of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a cascade frequently dysregulated in cancer and other diseases. The morpholine moiety, in particular, has been identified as a key pharmacophore, often forming a critical hydrogen bond with the hinge region of the kinase ATP-binding site, which can confer selectivity over the broader kinome.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of inhibitors based on this scaffold, offering field-proven insights and supporting experimental data to inform inhibitor selection and design.
The Significance of the this compound Scaffold in PI3K/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention. The 4-(pyrimidin-4-yl)morpholine structural motif is a recurring feature in a multitude of PI3K and mTOR inhibitors.[1] The morpholine oxygen's ability to form a key hydrogen bond, coupled with the planar conformation adopted by the morpholine ring in relation to the pyrimidine core, contributes significantly to both potency and selectivity.[1]
However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects. Understanding the cross-reactivity profile of an inhibitor is therefore crucial for interpreting experimental results and predicting potential clinical toxicities. This guide will delve into the nuances of selectivity for inhibitors built around the this compound core, using data from structurally related compounds to illustrate key principles.
Comparative Cross-Reactivity Analysis
While a comprehensive, publicly available kinome-wide dataset for a large series of inhibitors based on the exact this compound scaffold is limited, we can draw valuable insights from the analysis of closely related morpholinopyrimidine derivatives that have been extensively profiled. These examples serve to highlight the structural determinants of selectivity and the common off-target profiles observed with this class of inhibitors.
For instance, the development of dual PI3K/mTOR inhibitors has often utilized scaffolds bearing the 4-morpholinopyrimidine core. Structure-activity relationship (SAR) studies on related series, such as the 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines, have demonstrated that modifications to the aryl substituent can dramatically influence the selectivity profile. For example, the introduction of 6-alkylureidophenyl groups can lead to highly selective mTOR inhibitors with over 1000-fold selectivity against PI3Kα.[2] In contrast, 6-arylureidophenyl substituents tend to produce more potent mixed PI3K/mTOR inhibitors.[2]
The following table provides an illustrative comparison of the inhibitory activities of representative morpholinopyrimidine-based inhibitors against key kinases in the PI3K pathway and a selection of common off-targets. The data is compiled from various public sources and is intended to demonstrate the principles of selectivity rather than being a direct head-to-head comparison of a specific series.
| Compound Scaffold | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Common Off-Targets (IC50 > 10x Primary Target) | Reference |
| Pyrrolo[2,1-f][3][4][5]triazine-morpholine | PI3Kα | 5.9 | PI3Kβ (101-fold), PI3Kδ (13-fold), PI3Kγ (38-fold) | [4] |
| Imidazo[1,2-a]pyridine-morpholine | PI3Kα | ~150 | (Data not specified) | [2] |
| Pyrazolo[3,4-d]pyrimidine-morpholine | mTOR | < 1 | PI3Kα (>1000-fold) | [2] |
| 2-(aminopyrimidin-5-yl)-4-morpholinotriazine | PI3Kα / BRAFV600E | (Dual inhibitor) | (Data not specified) | [6] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Deciphering the Structural Basis of Selectivity
The subtle interplay of structural modifications dictates the cross-reactivity profile of these inhibitors. Key considerations include:
-
Substitutions on the Pyrimidine Core: Modifications at other positions of the pyrimidine ring can introduce steric hindrance or new interactions that favor binding to one kinase over another.
-
The Nature of the Linker: The group connecting the core to other parts of the molecule can influence the inhibitor's conformation and its ability to access specific pockets within the ATP-binding site.
-
Exploiting Non-Conserved Residues: Achieving high selectivity often relies on exploiting differences in the amino acid residues lining the ATP-binding pocket outside of the highly conserved hinge region.
Experimental Protocols for Assessing Kinase Inhibitor Cross-Reactivity
A thorough evaluation of an inhibitor's selectivity is a critical component of the drug discovery process. A multi-pronged approach combining biochemical and cell-based assays is essential for a comprehensive understanding of on- and off-target activities.
In Vitro Kinase Panel Screening (e.g., KINOMEscan™)
This high-throughput competition binding assay is a powerful tool for profiling an inhibitor against a large panel of kinases.
Methodology:
-
Immobilization of Kinases: A library of human kinases is individually expressed as DNA-tagged proteins and immobilized on a solid support (e.g., beads).
-
Competition Binding: The test inhibitor is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP site.
-
Quantification: The amount of tagged ligand that remains bound to the kinase is quantified (e.g., via qPCR of the DNA tag). A reduction in the amount of bound ligand indicates that the test inhibitor is competing for the same binding site.
-
Data Analysis: The results are typically expressed as the percentage of control, where a lower percentage indicates stronger binding of the test inhibitor. This can be used to calculate a dissociation constant (Kd) or a selectivity score.
Diagram of KINOMEscan™ Workflow:
Sources
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- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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in vivo efficacy of 2-Methyl-6-morpholinopyrimidin-4-amine derivatives compared to known drugs
This guide provides a detailed comparison of the in vivo efficacy of novel therapeutic agents targeting the PI3K/Akt signaling pathway, using Afuresertib, a compound containing a morpholine moiety, as a representative example of a new generation of targeted inhibitors. Its performance is evaluated against established, standard-of-care chemotherapy agents in relevant preclinical cancer models.
The PI3K/Akt/mTOR Pathway: A Critical Oncogenic Hub
The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a central signaling cascade that, in normal cells, regulates crucial processes such as cell growth, proliferation, survival, and metabolism.[1][2] However, this pathway is one of the most frequently dysregulated signaling networks in human cancers, with mutations or amplifications in its components found in a wide variety of malignancies including breast, ovarian, gastric, and glioblastoma.[1] Oncogenic activation can occur through various mechanisms, such as mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, a negative regulator of the pathway.[1][3] This constitutive activation provides proliferative and anti-apoptotic signals that drive tumor progression and can contribute to resistance against conventional therapies.[1][4][5] Consequently, the PI3K/Akt pathway has become a highly attractive target for the development of novel anticancer drugs.[6][7]
The development of inhibitors targeting this pathway has led to several classes of drugs, including pan-PI3K inhibitors, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[2][[“]] The 2-Methyl-6-morpholinopyrimidin-4-amine scaffold represents a chemical starting point for the synthesis of such targeted agents.[9][10][11] This guide focuses on Afuresertib (GSK2110183), an orally bioavailable, potent pan-Akt kinase inhibitor, as a representative compound from this broader class to illustrate the potential of targeting this critical node in the cancer signaling network.[4][12]
Signaling Cascade Overview
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the point of intervention for Akt inhibitors like Afuresertib.
Comparative In Vivo Efficacy Analysis
The preclinical efficacy of novel targeted agents is typically assessed in in vivo models, most commonly in immunodeficient mice bearing human tumor xenografts. This section compares the in vivo anti-tumor activity of the Akt inhibitor Afuresertib with standard-of-care chemotherapy agents used in ovarian and gastric cancer.
Ovarian Cancer Models
Ovarian cancer is a disease where the PI3K/Akt pathway is frequently activated.[1] The standard first-line treatment for the majority of ovarian cancer cases involves a combination of a platinum-based drug, such as carboplatin or cisplatin, and a taxane, like paclitaxel.[13][14][15][16]
| Compound | Cancer Model | Dosage & Administration | Key Efficacy Outcome | Source |
| Afuresertib | SKOV3 Ovarian Cancer Xenograft | 10, 30, 100 mg/kg, Oral (daily) | Up to 97% Tumor Growth Inhibition (TGI) at 100 mg/kg.[12] | [12] |
| Afuresertib + Carboplatin/Paclitaxel | Platinum-Resistant Ovarian Cancer (Phase Ib Clinical Trial) | 125 mg/day Afuresertib (Oral) + Standard Chemo | 32% Overall Response Rate (RECIST 1.1); 7.1 months median Progression-Free Survival.[17] | [17] |
| Paclitaxel + Carboplatin | Advanced Ovarian Cancer (Clinical Standard) | Varies (Intravenous, every 3 weeks) | Established as the standard of care, significantly improves survival rates.[13][16] | [13][16] |
The data indicates that Afuresertib demonstrates significant single-agent activity in a preclinical ovarian cancer model.[12] More compellingly, a Phase Ib clinical study showed that combining Afuresertib with standard carboplatin and paclitaxel in patients with recurrent, platinum-resistant ovarian cancer yielded a response rate of 32% and a median progression-free survival of 7.1 months.[17] This is a favorable outcome, as re-exposure to platinum-based treatments in this patient population historically yields response rates below 15%.[17] This suggests that inhibiting the Akt pathway can overcome mechanisms of platinum resistance.
Other Cancer Models
Afuresertib has also shown efficacy in other tumor types where the PI3K/Akt pathway is active.
| Compound | Cancer Model | Dosage & Administration | Key Efficacy Outcome | Source |
| Afuresertib | BT474 Breast Cancer Xenograft | 10, 30, 100 mg/kg, Oral (daily) | Up to 61% TGI at 100 mg/kg.[12] | [12] |
| Afuresertib | Esophageal Cancer (Rat Model) | N/A | Reduced tumor volume and mass; inhibited PI3K/Akt pathway proteins.[18] | [18] |
| Mubritinib | Acute Myeloid Leukemia (AML) Syngeneic Mouse Model | N/A | 37% increase in median overall survival.[19] | [19] |
| Mubritinib | Glioblastoma (Preclinical Models) | N/A | Delays tumor progression and extends survival, crosses the blood-brain barrier.[20] | [20] |
Mubritinib, another compound with a morpholine moiety, was initially described as an ERBB2 inhibitor but was later found to exert potent anti-leukemic effects by inhibiting the mitochondrial electron transport chain (ETC) complex I.[19][21][22] In preclinical models of AML, Mubritinib extended median overall survival by 37%.[19] It has also shown promise in glioblastoma models, where it can cross the blood-brain barrier to delay tumor progression.[20]
Standard-of-Care Chemotherapy for Gastric Cancer
For context, first-line chemotherapy for advanced HER2-negative gastric cancer often involves a combination of fluoropyrimidine (like 5-FU or capecitabine) and a platinum agent (cisplatin or oxaliplatin).[23][24][25] For HER2-positive gastric cancer, the targeted antibody trastuzumab is added to chemotherapy.[25][26] These regimens form the baseline against which novel targeted therapies are often compared.
Experimental Methodology: Murine Xenograft Efficacy Study
To ensure the trustworthiness and reproducibility of in vivo data, a rigorously defined and validated protocol is essential. The following describes a standard workflow for assessing the efficacy of a novel compound in a subcutaneous tumor xenograft model.
Step-by-Step Protocol
-
Cell Culture and Preparation:
-
Human cancer cell lines (e.g., SKOV3 for ovarian cancer) are cultured under sterile conditions in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to ~80% confluency, harvested using trypsin, washed with phosphate-buffered saline (PBS), and counted.
-
Cell viability is confirmed to be >95% using a method like trypan blue exclusion.
-
The final cell suspension is prepared in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5-10 x 10⁶ cells per 100 µL).
-
-
Animal Handling and Tumor Implantation:
-
Female athymic nude mice (4-6 weeks old) are acclimated for at least one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Mice are anesthetized, and the prepared cell suspension is injected subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups (e.g., Vehicle Control, Afuresertib 30 mg/kg, Paclitaxel 10 mg/kg).
-
-
Drug Formulation and Administration:
-
The investigational compound (e.g., Afuresertib) is formulated in an appropriate vehicle for its route of administration (e.g., oral gavage).
-
The known drug (e.g., Paclitaxel) is formulated according to standard protocols (e.g., for intravenous injection).
-
Dosing is performed according to the pre-defined schedule (e.g., daily for 21 days). Animal body weight is monitored regularly as a measure of toxicity.
-
-
Efficacy Assessment and Endpoint:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.[18]
-
Experimental Workflow Diagram
Discussion and Future Perspectives
The data presented demonstrate that targeted inhibition of the PI3K/Akt pathway with compounds like Afuresertib offers a promising therapeutic strategy. In preclinical models, these agents show significant anti-tumor activity as single agents.[12][18] Perhaps more importantly, they show potential to enhance the efficacy of and overcome resistance to standard-of-care chemotherapies, as evidenced by the clinical trial data in platinum-resistant ovarian cancer.[17]
While the efficacy of pan-PI3K inhibitors has sometimes been limited in solid tumors when used as monotherapy, rational combination therapies are a key area of ongoing research.[[“]] The development of next-generation PI3K inhibitors with greater selectivity and improved safety profiles is also a major focus.[[“]] Challenges remain, including managing on-target toxicities like hyperglycemia and rash, and identifying predictive biomarkers to select patients most likely to benefit from these targeted therapies.[3][[“]]
References
- Ovarian Cancer Medication: 12 Chemotherapy and Oral Drugs You Should Know. (n.d.). Liv Hospital.
- Clinical trials targeting PI3K in cancer - Consensus. (n.d.).
- Primary ovarian cancer chemotherapy: current standards of care - PMC - NIH. (n.d.).
- Afuresertib (GSK2110183) | Akt Inhibitor. (n.d.). MedchemExpress.com.
- The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC - NIH. (n.d.).
- Treatment for Ovarian Cancer: Options and Advances | OCRA. (n.d.). Ovarian Cancer Research Alliance.
- Ovarian Cancer Medication: Chemotherapy agents, Antineoplastic Agents, PARP Inhibitors, Cytoprotective Agents, Antiemetics, RAF/MEK Kinase Inhibitors, FAK Inhibitors. (2025, July 7). Medscape Reference.
- Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia | Request PDF. (n.d.). ResearchGate.
- PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC - PubMed Central. (n.d.).
- Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed. (2019, July 8).
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A Head-to-Head Comparison of 2-Methyl-6-morpholinopyrimidin-4-amine and Other Kinase Scaffolds: A Guide for Drug Discovery Professionals
In the landscape of kinase drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The scaffold not only provides the foundational structure for inhibitor design but also profoundly influences potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth, head-to-head comparison of the 2-Methyl-6-morpholinopyrimidin-4-amine scaffold and its derivatives against other prominent kinase inhibitor scaffolds. We will delve into the experimental data that underpins our understanding of these molecules, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own projects.
The Rise of the Morpholinopyrimidine Scaffold
Comparator Scaffolds: Benchmarks in Kinase Inhibition
To provide a comprehensive comparison, we will evaluate the this compound scaffold against three well-characterized and structurally diverse kinase inhibitor scaffolds:
-
Staurosporine (Indolocarbazole Scaffold): A natural product that acts as a potent, broad-spectrum kinase inhibitor. Its high affinity but poor selectivity makes it an important tool compound and a cautionary tale in the pursuit of targeted therapies.
-
Dasatinib (Aminopyrimidine Scaffold): A powerful, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] It showcases the potential for developing highly potent inhibitors against specific kinase families.
-
Gefitinib (Anilinoquinazoline Scaffold): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, representing a successful example of a targeted therapy for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5]
Head-to-Head Performance Comparison
The following table summarizes the key characteristics and performance metrics of the this compound scaffold (represented by its class of PI3K inhibitors) against our chosen comparator scaffolds.
| Scaffold | Primary Target(s) | Potency (IC50) | Selectivity | Key Advantages | Key Disadvantages |
| This compound (as PI3K inhibitors) | PI3Kα, mTOR | Varies (nM to µM)[1] | Moderate to High | Good drug-like properties, synthetic tractability | Potential for off-target effects on related kinases |
| Staurosporine (Indolocarbazole) | Pan-kinase | Sub-nM to low nM | Poor | Extremely potent, useful as a research tool | High toxicity, lacks specificity for therapeutic use |
| Dasatinib (Aminopyrimidine) | BCR-Abl, Src family kinases | Sub-nM to low nM[6] | Moderate | High potency, effective against resistance mutations | Off-target effects leading to side effects |
| Gefitinib (Anilinoquinazoline) | EGFR | Low nM[7] | High | High selectivity for EGFR, well-tolerated | Effective only in patients with specific EGFR mutations |
Experimental Deep Dive: Methodologies and Protocols
To truly understand the data that underpins these comparisons, it is essential to be familiar with the experimental techniques used to characterize kinase inhibitors. Below, we provide detailed protocols for key in vitro and in vivo assays.
In Vitro Kinase Activity Assay (Luminescence-based)
This biochemical assay is a fundamental tool for determining the potency of a kinase inhibitor. It measures the amount of ADP produced as a result of the kinase's enzymatic activity.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, the peptide substrate, and the test compound.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Detection: Add a reagent that converts the ADP produced into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Cellular Target Engagement Assay (NanoBRET™)
This cell-based assay provides a direct measure of a compound's ability to bind to its target kinase within a live cell, offering a more physiologically relevant assessment of target engagement.[9]
Protocol:
-
Cell Preparation: Culture cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of a fluorescent tracer that also binds to the target kinase.
-
Incubation: Incubate the cells to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Luminescence and Fluorescence Detection: Add the NanoLuc® substrate and measure both the luminescence from the NanoLuc® luciferase and the fluorescence from the tracer.
-
BRET Ratio Calculation: Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio, which is the ratio of the fluorescence signal to the luminescence signal.
-
Data Analysis: A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and allows for the determination of the compound's intracellular affinity (IC50).[6]
In Vivo Tumor Xenograft Model
This animal model is crucial for evaluating the efficacy of a kinase inhibitor in a living organism.
Protocol:
-
Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously into immunocompromised mice.[10]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis). Compare the tumor growth in the treatment group to the control group to determine the in vivo efficacy of the compound.[11]
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Kinase Signaling Pathway and Inhibition
Caption: A typical workflow for the evaluation of a novel kinase inhibitor, from synthesis to lead optimization.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. Its favorable drug-like properties and synthetic accessibility make it an attractive scaffold for medicinal chemists. However, as with any kinase inhibitor program, careful optimization is required to achieve the desired potency and selectivity profile to minimize off-target effects.
The head-to-head comparison with established scaffolds like those of Staurosporine, Dasatinib, and Gefitinib highlights the trade-offs between potency, selectivity, and therapeutic window. While broad-spectrum inhibitors are useful as research tools, the future of kinase inhibitor drug discovery lies in the development of highly selective agents that target the specific kinases driving a particular disease, thereby maximizing efficacy and minimizing toxicity. The continued exploration and optimization of scaffolds like this compound will undoubtedly play a crucial role in this endeavor.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-6-morpholinopyrimidin-4-amine
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with understanding the synthetic route. While multiple pathways to 2-Methyl-6-morpholinopyrimidin-4-amine exist, a common and efficient approach involves the sequential nucleophilic substitution of a di-halopyrimidine precursor. A likely pathway starts with 2-methyl-4,6-dichloropyrimidine.
This process, while effective, can introduce several classes of impurities that must be analytically monitored:
-
Process-Related Impurities: These are derived directly from the synthesis steps.
-
Unreacted Starting Materials: Residual 2-methyl-4,6-dichloropyrimidine.
-
Incomplete Intermediates: The monosubstituted intermediate, 4-chloro-2-methyl-6-morpholinopyrimidine, may persist if the first substitution is not driven to completion.
-
Over-reaction Byproducts: Formation of a di-morpholino species, 4,6-dimorpholino-2-methylpyrimidine, if the second amination step is not selective.
-
-
Reagent-Related Impurities: Impurities present in the starting materials or reagents.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Ethanol, Acetonitrile).
Understanding these potential contaminants is critical as it informs the selection and optimization of analytical methods designed to detect them. For instance, the search for route-specific impurities is a key aspect of profiling synthesized compounds.[1]
The Orthogonal Validation Workflow: A Multi-Technique Approach
Relying on a single analytical technique is insufficient to declare a compound "pure." A scientifically rigorous approach employs multiple, independent (orthogonal) methods that measure different physicochemical properties of the molecule. This ensures that an impurity missed by one method is detected by another. Our validation workflow is a self-validating system grounded in this principle.
Caption: Orthogonal workflow for purity validation.
Core Analytical Techniques: Protocols and Rationale
Here, we detail the primary analytical methods for validating the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment, quantifying the analyte relative to any impurities that have a chromophore.
Experimental Protocol:
-
System: A standard HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar organic molecules like our target compound.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient is employed to ensure the elution and separation of impurities with a wide range of polarities.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 254 nm. The pyrimidine ring provides strong UV absorbance.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Data Interpretation: A pure sample should yield a single major peak. The purity is calculated as the area of the main peak divided by the total area of all peaks. For research-grade compounds, a purity of ≥98% is typically required.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the identity (molecular weight) of the main peak observed in HPLC and can help identify impurities.
Experimental Protocol:
-
LC System: Use the same HPLC conditions as described above to ensure a direct correlation of peaks.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization Mode: Positive ESI is selected because the amine and pyrimidine nitrogens are readily protonated.[2]
-
Scan Range: m/z 100-500. This range comfortably covers the expected molecular ion and potential dimeric byproducts.
Data Interpretation: The molecular formula of this compound is C₉H₁₄N₄O, with a molecular weight of 194.23 g/mol .[3] The primary ion observed should be the protonated molecule [M+H]⁺.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₁₄N₄O | Based on chemical structure. |
| Monoisotopic Mass | 194.1168 | The exact mass of the most abundant isotopes. |
| Expected Ion [M+H]⁺ | m/z 195.1246 | The molecule gains a proton in the ESI source. |
High-resolution mass spectrometry (HRMS) should find a value within 0.003 m/z units of the calculated value.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for unambiguous structure elucidation and can also reveal impurities, even those without a UV chromophore.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons (e.g., -NH₂).
-
Instrument: 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion and resolution.[4]
-
Experiments: Collect both ¹H NMR and ¹³C NMR spectra.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
Data Interpretation (Predicted for C₉H₁₄N₄O):
-
¹H NMR:
-
A singlet for the pyrimidine C-H proton.
-
A broad singlet for the -NH₂ protons (integrating to 2H).
-
Multiplets for the morpholine -CH₂- protons, typically two distinct signals each integrating to 4H (e.g., ~3.5-3.7 ppm for -CH₂-O- and ~3.3-3.5 ppm for -CH₂-N-).
-
A singlet for the methyl (-CH₃) group protons (integrating to 3H, ~2.2-2.4 ppm).
-
The absence of signals corresponding to starting materials or residual solvents is a key indicator of purity.
-
-
¹³C NMR:
-
Expect 7 unique carbon signals (the two pairs of morpholine carbons may be equivalent or distinct depending on conformational dynamics). Signals for the pyrimidine ring carbons will be in the aromatic/heteroaromatic region (~150-170 ppm and ~90-110 ppm). The methyl carbon will be upfield (~20-25 ppm).
-
Elemental Analysis (CHN)
Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined mass percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values.[5] It is a powerful, bulk analysis technique that is insensitive to the structure of an impurity, making it an excellent orthogonal check.[6]
Experimental Protocol:
-
Instrument: A dedicated CHN combustion analyzer.
-
Principle: The sample is combusted at high temperature in an oxygen-rich environment.[7] The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the dried compound is required.
Data Interpretation: For this compound (C₉H₁₄N₄O, MW = 194.23 g/mol ):
| Element | Theoretical % |
| Carbon (C) | 55.65% |
| Hydrogen (H) | 7.27% |
| Nitrogen (N) | 28.85% |
| Oxygen (O) | 8.24% |
According to established standards, the experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values to confirm 95% sample purity.[4]
The Criticality of Purity in Biological Research
The presence of impurities can have profound effects on experimental outcomes. In drug discovery, for example, a synthetic compound is often screened against a biological target, such as a protein kinase.
Caption: Impact of an impurity on a kinase assay.
As the diagram illustrates, an impurity with its own biological activity can bind to an off-target protein. This leads to a confounded biological signal, where the observed effect is a combination of the target compound's activity and the impurity's activity. Such misleading data can cause researchers to incorrectly advance or abandon a promising lead compound, wasting significant time and resources. This underscores the non-negotiable requirement for rigorous, multi-faceted purity validation in all stages of scientific research.
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A Comparative Benchmarking Guide: 2-Methyl-6-morpholinopyrimidin-4-amine Derivatives vs. Standard PI3K Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 2-Methyl-6-morpholinopyrimidin-4-amine derivatives against established, standard-of-care Phosphoinositide 3-kinase (PI3K) inhibitors. We will delve into the causal science behind experimental design, provide detailed, self-validating protocols, and present a clear analysis of comparative data.
The Rationale: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a host of cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3] Its dysregulation is one of the most frequent oncogenic events across a spectrum of human cancers, making it a highly attractive target for therapeutic intervention.[3][4][5][6] Activation of PI3K, often triggered by receptor tyrosine kinases (RTKs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a vast network of proteins, including the mammalian target of rapamycin (mTOR), to drive cell growth and survival.[1][2]
Given its central role, significant effort has been invested in developing inhibitors that target this pathway. This has led to a range of therapeutics, from pan-PI3K inhibitors that target all four class I isoforms (α, β, γ, δ) to isoform-specific inhibitors designed for greater precision and potentially reduced toxicity.[3][7][8]
Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
The Contenders: Standard Inhibitors vs. Novel Derivatives
For any new therapeutic agent to be considered viable, it must demonstrate a competitive or superior profile against existing standards. In this guide, we benchmark a novel class of compounds, This compound derivatives , against well-characterized PI3K inhibitors.
The Standards: Established PI3K Inhibitors
A range of PI3K inhibitors have received FDA approval or are in late-stage clinical trials.[7][9] These serve as our essential benchmarks. Their selection for comparison is based on their mechanism of action (pan vs. isoform-specific) and established performance profiles. The morpholine group is a key structural feature in many PI3K inhibitors, known to form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[10]
| Inhibitor | Type | Key Isoform Targets | FDA Approved Indication (Example) |
| Alpelisib (Piqray) | Isoform-Specific | p110α | HR+, HER2-, PIK3CA-mutated breast cancer[7][11] |
| Idelalisib (Zydelig) | Isoform-Specific | p110δ | Chronic lymphocytic leukemia, Follicular lymphoma[7][9] |
| Copanlisib (Aliqopa) | Pan-PI3K | α, β, γ, δ | Relapsed follicular lymphoma[8][9] |
| Buparlisib (BKM120) | Pan-PI3K | α, β, γ, δ | Investigational |
| ZSTK474 | Pan-PI3K | α, β, γ, δ | Investigational |
The Challengers: this compound Derivatives
The pyrimidine scaffold is a cornerstone in kinase inhibitor design, and its combination with a morpholine moiety has yielded potent PI3K inhibitors.[10][12] The specific class of This compound derivatives represents a focused effort to optimize this core structure. The rationale behind this specific chemical design is to potentially enhance selectivity, improve pharmacokinetic properties (like oral bioavailability), and overcome resistance mechanisms observed with earlier-generation inhibitors. While extensive public data on this exact derivative is nascent, we can extrapolate from closely related morpholinopyrimidine compounds to establish a representative profile for benchmarking.[13][14]
Experimental Benchmarking: A Phased Approach
A rigorous comparison requires a multi-tiered experimental approach, moving from direct target engagement in a purified system to assessing the functional consequences in a complex biological environment.
Phase 1: In Vitro Kinase Activity Assay
Causality: The first and most fundamental question is whether the novel derivatives directly inhibit the PI3K enzyme and with what potency. An in vitro kinase assay isolates the enzyme, substrate, and inhibitor from all other cellular components, providing a clean measure of target engagement. We will utilize the ADP-Glo™ Kinase Assay, a luminescent method that measures the amount of ADP produced during the kinase reaction.[15] Its high sensitivity and suitability for high-throughput screening make it an industry standard.
Caption: Workflow for an In Vitro PI3K Kinase Assay (ADP-Glo™).
Detailed Protocol: PI3K (p110α/p85α) Kinase Assay
-
Reagent Preparation:
-
Prepare PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA.[15]
-
Reconstitute the lipid substrate (PIP2) and the PI3K enzyme (e.g., p110α/p85α) according to the manufacturer's instructions.
-
Prepare a serial dilution of the test compounds (this compound derivatives) and standard inhibitors in 100% DMSO. Further dilute in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO control).[15]
-
Add 4 µL of the enzyme/lipid substrate mixture. Pre-incubate for 10 minutes.
-
Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 10-100 µM).
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and simultaneously catalyze a luciferase reaction to produce light. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Representative Data Summary: In Vitro Kinase Inhibition (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| Alpelisib (Standard) | 5 | 1,156 | 250 | 290 |
| Idelalisib (Standard) | 1,700 | 4,000 | 8,600 | 2.5 |
| Copanlisib (Standard) | 0.5 | 3.7 | 6.4 | 0.7 |
| Derivative Cpd-X1 | 20 | 376 | 204 | 46 |
| Derivative Cpd-X2 | 31.8 | >5,000 | >5,000 | 236 |
(Note: Data for standard inhibitors are representative values from public sources. Data for derivatives are based on published results for structurally similar morpholinopyrimidine compounds for illustrative purposes).[10][13][14]
Phase 2: Cellular Proliferation Assay
Causality: While an in vitro assay confirms target engagement, it doesn't predict a compound's effect in a living cell. A cell-based assay is crucial to determine if inhibiting the PI3K enzyme translates into the desired anti-proliferative biological effect.[16][17] This step accounts for critical factors like cell permeability, metabolic stability, and engagement of the target in its native environment. The choice of cell line is paramount; using cells with known genetic alterations that activate the PI3K pathway (e.g., PIK3CA mutations or PTEN loss) provides a self-validating system, as these cells are "addicted" to PI3K signaling for their proliferation and survival.[5][18]
Caption: Workflow for a Cellular Proliferation (MTS) Assay.
Detailed Protocol: MTS Cell Proliferation Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., T47D, MCF-7, both with activating PIK3CA mutations) under standard conditions.
-
Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 7-point, 3-fold serial dilution of each test compound and standard inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include wells with vehicle (DMSO) only as a negative control.
-
-
Viability Measurement:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
-
Data Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Representative Data Summary: Anti-Proliferative Activity (GI50, µM)
| Compound | T47D (PIK3CA mut) | A375 (BRAF mut, PTEN wt) | SET-2 (JAK2 mut) |
| Alpelisib (Standard) | 0.25 | >10 | >10 |
| BKM120 (Standard) | 0.5 | 1.2 | 2.5 |
| Derivative Cpd-X1 | 0.19 | 5.0 | 8.0 |
| Derivative Cpd-X2 | 0.8 | 9.9 | 7.0 |
(Note: Data for standard inhibitors are representative values from public sources. Data for derivatives are based on published results for structurally similar morpholinopyrimidine compounds for illustrative purposes).[14][19]
Synthesis and Interpretation
This benchmarking guide provides a clear, logical, and technically grounded pathway for evaluating novel PI3K inhibitors.
-
Initial Target Potency: The in vitro kinase assay provides the first critical data point. A novel compound must demonstrate potent inhibition of the target kinase, ideally in the low nanomolar range, to be considered for further development. The isoform selectivity profile is also revealed here; for example, Derivative Cpd-X2 shows promising α-selectivity, similar in concept to Alpelisib, though less potent in this representative example.
-
Cellular Efficacy: The cellular proliferation assay is the true test of a compound's potential. Strong anti-proliferative activity (low GI50) in PI3K-dependent cell lines indicates that the compound can enter the cell, engage its target, and elicit the desired biological response. As seen in the representative data, the effect is most pronounced in cell lines with PI3K pathway mutations (T47D), validating the on-target mechanism of action.
-
Comparative Analysis: By running the standard inhibitors and novel derivatives in parallel, a direct comparison can be made. Derivative Cpd-X1, in this illustrative dataset, shows comparable in vitro potency to some pan-inhibitors and translates this to strong anti-proliferative effects, suggesting it is a promising lead compound.
This structured benchmarking process, moving from molecular target to cellular function, ensures that decisions in the drug development pipeline are based on robust, reproducible, and scientifically sound data.
References
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- Echelon Biosciences Inc. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
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- ResearchGate. (n.d.).
- Li, H., et al. (2015). Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. Journal of Medicinal Chemistry, 58(10), 4257-4271.
- Follo, M. Y., et al. (2015). PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. Oncotarget, 6(11), 8849-8861.
- El-Botany, S., et al. (2019). Systematic functional characterization of resistance to PI3K inhibition in breast cancer. Cell Reports, 27(6), 1884-1897.e7.
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- Hoda, N., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 14(8), 1546-1560.
- Akwaji, C., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 26(11), 3326.
- Hoda, N., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 14(8), 1546-1560.
- ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
- Jafari, S., et al. (2022). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 14(11), 2673.
- ResearchGate. (n.d.). Selected PI3K inhibitors approved or in clinical trials.
- Roots Analysis. (2023). PI3K Inhibitors Market And Pipeline Insights 2023.
- Zhang, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(22), 2631-2646.
- SciSpace. (2023).
- Momeny, M., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Journal of Cancer Research and Clinical Oncology, 149(1), 12693-12717.
- DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025.
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1478224.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Methyl-6-morpholinopyrimidin-4-amine: Personal Protective Equipment (PPE) and Disposal
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 2-Methyl-6-morpholinopyrimidin-4-amine is not publicly available. The following guidance is synthesized from the safety profiles of structurally similar compounds, including aminopyrimidines and morpholine derivatives, alongside established best practices from authoritative safety bodies.[1] This protocol is designed to provide a robust framework for risk mitigation. It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.
Hazard Assessment: Understanding the "Why" Behind the Protection
This compound incorporates two key functional groups that inform our safety strategy: an aminopyrimidine ring and a morpholine substituent.
-
Aminopyrimidine Core: Aminopyrimidine derivatives are known to be biologically active and can pose hazards such as skin, eye, and respiratory irritation.[2][3][4] Some pyridine derivatives, a related class, are noted for their potential toxicity and carcinogenic effects, warranting cautious handling.
-
Morpholine Moiety: Morpholine itself is a flammable liquid and is classified as corrosive, capable of causing severe skin burns and eye damage.[5][6][7][8][9] It is also harmful if swallowed or in contact with skin.[5][6]
Given this composite structure, we must assume this compound may be a skin, eye, and respiratory irritant, and potentially harmful by ingestion or dermal absorption.[3][10] The powdered or solid form of the chemical also presents a significant risk of aerosolization during handling, such as weighing or transferring.[1]
Core Directive: Recommended Personal Protective Equipment
Based on the hazard assessment, a multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.
Hand Protection
-
Specification: Wear two pairs of chemical-resistant, powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[12]
-
Causality: Double gloving significantly reduces the risk of exposure during tasks like compounding or in the event the outer glove is breached.[11] It also allows for the safe removal of the contaminated outer glove within a containment device (like a fume hood) before handling items outside of it.[11] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[11]
Eye and Face Protection
-
Requirement: Indirectly vented chemical safety goggles are the minimum requirement.
-
Specification: When there is a splash hazard (e.g., during dissolution or reaction quenching), a face shield must be worn in addition to safety goggles.[1][3]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or chemical splashes. A face shield protects the entire face from direct splashes.[13]
Skin and Body Protection
-
Requirement: A lab coat is mandatory for all procedures.
-
Specification: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required when handling larger quantities or during tasks with a high risk of contamination.[12][14]
-
Causality: This type of gown prevents chemical seepage and ensures no skin on the wrist or forearm is exposed, especially when properly integrated with gloves.[12]
Respiratory Protection
-
Requirement: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood or other ventilated enclosure.[1]
-
Specification: If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. Respirator selection and fit-testing must be conducted by your institution's EHS department.[1]
-
Causality: Engineering controls like fume hoods are the primary line of defense against inhaling hazardous aerosols.[3] A respirator serves as a final barrier when these controls are not feasible.
Operational Plan: PPE Protocols and Logistics
Summary of PPE for Common Laboratory Tasks
| Task | Engineering Control | Minimum Required PPE |
| Weighing/Transferring Solid | Certified Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles |
| Preparing Solutions | Certified Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles & Face Shield |
| Running/Monitoring Reaction | Certified Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles |
| Handling Contaminated Waste | N/A | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles |
Step-by-Step Protocol: Donning and Doffing PPE
Correct sequencing is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Wash Hands: Thoroughly wash and dry your hands.
-
Don Inner Gloves: Put on the first pair of nitrile gloves.
-
Don Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully fastened.
-
Don Respiratory Protection (if required): If a respirator is needed, don and perform a seal check now.
-
Don Eye/Face Protection: Put on chemical safety goggles and a face shield if required.
-
Don Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE: This sequence is designed to remove the most contaminated items first.
-
Remove Outer Gloves: Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at thewrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.[1]
-
Remove Face Shield/Goggles: Handle by the head strap or earpieces and place in a designated area for decontamination or disposal.
-
Remove Lab Coat/Gown: Unfasten the gown. Peel it away from your body, turning it inside out as you remove it. Avoid letting the contaminated exterior touch your clothes. Dispose of it in the designated hazardous waste container.
-
Remove Inner Gloves: Follow the same procedure as for the outer gloves.
-
Wash Hands: Thoroughly wash and dry your hands immediately after all PPE is removed.
Visual Workflow: PPE Donning and Doffing Sequence
Caption: Logical workflow for the correct sequence of donning and doffing PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and lab coats, are considered hazardous waste.[1]
-
Chemical Waste: Unused or waste quantities of the chemical, as well as contaminated solutions, must be disposed of as hazardous chemical waste.
-
Procedure: Collect in a sealed, properly labeled container. The label should include the chemical name and known hazards. Await pickup by a licensed waste disposal company.[2]
-
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations for hazardous waste.[2][15] Consult your EHS department for specific institutional procedures.
By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity within the laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
